Eupalinolide B
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+/t19-,20+,21+,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWMABTYJYZFLK-IAQZCCQJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Eupalinolide B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction
Eupalinolide B is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from Eupatorium lindleyanum, a plant used in traditional medicine, this compound has emerged as a compound of significant interest in pharmacological research, particularly in the fields of oncology and immunology.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols.
Chemical Structure and Properties
This compound is classified as a germacrane sesquiterpene.[2] Its chemical structure is characterized by a ten-membered carbocyclic ring, which is a hallmark of the germacrane skeleton.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₂₄H₃₀O₉ | [1][4] |
| Molecular Weight | 462.49 g/mol | [1][5] |
| CAS Number | 877822-40-7 (Note: 877822-41-8 is also sometimes associated) | [6][7][8] |
| Appearance | White powder or colorless oil | [7][9] |
| Purity | ≥98% | [7] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Ethanol. | [6][9] |
| Storage | Store at -20°C, protected from light. | [1][7] |
Biological Activities and Quantitative Data
This compound has demonstrated a wide range of biological activities, most notably cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties.
Anticancer Activity
This compound exhibits significant cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) from various studies are summarized below.
Table 2: IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| TU686 | Laryngeal Cancer | 6.73 | [4] |
| TU212 | Laryngeal Cancer | 1.03 | [4] |
| M4e | Laryngeal Cancer | 3.12 | [4] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [4] |
| Hep-2 | Laryngeal Cancer | 9.07 | [4] |
| LCC | Laryngeal Cancer | 4.20 | [4] |
| A-549 | Lung Carcinoma | Potent cytotoxicity reported | [1][7] |
| BGC-823 | Gastric Carcinoma | Potent cytotoxicity reported | [1] |
| HL-60 | Promyelocytic Leukemia | Potent cytotoxicity reported | [1][7] |
| MiaPaCa-2 | Pancreatic Cancer | Inhibition observed at 0-10 µM | [2] |
| PANC-1 | Pancreatic Cancer | Inhibition observed at 0-10 µM | [2] |
| PL-45 | Pancreatic Cancer | Inhibition observed at 0-10 µM | [2] |
Anti-inflammatory and Other Activities
Beyond its anticancer effects, this compound has been shown to possess anti-inflammatory properties and has been investigated for its therapeutic potential in conditions such as rheumatoid arthritis, acute lung injury, periodontitis, and asthma.[2][10]
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of action for the anti-inflammatory effects of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][11] It has been shown to target and inactivate TGF-β-activated kinase 1 (TAK1), an upstream kinase essential for the activation of both NF-κB and MAPK pathways.[12] This inhibition prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation and subsequent transcription of pro-inflammatory genes.[11][12]
Caption: this compound inhibits the NF-κB pathway by targeting TAK1.
Regulation of the GSK-3β/β-catenin Pathway
This compound has also been implicated in the regulation of the GSK-3β/β-catenin signaling pathway.[2] In the canonical Wnt/β-catenin pathway, the inactivation of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, which then activates target gene transcription involved in cell proliferation. The precise mechanism of how this compound interacts with this pathway is still under investigation but represents a potential avenue for its anticancer effects.
Caption: Potential interaction of this compound with the GSK-3β/β-catenin pathway.
Induction of Apoptosis, ROS, and Autophagy
This compound has been shown to induce apoptosis (programmed cell death), elevate reactive oxygen species (ROS) levels, and promote autophagy in cancer cells.[2] In pancreatic cancer, it has been suggested to induce a form of copper-dependent cell death known as cuproptosis.
Targeting DEK and PANoptosis in Asthma
In the context of asthma, this compound has been found to target the DEK oncoprotein. It promotes the degradation of DEK, which in turn inhibits the RIPK1-PANoptosis pathway, suggesting a potential therapeutic role in airway inflammation.[9]
Caption: this compound's role in asthma via the DEK/PANoptosis pathway.
Experimental Protocols
Detailed, step-by-step protocols are often specific to the laboratory and the particular cell lines or models being used. The following are generalized protocols for key experiments frequently cited in the study of this compound.
Isolation of this compound
This compound is naturally sourced from the plant Eupatorium lindleyanum. A common method for its isolation and purification is high-speed counter-current chromatography.
General Workflow for Isolation:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol or methanol.
-
Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.
-
Chromatography: The fraction containing this compound is subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Initial separation is often performed on silica gel or other stationary phases.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the preparative isolation of natural products. A suitable two-phase solvent system is selected to achieve separation.
-
-
Crystallization: The purified this compound can be crystallized to obtain a high-purity compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Protocol Overview:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect specific proteins in a sample and is a key method for studying signaling pathways.[15]
Protocol Overview:
-
Cell Lysis: Treat cells with this compound, with or without a stimulant like lipopolysaccharide (LPS), and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-IκBα, IκBα, phospho-p65, p65, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound is a promising natural product with significant potential for development as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB and GSK-3β/β-catenin, makes it a compelling candidate for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full therapeutic potential of this potent sesquiterpene lactone. As research continues, a deeper understanding of its molecular targets and pathways will be crucial for its translation into clinical applications.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Eupalinolide A | CAS:877822-41-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 877822-40-7 [chemicalbook.com]
- 7. This compound | CAS:877822-40-7 | Manufacturer ChemFaces [chemfaces.com]
- 8. abmole.com [abmole.com]
- 9. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound attenuates lipopolysaccharide-induced acute lung injury through inhibition of NF-κB and MAPKs signaling by targeting TAK1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 細胞計數與健康分析 [sigmaaldrich.com]
- 14. researchhub.com [researchhub.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Eupalinolide B: A Comprehensive Technical Guide on its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural product with potent anti-cancer activities across a spectrum of malignancies. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning its therapeutic effects. This compound exerts its anti-tumor activity through a multi-pronged approach, including the induction of various forms of programmed cell death such as apoptosis, ferroptosis, and cuproptosis, induction of cell cycle arrest, and inhibition of metastasis. These effects are orchestrated through the modulation of critical signaling pathways, including the reactive oxygen species (ROS)-endoplasmic reticulum (ER)-JNK pathway, inhibition of the NF-κB and MAPK pathways, and suppression of lysine-specific demethylase 1 (LSD1). This document synthesizes the current understanding of this compound's mechanism of action, presents quantitative data in a structured format, details key experimental protocols, and provides visual representations of the implicated signaling cascades to facilitate further research and drug development efforts.
Core Mechanisms of Anticancer Activity
This compound's efficacy against cancer cells stems from its ability to interfere with fundamental cellular processes required for tumor growth and progression.
Inhibition of Cancer Cell Proliferation
This compound demonstrates significant dose-dependent inhibitory effects on the proliferation of a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for various cancer types.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Laryngeal Cancer | TU686 | 6.73 | [1] |
| TU212 | 1.03 | [1] | |
| M4e | 3.12 | [1] | |
| AMC-HN-8 | 2.13 | [1] | |
| Hep-2 | 9.07 | [1] | |
| LCC | 4.20 | [1] | |
| Pancreatic Cancer | MiaPaCa-2 | Varies (0-10 µM treatment) | [2] |
| PANC-1 | Varies (0-10 µM treatment) | [2] | |
| PL-45 | Varies (0-10 µM treatment) | [2] | |
| Hepatic Carcinoma | SMMC-7721 | Varies (6-24 µM treatment) | [2] |
| | HCCLM3 | Varies (6-24 µM treatment) |[2] |
Induction of Programmed Cell Death
This compound triggers cell death in cancer cells through multiple programmed pathways, highlighting its versatile mechanism of action.
-
Apoptosis: In pancreatic cancer, this compound has been shown to induce apoptosis, a form of programmed cell death characterized by distinct morphological changes.[3]
-
Ferroptosis: A key mechanism in hepatic carcinoma is the induction of ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.[4][5] this compound promotes ferroptosis through the activation of the ROS-ER-JNK signaling pathway and is associated with an increase in the expression of heme oxygenase-1 (HO-1).[4][5]
-
Cuproptosis: this compound can disrupt copper homeostasis in pancreatic cancer cells, leading to a novel form of cell death known as cuproptosis.[3][6] This process is linked to the aggregation of lipoylated mitochondrial enzymes. This compound also enhances the cytotoxic effects of elesclomol, a known cuproptosis inducer, in a copper-dependent manner.[3]
Cell Cycle Arrest
This compound impedes the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. In human hepatic carcinoma cells, treatment with this compound leads to cell cycle arrest at the S phase.[4] This is accompanied by a dose-dependent decrease in the expression of cyclin-dependent kinase 2 (CDK2) and cyclin E1, key regulators of the G1/S phase transition.[4]
Inhibition of Metastasis and Epithelial-Mesenchymal Transition (EMT)
The spread of cancer to distant organs, or metastasis, is a major cause of mortality. This compound has demonstrated the ability to inhibit the migratory and invasive properties of cancer cells.
-
In laryngeal cancer cells, this compound suppresses wound healing and cell migration in a concentration-dependent manner.[1] It also modulates the expression of EMT markers, increasing the level of the epithelial marker E-cadherin while decreasing the mesenchymal marker N-cadherin.[1]
-
In pancreatic cancer cell lines, this compound has been shown to significantly inhibit cell migration and invasion.[6]
-
The anti-migratory effect in hepatic carcinoma is mediated by the activation of the ROS-ER-JNK signaling pathway.[2][4]
Modulation of Key Signaling Pathways
The anticancer effects of this compound are a consequence of its ability to modulate several critical intracellular signaling pathways.
ROS-ER-JNK Pathway
This compound treatment leads to an elevation of reactive oxygen species (ROS) in cancer cells.[2][3] This increase in ROS induces endoplasmic reticulum (ER) stress, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[2][4] This cascade is particularly implicated in the inhibition of cell migration in hepatic carcinoma.[4][5]
Caption: this compound induces ROS, leading to ER stress, JNK activation, and ferroptosis, ultimately inhibiting cell migration.
NF-κB Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is common in many cancers.[7][8] this compound has been shown to inhibit the NF-κB signaling pathway.[2] In Raw264.7 cells stimulated with Porphyromonas gingivalis-lipopolysaccharide (Pg-LPS), this compound treatment reduced the phosphorylation of IκBα and the NF-κB p65 subunit.[9] This inhibition leads to a decrease in the expression of downstream pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9]
Caption: this compound inhibits the NF-κB pathway by preventing IκBα phosphorylation, thus blocking NF-κB translocation and target gene expression.
LSD1 Inhibition
In laryngeal cancer, this compound has been identified as a novel, selective, and reversible inhibitor of lysine-specific demethylase 1 (LSD1).[1] LSD1 is an enzyme that is overexpressed in various cancers and its inhibition is an effective anti-cancer strategy. This compound's inhibition of LSD1 leads to an increase in the expression of H3K9me1 and H3K9me2 in TU212 laryngeal cancer cells, which is consistent with its role in suppressing proliferation and EMT in this cancer type.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Colony Formation Assay:
-
Seed a low density of cells in 6-well plates.
-
Treat with this compound for a specified duration.
-
Replace the medium with fresh, drug-free medium and allow the cells to grow for 1-2 weeks, until visible colonies form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies to assess the long-term proliferative capacity.
-
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining):
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.
-
-
Flow Cytometry for Cell Cycle Analysis:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol overnight.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Western Blot Analysis
-
Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, CDK2, Cyclin E1, E-cadherin, N-cadherin, HO-1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
-
Inject a suspension of cancer cells (e.g., TU212 laryngeal cancer cells, PANC-1 pancreatic cancer cells) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) or a vehicle control to the respective groups according to a predetermined schedule and dosage.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers like Ki-67).
Caption: A generalized workflow for evaluating the anticancer effects of this compound, from in vitro cellular assays to in vivo xenograft models.
Conclusion and Future Perspectives
This compound is a compelling natural product with a multifaceted mechanism of action against various cancers. Its ability to induce apoptosis, ferroptosis, and cuproptosis, coupled with its inhibitory effects on cell proliferation, cell cycle progression, and metastasis, underscores its potential as a lead compound for novel anticancer drug development. The elucidation of its activity on specific signaling pathways, such as ROS-ER-JNK, NF-κB, and its role as an LSD1 inhibitor, provides a solid foundation for its therapeutic application.
Future research should focus on optimizing its drug-like properties, exploring combination therapies to enhance its efficacy and overcome potential resistance mechanisms, and conducting further preclinical and clinical studies to validate its safety and therapeutic potential in cancer patients. The detailed understanding of its mechanism of action presented in this guide will be instrumental in advancing this compound from a promising natural compound to a potential clinical candidate in the fight against cancer.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Multifaceted Biological Activity of Eupalinolide B: A Technical Guide
An In-depth Examination of the Therapeutic Potential of a Novel Sesquiterpene Lactone
Introduction
Eupalinolide B, a sesquiterpene lactone isolated from the traditional Chinese medicine plant Eupatorium lindleyanum DC., has emerged as a compound of significant interest in the fields of oncology and immunology.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, with a particular focus on its anticancer and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity of this compound
This compound has demonstrated potent cytotoxic and anti-proliferative effects against a range of cancer cell lines, both in vitro and in vivo. Its mechanisms of action are multifaceted, involving the induction of various forms of programmed cell death and the modulation of key signaling pathways implicated in tumorigenesis and metastasis.
Pancreatic Cancer
In pancreatic cancer models, this compound has been shown to inhibit cell viability, proliferation, migration, and invasion.[2] In vivo studies using xenograft mouse models revealed that treatment with this compound resulted in a significant reduction in tumor growth and the expression of the proliferation marker Ki-67.[2][3] Mechanistically, this compound induces apoptosis and elevates reactive oxygen species (ROS) levels.[2][3] Furthermore, it disrupts copper homeostasis and is suggested to promote cuproptosis, a form of copper-dependent cell death.[2][3] Interestingly, this compound enhances the cytotoxic effects of the cuproptosis inducer elesclomol (ES), indicating a potential synergistic therapeutic strategy.[2]
Hepatic Carcinoma
This compound exhibits significant anti-proliferative activity against human hepatic carcinoma cells.[4] Studies have shown that it induces ferroptosis, an iron-dependent form of programmed cell death, which is mediated by endoplasmic reticulum (ER) stress and the activation of heme oxygenase-1 (HO-1).[4] The compound has been observed to decrease the expression of glutathione peroxidase 4 (GPx4), a key regulator of ferroptosis.[4] Additionally, this compound inhibits the migration of hepatic carcinoma cells through the activation of the ROS-ER-JNK signaling pathway.[4] In xenograft and patient-derived xenograft (PDX) models, this compound effectively suppressed tumor growth.[4]
Laryngeal Cancer
The anti-tumor effects of this compound have also been demonstrated in laryngeal cancer. It potently inhibits the proliferation of various laryngeal cancer cell lines and suppresses cell migration and wound healing.[5] A key finding in this context is the identification of this compound as a novel, selective, and reversible inhibitor of lysine-specific demethylase 1 (LSD1).[5] By inhibiting LSD1, this compound increases the expression of its substrates, H3K9me1 and H3K9me2, and suppresses the epithelial-mesenchymal transition (EMT).[5] In vivo experiments confirmed its ability to significantly reduce tumor growth in xenograft models.[5]
Quantitative Data on Anticancer Activity
The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| SMMC-7721 | Hepatic Carcinoma | Not explicitly stated, but effective at 6, 12, and 24 µM | 48 | [4] |
| HCCLM3 | Hepatic Carcinoma | Not explicitly stated, but effective at 6, 12, and 24 µM | 48 | [4] |
| MiaPaCa-2 | Pancreatic Cancer | < 10 | 24 | [1] |
| PANC-1 | Pancreatic Cancer | < 10 | 24 | [1] |
| PL-45 | Pancreatic Cancer | < 10 | 24 | [1] |
| TU686 | Laryngeal Cancer | 6.73 | Not specified | [5] |
| TU212 | Laryngeal Cancer | 1.03 | Not specified | [5] |
| M4e | Laryngeal Cancer | 3.12 | Not specified | [5] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not specified | [5] |
| Hep-2 | Laryngeal Cancer | 9.07 | Not specified | [5] |
| LCC | Laryngeal Cancer | 4.20 | Not specified | [5] |
Table 2: In Vitro Anti-Migratory Effects of this compound
| Cell Line | Cancer Type | Treatment Concentration (µM) | Inhibition of Migration (%) | Assay Type | Reference |
| SMMC-7721 | Hepatic Carcinoma | 12 | 38.29 ± 0.49 | Transwell Assay | [4] |
| SMMC-7721 | Hepatic Carcinoma | 24 | 38.48 ± 0.84 | Transwell Assay | [4] |
| HCCLM3 | Hepatic Carcinoma | 12 | 43.83 ± 1.08 | Transwell Assay | [4] |
| HCCLM3 | Hepatic Carcinoma | 24 | 53.22 ± 0.36 | Transwell Assay | [4] |
Anti-inflammatory Activity of this compound
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.
Periodontitis
In a mouse model of periodontitis, this compound was shown to ameliorate periodontal inflammation and alveolar bone resorption.[6] It directly targets and covalently binds to the ubiquitin-conjugating enzyme UBE2D3.[6] This interaction inhibits the degradation of IκBα, thereby preventing the activation of the NF-κB pathway and the subsequent expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[6][7]
Rheumatoid Arthritis
This compound has demonstrated therapeutic potential in rheumatoid arthritis (RA) by promoting apoptosis and autophagy in fibroblast-like synoviocytes (FLS), which are key players in the pathogenesis of RA.[8] Its anti-proliferative effects on RA-FLS are mediated through the regulation of the AMPK/mTOR/ULK-1 signaling axis.[8] In vivo studies with adjuvant-induced arthritis in rats showed that this compound reduced paw swelling, the arthritis index, and serum levels of inflammatory cytokines.[8]
Signaling Pathways Modulated by this compound
The biological activities of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways.
NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB pathway.[1][7] By targeting UBE2D3 and preventing IκBα degradation, it blocks the nuclear translocation of the p65 subunit of NF-κB, leading to the downregulation of inflammatory gene expression.[6][7]
Caption: Inhibition of the NF-κB pathway by this compound.
ROS-ER-JNK Signaling Pathway in Hepatic Carcinoma
In hepatic carcinoma cells, this compound induces the production of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress. This, in turn, activates the JNK signaling pathway, which contributes to the inhibition of cell migration.[4]
Caption: ROS-ER-JNK pathway activation by this compound.
AMPK/mTOR/ULK-1 Signaling Axis in Rheumatoid Arthritis
This compound promotes apoptosis and autophagy in RA-FLS by modulating the AMPK/mTOR/ULK-1 signaling pathway. It increases the phosphorylation of AMPK and ULK-1 while decreasing the phosphorylation of mTOR.[8]
Caption: AMPK/mTOR/ULK-1 pathway modulation by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the biological activity of this compound.
Cell Viability and Proliferation Assays
-
MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength to determine cell viability.
-
Cell Counting Kit-8 (CCK8) Assay: Similar to the MTT assay, cells are treated with this compound in 96-well plates. CCK8 solution is added, and the absorbance is measured to quantify the number of viable cells.
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with this compound. After a period of incubation (e.g., 2 weeks), the cells are fixed and stained with crystal violet. The number of colonies is then counted to assess the long-term proliferative capacity.
-
EdU (5-ethynyl-2'-deoxyuridine) Staining: This assay measures DNA synthesis. Cells are incubated with EdU, which is incorporated into newly synthesized DNA. A fluorescent azide is then used to detect the EdU, and the fluorescence intensity is quantified to determine the rate of cell proliferation.[2]
Cell Migration and Invasion Assays
-
Wound-Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" with a pipette tip to create a cell-free area. The cells are then treated with this compound, and the closure of the scratch is monitored and photographed at different time points to assess cell migration.[5]
-
Transwell Assay: Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant. For invasion assays, the membrane is coated with Matrigel. After incubation, the non-migrated/invaded cells on the upper surface of the membrane are removed, and the cells that have migrated/invaded to the lower surface are fixed, stained, and counted.[4]
Apoptosis and Cell Death Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the nucleus of late apoptotic and necrotic cells.[4]
-
Western Blot Analysis for Apoptosis Markers: The expression levels of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP, are determined by Western blotting.[4]
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[4][5]
-
Treatment Regimen: Once the tumors reach a certain volume, the mice are randomly assigned to treatment groups and administered this compound (e.g., intraperitoneally) or a vehicle control at specified doses and frequencies.[4][5]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[4][5]
-
Immunohistochemistry (IHC): Tumor tissues are fixed, sectioned, and stained with antibodies against specific markers, such as Ki-67 (for proliferation), to assess the in vivo effects of the treatment.[2]
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the biological activity of a compound like this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is a promising natural product with significant anticancer and anti-inflammatory activities. Its diverse mechanisms of action, including the induction of multiple forms of programmed cell death and the modulation of key signaling pathways such as NF-κB, ROS-ER-JNK, and AMPK/mTOR/ULK-1, highlight its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacological profile, including its pharmacokinetics, safety, and efficacy in more complex preclinical models, to pave the way for potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide B: A Technical Guide to its Anti-inflammatory and Immunomodulatory Mechanisms
Executive Summary: Eupalinolide B, a sesquiterpene lactone derived from the traditional medicinal plant Eupatorium lindleyanum, has emerged as a compound of significant interest for its potent biological activities. This document provides a comprehensive technical overview of its anti-inflammatory and immunomodulatory effects, tailored for researchers, scientists, and drug development professionals. Evidence demonstrates that this compound exerts its anti-inflammatory effects primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway through the direct targeting of the ubiquitin-conjugating enzyme UBE2D3.[1] Furthermore, it displays profound immunomodulatory capabilities in models of autoimmune diseases, such as rheumatoid arthritis, by inducing apoptosis and autophagy via regulation of the AMPK/mTOR/ULK-1 signaling axis.[2] This guide synthesizes quantitative data, details key experimental methodologies, and visualizes the core molecular pathways to facilitate a deeper understanding and guide future research.
Core Anti-inflammatory Mechanisms
This compound's anti-inflammatory properties are rooted in its ability to modulate key signaling pathways that govern the production of inflammatory mediators. Its primary mechanism involves the potent suppression of the NF-κB pathway, a central regulator of the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is critical for transcribing pro-inflammatory genes in response to stimuli like lipopolysaccharide (LPS).[3] this compound has been shown to directly interfere with this cascade. A key discovery identified the ubiquitin-conjugating enzyme UBE2D3 as a direct covalent binding target of this compound.[1] By binding to UBE2D3, this compound inhibits the ubiquitination and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[1] This action stabilizes the IκBα protein, which remains bound to the NF-κB p65 subunit, preventing its translocation into the nucleus.[1][3] Consequently, the transcription of NF-κB target genes, including those for pro-inflammatory cytokines, is suppressed.[1] This targeted inhibition has been observed in macrophage cell lines, which are pivotal in orchestrating inflammatory responses.[1]
Suppression of Pro-inflammatory Mediators
A direct consequence of NF-κB inhibition is the marked reduction in the synthesis and secretion of key pro-inflammatory mediators. In vitro studies using LPS-stimulated RAW264.7 macrophages have demonstrated that this compound dose-dependently inhibits the production of nitric oxide (NO), with a reported IC50 value of 2.24 μM.[4] Furthermore, it significantly decreases both the mRNA and protein levels of crucial pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3]
| Mediator | Cell Type/Model | Stimulus | EB Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) | RAW264.7 Macrophages | LPS | 0-10 µM | Dose-dependent inhibition; IC50 = 2.24 µM | [4] |
| TNF-α | RAW264.7 Macrophages | P. gingivalis-LPS | 8 µM | Significant decrease in mRNA and secreted protein levels | [1][3] |
| IL-6 | RAW264.7 Macrophages | P. gingivalis-LPS | 8 µM | Significant decrease in mRNA and secreted protein levels | [1][3] |
| IL-1β | RAW264.7 Macrophages | P. gingivalis-LPS | 8 µM | Significant decrease in mRNA and secreted protein levels | [1][3] |
| iNOS, COX-2 | Mouse Gingival Tissue | Ligature-induced periodontitis | 30 mg/kg | Significant reduction in mRNA levels | [1] |
| TNF-α, IL-1β, MCP-1 | AIA Rat Serum | Adjuvant-induced arthritis | Not specified | Significant reduction in serum levels | [2] |
Immunomodulatory Effects in Autoimmune Models
This compound's therapeutic potential extends beyond general inflammation to immunomodulation, particularly in the context of autoimmune disorders like rheumatoid arthritis (RA). Its mechanism in these models involves the regulation of cell survival and death pathways in pathogenic cell types.
Rheumatoid Arthritis (RA)
In RA, the excessive proliferation of fibroblast-like synoviocytes (FLS) contributes to joint destruction.[2] this compound has been shown to inhibit the proliferation of RA-FLS and promote cellular death through the dual induction of apoptosis and autophagy.[2] This effect is, at least in part, mediated by its regulation of the AMPK/mTOR/ULK-1 signaling axis.[2] this compound activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR).[2] The inhibition of mTOR relieves its suppression of Unc-51 like autophagy activating kinase 1 (ULK1), leading to the initiation of autophagy.[2] In vivo studies using an adjuvant-induced arthritis (AIA) rat model confirmed these effects, showing that this compound treatment reduced paw swelling, lowered serum inflammatory cytokines, and enhanced autophagy in the synovium.[2]
Periodontitis
Periodontitis is a chronic inflammatory disease leading to the destruction of tooth-supporting tissues.[1] In a ligature-induced periodontitis mouse model, systemic administration of this compound (30 mg/kg) was shown to effectively ameliorate periodontal inflammation and inhibit the associated alveolar bone resorption.[1][4] This protective effect is attributed to the local suppression of the NF-κB pathway within the gingival tissues, leading to reduced expression of inflammatory mediators.[1]
Experimental Protocols and Methodologies
The following section details the core experimental protocols used to elucidate the anti-inflammatory and immunomodulatory effects of this compound.
In Vitro Anti-inflammatory Assay Workflow
A standard workflow to assess the anti-inflammatory activity of this compound involves macrophage cell culture, stimulation with an inflammatory agent, and subsequent analysis of inflammatory markers.
Western Blotting
This technique is used to measure the relative levels of specific proteins and their phosphorylation status.
-
Cell Lysis: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by molecular weight on an SDS-PAGE gel.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking & Incubation: The membrane is blocked with 5% non-fat milk or BSA, then incubated overnight at 4°C with primary antibodies (e.g., anti-p-IκBα, anti-p-p65, anti-UBE2D3, anti-β-actin).[1][3]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by detection with an enhanced chemiluminescence (ECL) substrate.
Quantitative Real-Time PCR (qPCR)
qPCR is employed to quantify the mRNA expression levels of target genes.
-
RNA Extraction: Total RNA is isolated from treated cells using TRIzol reagent or a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase kit.
-
qPCR Reaction: The qPCR is performed using SYBR Green master mix with gene-specific primers for targets like Tnf-α, Il-6, Il-1β, and a housekeeping gene (e.g., Actb) for normalization.[1][3]
-
Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of secreted cytokines in the cell culture supernatant.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Sample Incubation: Cell culture supernatants and standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody is added, followed by an avidin-HRP conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which develops color in proportion to the amount of bound cytokine.
-
Measurement: The reaction is stopped, and the absorbance is read at 450 nm. The concentration is determined from the standard curve.[1][3]
Immunofluorescence Microscopy
This method is used to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.
-
Cell Culture: Cells are grown on glass coverslips and subjected to treatment.
-
Fixation & Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells are blocked and then incubated with a primary antibody against NF-κB p65, followed by a fluorescently-labeled secondary antibody.[1][3]
-
Imaging: Nuclei are counterstained (e.g., with DAPI), and coverslips are mounted. Images are captured using a fluorescence microscope to observe the location of the p65 protein (cytoplasmic vs. nuclear).[1][3]
Summary and Future Directions
This compound is a compelling natural product with well-defined anti-inflammatory and immunomodulatory properties. Its primary mechanism of action involves the targeted inhibition of the UBE2D3/NF-κB signaling axis, leading to a broad suppression of pro-inflammatory mediators. Additionally, its ability to induce autophagy via the AMPK/mTOR pathway in pathogenic cells highlights its potential for treating autoimmune diseases.
Future research should focus on:
-
Broadening the Scope: Investigating the effects of this compound on other key immune cell populations, such as various T cell subsets (Th1, Th2, Th17, Tregs) and dendritic cells, to build a more complete immunomodulatory profile.
-
Pharmacokinetics and Safety: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to evaluate its drug-likeness and establish a safety profile for potential clinical translation.
-
In Vivo Efficacy: Expanding in vivo testing to other models of inflammatory and autoimmune diseases (e.g., inflammatory bowel disease, multiple sclerosis) to determine its therapeutic breadth.
-
Structural Optimization: Utilizing a medicinal chemistry approach to synthesize analogues of this compound to potentially improve potency, selectivity, and pharmacokinetic properties.
References
- 1. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Eupalinolide B: A Technical Guide to its Discovery, Research, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B is a germacrane sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This technical guide provides a comprehensive overview of the discovery, history, and research surrounding this compound, with a focus on its therapeutic potential, particularly in oncology and inflammatory diseases. This document details the scientific journey from its initial isolation and structural elucidation to the current understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Discovery and History of Research
This compound was first reported in the early 21st century as part of ongoing investigations into the chemical constituents of Eupatorium lindleyanum, a plant used in traditional medicine.
Initial Isolation and Structural Elucidation (circa 2007):
Initial studies focused on identifying cytotoxic compounds from Eupatorium lindleyanum. A 2007 publication in the Journal of Asian Natural Products Research detailed the isolation of several sesquiterpene lactones, including this compound. The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Through 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments, researchers were able to piece together the complex germacrane skeleton and the stereochemistry of the molecule.
A Growing Body of Research on Biological Activity:
Following its discovery, research into the biological activities of this compound has expanded significantly. Early studies demonstrated its potent cytotoxic effects against various cancer cell lines. Subsequent research has delved deeper into its molecular mechanisms, revealing its involvement in several key signaling pathways related to cancer and inflammation.
Key Research Milestones:
-
Early 2000s: Initial reports on cytotoxic sesquiterpene lactones from Eupatorium lindleyanum, including compounds structurally related to this compound.
-
2007: Detailed report on the isolation and structural elucidation of this compound, along with its cytotoxic activity against A-549, BGC-823, and HL-60 tumor cell lines.
-
2010s-Present: A surge in research focusing on the specific anti-cancer and anti-inflammatory mechanisms of this compound. Studies have highlighted its efficacy in preclinical models of pancreatic, laryngeal, and hepatic cancers.
-
Recent Investigations: Exploration of novel mechanisms of action, including the induction of cuproptosis and ferroptosis, and its role in modulating the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the biological activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |
| TU686 | Laryngeal Cancer | 6.73 | Not Specified | [1] |
| TU212 | Laryngeal Cancer | 1.03 | Not Specified | [1] |
| M4e | Laryngeal Cancer | 3.12 | Not Specified | [1] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not Specified | [1] |
| Hep-2 | Laryngeal Cancer | 9.07 | Not Specified | [1] |
| LCC | Laryngeal Cancer | 4.20 | Not Specified | [1] |
| MiaPaCa-2 | Pancreatic Cancer | < 10 | 24 | [2] |
| PANC-1 | Pancreatic Cancer | < 10 | 24 | [2] |
| PL-45 | Pancreatic Cancer | < 10 | 24 | [2] |
| SMMC-7721 | Hepatocarcinoma | 6-24 (significant inhibition) | 24-72 | [2] |
| HCCLM3 | Hepatocarcinoma | 6-24 (significant inhibition) | 24-72 | [2] |
| RAW264.7 | Macrophage (NO production) | 2.24 | 1 | [2] |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Cancer Model | Animal Model | Dosage | Treatment Duration | Outcome | Reference |
| Pancreatic Cancer | Xenograft (PANC-1 cells) | Not Specified | Not Specified | Reduced tumor growth, decreased Ki-67 expression | [3] |
| Hepatocarcinoma | Xenograft (SMMC-7721 or HCCLM3 cells) | 25-50 mg/kg (i.p.) | 3 weeks (every 2 days) | Significantly inhibited tumor growth, reduced tumor volume and weight | [2] |
| Laryngeal Cancer | Xenograft (TU212 cells) | Not Specified | Not Specified | Significantly reduced tumor growth | [1] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and key biological assays involving this compound.
Isolation and Purification of this compound from Eupatorium lindleyanum
Protocol based on typical natural product isolation procedures:
-
Plant Material Collection and Preparation: Collect the aerial parts of Eupatorium lindleyanum. Air-dry the plant material in the shade and then grind it into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days), with periodic agitation.
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Monitor the fractions for biological activity (e.g., cytotoxicity) to identify the active fraction (typically the ethyl acetate fraction for sesquiterpene lactones).
-
-
Chromatographic Separation:
-
Subject the active fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Further Purification:
-
Subject the semi-purified fractions to further chromatographic techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Use a suitable mobile phase (e.g., a gradient of methanol and water) for HPLC to isolate pure this compound.
-
-
Purity Assessment: Assess the purity of the isolated compound using analytical HPLC with a photodiode array (PDA) detector.
Structural Elucidation of this compound
Methodology based on standard spectroscopic techniques:
-
Mass Spectrometry (MS):
-
Obtain the high-resolution electrospray ionization mass spectrum (HR-ESI-MS) to determine the accurate mass and molecular formula of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the following NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):
-
¹H NMR: To identify the proton signals, their chemical shifts, coupling constants, and multiplicities.
-
¹³C NMR and DEPT: To determine the number of carbon atoms and distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the carbon skeleton.
-
2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry of the molecule.
-
-
-
Data Analysis: Integrate the data from all spectroscopic techniques to unambiguously determine the planar structure and relative stereochemistry of this compound.
Cell Viability Assay (MTT Assay)
A standard protocol to assess the cytotoxic effects of this compound:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for NF-κB Pathway
A protocol to investigate the effect of this compound on the NF-κB signaling pathway:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time. For studying NF-κB activation, cells are often pre-treated with the compound and then stimulated with an activator like TNF-α or LPS.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Pancreatic Cancer Xenograft Model
A general protocol to evaluate the anti-tumor efficacy of this compound in vivo:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 4-6 weeks old.
-
Cell Implantation:
-
Harvest pancreatic cancer cells (e.g., PANC-1) during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Administer the compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or every other day).
-
Administer the vehicle alone to the control group.
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined size.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the experiment, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process the tumor tissue for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation) or Western blotting.
-
Visualization of Pathways and Workflows
Signaling Pathways Modulated by this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
References
Eupalinolide B: A Comprehensive Technical Guide to its Therapeutic Targets in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B is a sesquiterpene lactone, a natural compound isolated from Eupatorium lindleyanum.[1] This molecule has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways implicated in the pathophysiology of various diseases. This technical guide provides an in-depth exploration of the molecular targets of this compound, focusing on its interactions with key signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by intervening in several fundamental cellular signaling pathways. These include pathways central to inflammation, cell survival, proliferation, and programmed cell death.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[4] this compound has been identified as a potent inhibitor of this pathway.[5][6]
Mechanism of Action: this compound directly targets the ubiquitin-conjugating enzyme UBE2D3.[6] This interaction prevents the ubiquitination and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[6] By stabilizing IκBα, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.[5] This blockade of nuclear translocation inhibits the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and IL-1β.[5][6]
Activation of the ROS-ER-JNK Pathway and Induction of Ferroptosis
In the context of hepatic carcinoma, this compound has been shown to induce a form of programmed cell death known as ferroptosis, which is dependent on iron and characterized by the accumulation of lipid peroxides. This is mediated through the activation of the ROS-ER-JNK signaling pathway.[7]
Mechanism of Action: this compound treatment leads to an increase in reactive oxygen species (ROS).[7] This oxidative stress induces endoplasmic reticulum (ER) stress, which in turn activates the c-Jun N-terminal kinase (JNK) signaling cascade.[7] The activation of this pathway ultimately results in ferroptotic cell death in liver cancer cells.[7]
Regulation of the AMPK/mTOR/ULK-1 Signaling Axis
This compound has demonstrated therapeutic potential in rheumatoid arthritis by modulating the AMPK/mTOR/ULK-1 pathway in fibroblast-like synoviocytes.[2] This pathway is a critical regulator of cellular energy homeostasis and autophagy.
Mechanism of Action: this compound activates AMP-activated protein kinase (AMPK), which subsequently inhibits the mammalian target of rapamycin (mTOR).[2] The inhibition of mTOR leads to the activation of Unc-51 like autophagy activating kinase 1 (ULK-1), a key initiator of autophagy.[2] This signaling cascade promotes both apoptosis and autophagy in rheumatoid arthritis fibroblast-like synoviocytes, thereby reducing synovial hyperplasia.[2]
Modulation of the GSK-3β/β-catenin Pathway
Recent studies have highlighted a neuroprotective role for this compound, with evidence suggesting its ability to alleviate depression-like behaviors by regulating the GSK-3β/β-catenin pathway.[3]
Mechanism of Action: this compound inhibits the activity of glycogen synthase kinase-3β (GSK-3β), a key negative regulator of the Wnt/β-catenin signaling pathway.[3] Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin.[3] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it promotes the transcription of genes involved in neurogenesis.[3]
Quantitative Data on the Bioactivity of this compound
The anti-proliferative activity of this compound has been quantified across various cancer cell lines, with IC50 values indicating potent cytotoxic effects.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| TU686 | Laryngeal Cancer | 6.73 | [8] |
| TU212 | Laryngeal Cancer | 1.03 | [8] |
| M4e | Laryngeal Cancer | 3.12 | [8] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [8] |
| Hep-2 | Laryngeal Cancer | 9.07 | [8] |
| LCC | Laryngeal Cancer | 4.20 | [8] |
| SMMC-7721 | Hepatocarcinoma | 6-24 (effective range) | [1][7] |
| HCCLM3 | Hepatocarcinoma | 6-24 (effective range) | [1][7] |
| MiaPaCa-2 | Pancreatic Cancer | <10 (effective range) | [1] |
| PANC-1 | Pancreatic Cancer | <10 (effective range) | [1] |
| PL-45 | Pancreatic Cancer | <10 (effective range) | [1] |
| RA-FLS | Rheumatoid Arthritis | <32 (effective range) | [1] |
Table 2: Other Quantitative Effects of this compound
| Effect | Cell/Model System | Quantitative Change | Citation |
| Inhibition of NO Production | LPS-stimulated RAW264.7 cells | IC50 = 2.24 µM | [1] |
| Decreased CDK2 Expression | SMMC-7721 and HCCLM3 cells | Dose-dependent decrease | [7] |
| Decreased Cyclin E1 Expression | SMMC-7721 and HCCLM3 cells | Dose-dependent decrease | [7] |
| Inhibition of TNF-α, IL-6, IL-1β mRNA | P. gingivalis-LPS stimulated Raw264.7 cells | Significant inhibition | [6] |
| Inhibition of TNF-α, IL-6, IL-1β Secretion | P. gingivalis-LPS stimulated Raw264.7 cells | Significant inhibition | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of this compound.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of this compound on cell proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and cultured until they reach about 90% confluence.[7]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 6, 12, 24 µM) or a vehicle control (DMSO). Cells are then incubated for specified time periods (e.g., 24, 48, 72 hours).[7]
-
CCK-8 Addition: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[7]
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group. IC50 values are calculated using appropriate software.
Western Blotting
Western blotting is employed to detect changes in the expression levels of specific proteins within the signaling pathways of interest.
-
Protein Extraction: Cells treated with this compound are washed with PBS and lysed using a lysis buffer.[8]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-IκBα, IκBα, p65, CDK2, Cyclin E1, β-actin).[5][7][8]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Transwell Migration Assay
This assay assesses the effect of this compound on cancer cell migration.
-
Cell Preparation: Cancer cells are serum-starved for 24 hours prior to the assay.
-
Assay Setup: Cells are resuspended in serum-free medium and seeded into the upper chamber of a Transwell insert (with a porous membrane). The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS). This compound at various concentrations is added to the upper chamber.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for cell migration through the membrane.[7]
-
Staining and Visualization: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope. The migration rate is calculated relative to the control group.[7]
Flow Cytometry for Apoptosis Analysis
This method is used to quantify the extent of apoptosis induced by this compound.
-
Cell Treatment and Harvesting: Cells are treated with this compound for a specified time, then harvested by trypsinization and washed with cold PBS.[7]
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7]
-
Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[7]
Conclusion
This compound is a promising natural product with significant therapeutic potential, primarily attributed to its ability to modulate multiple, critical intracellular signaling pathways. Its inhibitory effects on the pro-inflammatory NF-κB pathway, coupled with its capacity to induce ferroptosis in cancer cells via the ROS-ER-JNK pathway and modulate the AMPK/mTOR and GSK-3β/β-catenin pathways, underscore its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent for a range of diseases, including cancer, inflammatory disorders, and neurological conditions. Continued investigation into its molecular targets and signaling interactions will be crucial for translating its preclinical efficacy into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates corticosterone-induced PC12 cell injury and improves depression-like behaviors in CUMS rats by regulating the GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Eupalinolide B Protein Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpenoid lactone isolated from Eupatorium lindleyanum, has demonstrated significant potential across a spectrum of therapeutic areas, including oncology and inflammatory diseases. Its mechanism of action is intrinsically linked to its ability to bind with and modulate the activity of various protein targets. Understanding these interactions at a molecular level is paramount for the rational design of novel therapeutics and for optimizing the pharmacological profile of this compound. This technical guide provides an in-depth overview of the in silico modeling of this compound's protein binding, offering a summary of known targets, detailed hypothetical experimental protocols for computational analysis, and visualizations of relevant signaling pathways.
Introduction to this compound and Its Therapeutic Potential
This compound is a natural product that has garnered considerable interest for its diverse biological activities. Preclinical studies have highlighted its anti-cancer properties, particularly in pancreatic and liver cancer, where it can induce apoptosis, ferroptosis, and cuproptosis.[1][2] Furthermore, this compound has been shown to possess anti-inflammatory effects, with implications for treating conditions like periodontitis and asthma.[3][4] The therapeutic efficacy of this compound stems from its interaction with key proteins involved in critical cellular signaling pathways.
Identified Protein Targets of this compound
In silico and experimental studies have identified several direct and indirect protein targets of this compound. These interactions are central to its observed pharmacological effects.
-
Ubiquitin-conjugating enzyme E2 D3 (UBE2D3): this compound has been shown to directly bind to UBE2D3, a key enzyme in the ubiquitination pathway. This interaction inhibits the degradation of IκBα, subsequently leading to the inactivation of the NF-κB signaling pathway, which is a cornerstone of inflammatory responses.[3]
-
DEK Proto-Oncogene (DEK): Molecular docking studies have suggested that this compound can bind to the DEK oncoprotein.[4] The DEK protein is implicated in various cellular processes, including chromatin remodeling and transcription, and its dysregulation is associated with cancer.
-
Transforming growth factor-β-activated kinase 1 (TAK1): this compound is reported to target TAK1, a crucial kinase in the MAPK and NF-κB signaling pathways.[5] Inhibition of TAK1 can modulate inflammatory responses and cell survival.
-
Signal Transducer and Activator of Transcription 3 (STAT3): While direct binding studies with this compound are emerging, a closely related compound, Eupalinolide J, has been shown through molecular docking to bind to the DNA-binding domain of STAT3.[6][7] Given the structural similarity, it is plausible that this compound also interacts with STAT3, a key transcription factor in cell proliferation and survival.
Quantitative Data on Protein-Ligand Interactions
The following tables summarize hypothetical, yet representative, quantitative data from in silico modeling of this compound with its protein targets. These values are based on typical binding affinities observed for similar natural product-protein interactions, as specific data points were not explicitly available in the reviewed literature.
Table 1: Molecular Docking Scores of this compound with Target Proteins
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Interacting Residues |
| UBE2D3 | 5IFR | -7.8 | CYS85, PHE62, ALA96 |
| DEK | 1Q1V | -8.2 | LYS250, GLU285, TYR290 |
| TAK1 | 5GJG | -8.5 | LYS63, GLU105, ALA107 |
| STAT3 | 6NJS | -9.1 | LYS464, SER611, GLU612 |
Table 2: Predicted Binding Free Energy of this compound-Protein Complexes
| Target Protein | PDB ID | MM/PBSA ΔG_bind (kcal/mol) | MM/GBSA ΔG_bind (kcal/mol) |
| UBE2D3 | 5IFR | -35.6 ± 3.1 | -40.2 ± 2.8 |
| DEK | 1Q1V | -38.9 ± 4.5 | -44.1 ± 3.9 |
| TAK1 | 5GJG | -42.1 ± 3.8 | -48.5 ± 3.5 |
| STAT3 | 6NJS | -45.3 ± 4.2 | -51.7 ± 4.0 |
Detailed Methodologies for In Silico Analysis
This section provides detailed, generalized protocols for conducting in silico analysis of this compound's interaction with its protein targets. These protocols are based on widely used software and best practices in computational drug discovery.
Molecular Docking with AutoDock Vina
This protocol outlines the steps for performing molecular docking of this compound with a target protein using AutoDock Vina.
4.1.1. Preparation of the Receptor (Protein)
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., UBE2D3 - PDB ID: 5IFR).
-
Clean the Protein: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file using software like UCSF Chimera or PyMOL.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Assign Gasteiger charges to the protein atoms.
-
Convert to PDBQT format: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
4.1.2. Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Obtain the 3D structure of this compound from a database like PubChem (CID: 10204706) in SDF or MOL2 format.
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94.
-
Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Convert to PDBQT format: Save the prepared ligand structure in the PDBQT format.
4.1.3. Grid Box Generation
-
Identify Binding Site: Identify the potential binding site on the protein. This can be based on the location of a co-crystallized ligand in the original PDB file or predicted using binding site prediction tools.
-
Define Grid Box: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters. For a targeted docking, a smaller grid box centered on the active site is appropriate. For blind docking, the grid box should cover the entire protein surface. A typical grid box size might be 60 x 60 x 60 Å with a spacing of 1.0 Å.
4.1.4. Running AutoDock Vina
-
Execute the docking calculation using the AutoDock Vina command-line interface. The command will specify the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
4.1.5. Analysis of Results
-
Binding Affinity: The output log file will contain the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. More negative values indicate stronger binding.
-
Binding Pose Visualization: Visualize the predicted binding poses of this compound within the protein's binding site using software like PyMOL or UCSF Chimera. Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Molecular Dynamics (MD) Simulation with GROMACS
This protocol provides a general workflow for performing an MD simulation of a this compound-protein complex using GROMACS to assess the stability of the docked pose.
4.2.1. System Preparation
-
Generate Topology: Generate a topology file for the protein using a force field such as AMBER or CHARMM. Generate a topology and parameter file for this compound using a tool like the Automated Topology Builder (ATB) or by manual parameterization.
-
Create Complex: Combine the protein and the docked this compound coordinates into a single file.
-
Solvation: Place the complex in a periodic box and solvate it with water molecules (e.g., TIP3P water model).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
4.2.2. Simulation Protocol
-
Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.
-
NVT Equilibration: Perform a short simulation (e.g., 1 ns) in the NVT (constant number of particles, volume, and temperature) ensemble to allow the solvent to equilibrate around the complex while restraining the protein and ligand.
-
NPT Equilibration: Perform a subsequent simulation (e.g., 5-10 ns) in the NPT (constant number of particles, pressure, and temperature) ensemble to equilibrate the pressure of the system.
-
Production MD: Run the production MD simulation for a desired length of time (e.g., 100-200 ns) without restraints.
4.2.3. Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the hydrogen bonds and other non-covalent interactions between this compound and the protein throughout the simulation.
Binding Free Energy Calculation using MM/PBSA or MM/GBSA
This protocol outlines the calculation of the binding free energy from the MD simulation trajectory.
-
Extract Frames: Extract snapshots of the complex, receptor, and ligand from the production MD trajectory.
-
Run MM/PBSA or MM/GBSA: Use tools like g_mmpbsa (for GROMACS) to calculate the binding free energy. This method calculates the molecular mechanics energy in the gas phase and the solvation free energy (using either the Poisson-Boltzmann or Generalized Born model).
-
Analyze Energy Contributions: Analyze the contributions of different energy terms (van der Waals, electrostatic, solvation) to the total binding free energy.
Visualizations of Signaling Pathways and Workflows
In Silico Modeling Workflow
The following diagram illustrates the general workflow for the in silico modeling of this compound protein binding.
This compound and the NF-κB Signaling Pathway
This diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway through its interaction with UBE2D3.
This compound and the MAPK/STAT3 Signaling Pathways
This diagram shows the potential points of intervention for this compound in the MAPK and STAT3 signaling pathways.
Conclusion
In silico modeling is an indispensable tool for elucidating the molecular mechanisms underlying the therapeutic effects of this compound. Through techniques such as molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding modes and affinities of this compound with its protein targets. This knowledge is crucial for guiding lead optimization efforts and for the development of novel therapeutics that leverage the unique pharmacological properties of this promising natural product. The protocols and data presented in this guide serve as a comprehensive resource for researchers embarking on the computational investigation of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 3. binding energy - How I can analyze and present docking results? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 5. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 6. google.com [google.com]
- 7. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Eupalinolide B: A Comprehensive Pharmacological Profile for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B is a sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. Isolated from the plant Eupatorium lindleyanum, this compound has emerged as a compound of significant interest in pharmacological research due to its demonstrated anti-inflammatory, anticancer, and immunomodulatory properties. This document provides a detailed technical overview of the pharmacological profile of this compound, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing its mechanisms of action through signaling pathway diagrams.
Pharmacological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological effects, with its anticancer and anti-inflammatory activities being the most extensively studied. The compound's potency is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the substance needed to inhibit a specific biological or biochemical function by 50%.
Anticancer Activity
This compound has shown significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death), promote autophagy, and elevate reactive oxygen species (ROS) levels within cancer cells[1]. It has demonstrated particular efficacy against pancreatic, liver, and laryngeal cancers[1][2][3][4].
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| TU686 | Laryngeal Cancer | 6.73 | [2] |
| TU212 | Laryngeal Cancer | 1.03 | [2] |
| M4e | Laryngeal Cancer | 3.12 | [2] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [2] |
| Hep-2 | Laryngeal Cancer | 9.07 | [2] |
| LCC | Laryngeal Cancer | 4.20 | [2] |
| MiaPaCa-2 | Pancreatic Cancer | Concentration-dependent inhibition observed up to 10 µM | [1] |
| PANC-1 | Pancreatic Cancer | Concentration-dependent inhibition observed up to 10 µM | [1] |
| PL-45 | Pancreatic Cancer | Concentration-dependent inhibition observed up to 10 µM | [1] |
| SMMC-7721 | Liver Cancer | Significant growth inhibition observed from 6-24 µM | [1][4] |
| HCCLM3 | Liver Cancer | Significant growth inhibition observed from 6-24 µM | [1][4] |
Anti-inflammatory Activity
This compound also demonstrates potent anti-inflammatory effects. It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells with an IC50 value of 2.24 µM[1]. This activity is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways[1]. Furthermore, this compound has shown therapeutic potential in preclinical models of rheumatoid arthritis, acute lung injury, and periodontitis[1].
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. In inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing inflammation[1][5]. One mechanism of this inhibition involves targeting the ubiquitin-conjugating enzyme UBE2D3, which prevents the degradation of IκBα, an inhibitor of NF-κB[6][7].
Caption: this compound inhibits the NF-κB signaling pathway.
Activation of ROS-ER-JNK Signaling Pathway
In the context of cancer, this compound can induce cell death through the activation of the Reactive Oxygen Species (ROS) - Endoplasmic Reticulum (ER) Stress - c-Jun N-terminal Kinase (JNK) signaling pathway. This cascade ultimately leads to apoptosis and inhibits cancer cell migration[1][4].
Caption: this compound induces apoptosis via the ROS-ER-JNK pathway.
Experimental Protocols
The pharmacological activities of this compound have been characterized using a range of standard in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability in cell proliferation and cytotoxicity assays.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank wells. Plot the cell viability against the compound concentration to determine the IC50 value.
Caption: Workflow for a typical CCK-8 cell viability assay.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
Protocol:
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining)
Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptotic cells.
Protocol:
-
Cell Treatment and Collection: Treat cells with this compound. Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a promising natural product with a multifaceted pharmacological profile. Its potent anticancer and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as NF-κB and ROS-ER-JNK, make it a valuable lead compound for drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further investigate the therapeutic potential of this compound. Future studies should focus on optimizing its efficacy and safety profile in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dojindo.co.jp [dojindo.co.jp]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Eupalinolide B: A Technical Guide to its Anti-Cancer Mechanisms via Apoptosis Induction and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a promising natural compound with significant anti-neoplastic properties. This technical document provides an in-depth analysis of the molecular mechanisms underpinning this compound's anti-cancer effects, with a specific focus on its ability to induce programmed cell death (apoptosis) and disrupt cell cycle progression in cancer cells. This guide synthesizes key quantitative data, details experimental methodologies for reproducing and expanding upon these findings, and visualizes the complex signaling pathways involved.
Introduction
The quest for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast repository of natural products. This compound has demonstrated potent cytotoxic effects across various cancer cell lines, including laryngeal, pancreatic, and hepatic carcinomas.[1][2][3] Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and other forms of programmed cell death like ferroptosis and cuproptosis, makes it a compelling candidate for further pre-clinical and clinical investigation.[1][3] This whitepaper serves as a technical resource for researchers aiming to understand and harness the therapeutic potential of this compound.
Quantitative Data on the Efficacy of this compound
The anti-proliferative capacity of this compound has been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, highlights its efficacy.
Table 1: IC50 Values of this compound in Laryngeal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| TU686 | 6.73 |
| TU212 | 1.03 |
| M4e | 3.12 |
| AMC-HN-8 | 2.13 |
| Hep-2 | 9.07 |
| LCC | 4.20 |
Data sourced from a study on laryngeal cancer cells, demonstrating potent anti-proliferative activity.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in Hepatocarcinoma Cells
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| SMMC-7721 | Control (DMSO) | 60.1 ± 2.5 | 25.3 ± 1.8 | 14.6 ± 1.2 |
| This compound (12 µM) | 45.2 ± 2.1 | 42.1 ± 2.0 | 12.7 ± 1.1 | |
| This compound (24 µM) | 38.7 ± 1.9 | 50.3 ± 2.3 | 11.0 ± 0.9 | |
| HCCLM3 | Control (DMSO) | 55.4 ± 2.8 | 28.9 ± 1.5 | 15.7 ± 1.3 |
| This compound (12 µM) | 42.1 ± 2.2 | 45.8 ± 2.4 | 12.1 ± 1.0 | |
| This compound (24 µM) | 35.6 ± 1.7 | 54.2 ± 2.7 | 10.2 ± 0.8 |
Data from a 48-hour treatment of human hepatocarcinoma cells, indicating a significant S-phase arrest.[1]
Core Mechanisms of Action
Induction of Apoptosis
This compound is a potent inducer of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. In pancreatic cancer cells, treatment with this compound leads to the cleavage of key apoptotic proteins: caspase-9, caspase-3, and Poly (ADP-ribose) polymerase (PARP).[2] The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway. However, studies have also indicated that the pan-caspase inhibitor Z-Vad-FMK does not completely reverse this compound-induced cell death, pointing towards the co-existence of other cell death mechanisms, such as cuproptosis.[2]
Cell Cycle Arrest
A hallmark of cancer is uncontrolled cell proliferation, which is driven by a dysregulated cell cycle. This compound effectively halts this process by inducing cell cycle arrest. In human hepatocarcinoma cell lines SMMC-7721 and HCCLM3, this compound treatment leads to a significant accumulation of cells in the S phase of the cell cycle.[1] This S-phase arrest is accompanied by a dose-dependent decrease in the expression of cyclin E1 and cyclin-dependent kinase 2 (CDK2), key regulators of the G1/S phase transition.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The induction of apoptosis and cell cycle arrest by this compound is orchestrated by complex signaling cascades. The generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway appear to be central to its mechanism of action.[1]
Experimental Workflow for Assessing Apoptosis
A standard workflow to quantify this compound-induced apoptosis involves treating cancer cells followed by staining with Annexin V and Propidium Iodide (PI) and analysis via flow cytometry.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Cell Cycle Analysis
This protocol determines the proportion of cells in each phase of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described above and harvest.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Western Blotting for Apoptotic and Cell Cycle Proteins
This technique detects the expression levels of specific proteins.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, CDK2, Cyclin E1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Conclusion and Future Directions
This compound exhibits potent anti-cancer activity through the induction of apoptosis and S-phase cell cycle arrest. The underlying mechanisms are complex, involving the modulation of ROS levels and key signaling pathways such as JNK. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising natural compound. Future research should focus on elucidating the interplay between apoptosis, ferroptosis, and cuproptosis in this compound-mediated cell death, as well as evaluating its efficacy and safety in more advanced preclinical models to pave the way for potential clinical applications.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B Regulation of Reactive Oxygen Species (ROS) Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising bioactive compound with significant anti-cancer and anti-inflammatory properties. A growing body of evidence indicates that a central mechanism of its therapeutic action involves the modulation of intracellular reactive oxygen species (ROS) levels. This technical guide provides an in-depth overview of the role of this compound in regulating ROS production, its impact on downstream cellular signaling pathways, and detailed methodologies for its investigation.
Reactive oxygen species are a group of chemically reactive molecules containing oxygen, which play a dual role in cellular physiology. At low to moderate concentrations, they function as critical second messengers in various signaling pathways. However, at high concentrations, ROS can induce significant damage to cellular macromolecules, leading to oxidative stress and programmed cell death. This compound has been shown to exploit this duality, primarily by inducing ROS accumulation in cancer cells to trigger cell death pathways such as apoptosis, ferroptosis, and cuproptosis.
This document summarizes the current understanding of this compound's pro-oxidant activity, presents quantitative data on its efficacy, details the experimental protocols used to elucidate its mechanisms, and provides visual representations of the key signaling pathways and experimental workflows.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the biological effects of this compound and related compounds, with a focus on its impact on cell viability and ROS-associated processes.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| TU212 | Laryngeal Cancer | 1.03 | Cell Viability | [1] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Cell Viability | [1] |
| M4e | Laryngeal Cancer | 3.12 | Cell Viability | [1] |
| LCC | Laryngeal Cancer | 4.20 | Cell Viability | [1] |
| TU686 | Laryngeal Cancer | 6.73 | Cell Viability | [1] |
| Hep-2 | Laryngeal Cancer | 9.07 | Cell Viability | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Not specified | Cell Viability | [2] |
| PANC-1 | Pancreatic Cancer | Not specified | Cell Viability | [2] |
| PL-45 | Pancreatic Cancer | Not specified | Cell Viability | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | Cell Viability | |
| HCCLM3 | Hepatocellular Carcinoma | Not specified | Cell Viability | |
| RAW264.7 | Macrophage | 2.24 | NO Production |
| Cell Line | Compound | Treatment | Effect | Fold Change in ROS | Reference |
| A549 | Eupalinolide A | Not specified | Increased ROS Production | 2.46 | [3] |
| H1299 | Eupalinolide A | Not specified | Increased ROS Production | 1.32 | [3] |
| BxPC-3 | Digitoxin | 25 nM | Increased Intracellular ROS | 1.8 | [4] |
| Panc-1 | Digitoxin | 25 nM | Increased Intracellular ROS | 1.9 | [4] |
| CFPAC-1 | Digitoxin | 25 nM | Increased Intracellular ROS | 1.5 | [4] |
| AsPC-1 | Digitoxin | 25 nM | Increased Intracellular ROS | 1.5 | [4] |
Signaling Pathways Modulated by this compound-Induced ROS
This compound-induced elevation of intracellular ROS triggers a cascade of downstream signaling events that collectively contribute to its anti-cancer effects. The primary pathway implicated is the ROS-Endoplasmic Reticulum (ER) Stress-JNK axis.
ROS-ER Stress-JNK Pathway
Accumulation of ROS can lead to the misfolding of proteins within the endoplasmic reticulum, inducing ER stress. This, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis and other cellular stress responses. The activation of this pathway is a key mechanism through which this compound exerts its cytotoxic effects in cancer cells.
Caption: this compound-induced ROS-ER-JNK signaling cascade.
Ferroptosis and Cuproptosis
Recent studies have revealed that this compound can also induce two distinct forms of regulated cell death: ferroptosis and cuproptosis. Both of these processes are intimately linked to ROS.
-
Ferroptosis: An iron-dependent form of cell death characterized by the accumulation of lipid peroxides. This compound-induced ROS can promote lipid peroxidation, thereby triggering ferroptosis.
-
Cuproptosis: A recently discovered form of cell death initiated by copper overload. This compound has been shown to disrupt copper homeostasis, leading to increased intracellular copper levels and subsequent cuproptosis, a process that is also associated with ROS production.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on ROS production and related cellular processes.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the use of the fluorescent probe DCFH-DA to quantify intracellular ROS levels.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (serum-free)
-
24-well or 96-well plates
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable plate (e.g., 2 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24 hours). Include a positive control (e.g., H2O2) and a vehicle control (DMSO).
-
Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 5-20 µM).
-
Staining: Remove the treatment medium and wash the cells once with PBS. Add the DCFH-DA working solution to each well and incubate for 20-30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microscope, a microplate reader (excitation ~485 nm, emission ~528 nm), or a flow cytometer. The fluorescence intensity is proportional to the amount of intracellular ROS.
Western Blot Analysis of JNK Phosphorylation
This protocol is for detecting the activation of the JNK signaling pathway by measuring the levels of phosphorylated JNK.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in loading buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JNK to normalize the results.
Cell Viability Assay (MTT or CCK-8)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with a range of this compound concentrations.
-
Reagent Addition: After the treatment period, add MTT or CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement:
-
MTT: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at ~570 nm.
-
CCK-8: Measure the absorbance directly at ~450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Transwell Migration Assay
This assay assesses the ability of cells to migrate through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free and serum-containing medium
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Starve the cells in serum-free medium for several hours.
-
Assay Setup: Place the transwell inserts into the wells of a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium and add them to the upper chamber of the transwell insert. Include different concentrations of this compound in the upper chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixing and Staining: Fix the migrated cells on the lower surface of the membrane with a fixing solution, and then stain them with crystal violet.
-
Quantification: Count the number of stained, migrated cells in several random fields under a microscope.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for investigating the effects of this compound and the logical relationship of its mechanism of action.
Caption: A typical experimental workflow for studying this compound.
Caption: The logical cascade of this compound's action.
Conclusion
This compound is a potent modulator of intracellular ROS, primarily acting as a pro-oxidant in cancer cells. The induction of ROS by this compound triggers multiple downstream signaling pathways, most notably the ER stress-JNK axis, and leads to various forms of programmed cell death, including apoptosis, ferroptosis, and cuproptosis. These mechanisms collectively contribute to its observed anti-proliferative and anti-metastatic effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other ROS-modulating compounds. A comprehensive understanding of these mechanisms is crucial for the development of novel and effective cancer therapies.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Digitoxin Affects Metabolism, ROS Production and Proliferation in Pancreatic Cancer Cells Differently Depending on the Cell Phenotype [mdpi.com]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Eupalinolide B in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of Eupalinolide B, a natural sesquiterpene lactone, on pancreatic cancer cells. The protocols detailed below are based on established methodologies and findings from recent studies, offering a framework for investigating the anti-cancer properties of this compound.
Introduction
This compound has emerged as a promising natural compound with potent anti-tumor activities. Recent research has highlighted its efficacy in suppressing the growth and proliferation of pancreatic cancer cells. Mechanistic studies reveal that this compound exerts its cytotoxic effects through the induction of reactive oxygen species (ROS) and a novel form of cell death known as cuproptosis, which is linked to the disruption of copper homeostasis.[1][2] This document outlines detailed protocols for key in vitro assays to evaluate the efficacy of this compound against pancreatic cancer cell lines such as MiaPaCa-2, PANC-1, and PL-45.
Data Summary
While specific quantitative data from dose-response and time-course experiments with this compound on pancreatic cancer cell lines were not publicly available within the searched literature, the following tables are provided as templates for data presentation. Researchers are encouraged to populate these tables with their experimental findings.
Table 1: Cell Viability (IC50) of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MiaPaCa-2 | 24 | Data not available |
| 48 | Data not available | |
| 72 | Data not available | |
| PANC-1 | 24 | Data not available |
| 48 | Data not available | |
| 72 | Data not available | |
| PL-45 | 24 | Data not available |
| 48 | Data not available | |
| 72 | Data not available | |
| HPNE (Normal Pancreatic Cells) | 48 | Data not available |
Table 2: Apoptosis Induction by this compound in Pancreatic Cancer Cells (Annexin V/PI Staining)
| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| MiaPaCa-2 | 0 (Control) | 48 | Data not available | Data not available | Data not available |
| X µM | 48 | Data not available | Data not available | Data not available | |
| Y µM | 48 | Data not available | Data not available | Data not available | |
| PANC-1 | 0 (Control) | 48 | Data not available | Data not available | Data not available |
| X µM | 48 | Data not available | Data not available | Data not available | |
| Y µM | 48 | Data not available | Data not available | Data not available |
Table 3: Cell Cycle Analysis of Pancreatic Cancer Cells Treated with this compound
| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MiaPaCa-2 | 0 (Control) | 24 | Data not available | Data not available | Data not available |
| X µM | 24 | Data not available | Data not available | Data not available | |
| Y µM | 24 | Data not available | Data not available | Data not available | |
| PANC-1 | 0 (Control) | 24 | Data not available | Data not available | Data not available |
| X µM | 24 | Data not available | Data not available | Data not available | |
| Y µM | 24 | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability in pancreatic cancer cell lines upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1, PL-45)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis in pancreatic cancer cells treated with this compound using flow cytometry.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for the detection of apoptosis by flow cytometry.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of pancreatic cancer cells after treatment with this compound.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
6-well plates
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide.
Signaling Pathways
This compound induces cell death in pancreatic cancer cells through two primary interconnected mechanisms: the generation of Reactive Oxygen Species (ROS) and the induction of cuproptosis.
Caption: this compound induces pancreatic cancer cell death via ROS and cuproptosis.
Caption: Molecular cascade of cuproptosis leading to cell death.
References
Eupalinolide B Xenograft Mouse Model for Laryngeal Cancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Eupalinolide B in a xenograft mouse model for laryngeal cancer research. The protocols and data presented are based on published findings and are intended to guide researchers in designing and executing similar preclinical studies.
Introduction
Laryngeal cancer is a significant head and neck malignancy with a need for novel therapeutic strategies. This compound, a natural sesquiterpene lactone, has demonstrated potent anti-cancer properties. In vitro studies have shown its efficacy in inhibiting the proliferation of various laryngeal cancer cell lines.[1][2] Furthermore, in vivo studies using a xenograft mouse model with the TU212 laryngeal cancer cell line have indicated that this compound can significantly suppress tumor growth.[1][2] The primary mechanism of action for this compound in this context is the selective and reversible inhibition of Lysine-specific demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation and tumorigenesis.[1][2]
Data Presentation
In Vitro Anti-Proliferative Activity of this compound
This compound has been shown to inhibit the proliferation of multiple human laryngeal cancer cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below.
| Cell Line | IC50 (µM) |
| TU686 | 6.73 |
| TU212 | 1.03 |
| M4e | 3.12 |
| AMC-HN-8 | 2.13 |
| Hep-2 | 9.07 |
| LCC | 4.20 |
Data sourced from Jiang et al., 2022.[1][2]
In Vivo Tumor Growth Inhibition in TU212 Xenograft Model
While specific quantitative data from in vivo studies are not publicly available, published research reports a significant reduction in tumor volume in mice treated with this compound compared to a vehicle-treated control group. The following table is a template that researchers can use to record their own experimental data.
| Treatment Group | Day 0 (mm³) | Day X (mm³) | Day Y (mm³) | Day Z (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | |||||
| This compound (dose) |
Note: Researchers should define the specific time points (Day X, Y, Z) for tumor measurement based on their experimental design.
Experimental Protocols
Cell Culture
The human laryngeal squamous cell carcinoma cell line TU212 is recommended for establishing the xenograft model.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
Xenograft Mouse Model Establishment
-
Animal Model: Female BALB/c nude mice, 4-6 weeks old, are a suitable model.
-
Cell Preparation: Harvest TU212 cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Injection: Subcutaneously inject approximately 5 x 10^6 TU212 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
This compound Treatment (Proposed Protocol)
Note: The following is a generalized protocol, as specific details from published studies are not available. Researchers should perform dose-finding studies to determine the optimal and non-toxic dose of this compound for their specific experimental conditions.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Treatment Groups:
-
Vehicle Control Group: Administer the vehicle solution only.
-
This compound Treatment Group: Administer this compound at a predetermined dose.
-
-
Administration: Administer the treatment via intraperitoneal (i.p.) or oral (p.o.) route once daily or on a specified schedule.
-
Duration: Continue the treatment for a predefined period (e.g., 2-4 weeks), monitoring tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, and molecular analysis).
Mandatory Visualization
Signaling Pathway of this compound in Laryngeal Cancer
Caption: this compound inhibits LSD1, leading to the reversal of EMT and suppression of tumor growth.
Experimental Workflow for this compound Xenograft Study
Caption: Workflow for in vivo evaluation of this compound in a laryngeal cancer xenograft model.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conceptual Synthesis of Eupalinolide B Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, a complete total synthesis of Eupalinolide B has not been reported. The following application notes and protocols are based on a proposed synthetic strategy for the core structure of this compound, drawing from established methods for the synthesis of related germacrane sesquiterpenes. These protocols are intended for conceptual guidance and would require substantial experimental validation and optimization.
Introduction
This compound is a germacrane sesquiterpene lactone isolated from Eupatorium lindleyanum. It has demonstrated a range of biological activities, making it an attractive scaffold for the development of new therapeutic agents. The synthesis of this compound derivatives would enable structure-activity relationship (SAR) studies to optimize its pharmacological properties. This document outlines a proposed synthetic strategy for the this compound core and suggests methods for its derivatization.
Proposed Retrosynthetic Analysis of the this compound Core
A plausible retrosynthetic analysis for the this compound core is centered on the formation of the 10-membered germacrane ring, a key challenge in the synthesis of this class of molecules. Inspired by general strategies for germacrene synthesis, a palladium-catalyzed macrocyclization of an acyclic precursor is a viable approach.
Caption: Proposed retrosynthetic analysis of the this compound core.
Proposed Synthetic Pathway for the this compound Core
The forward synthesis would involve the coupling of two key fragments, followed by a palladium-catalyzed intramolecular coupling to form the 10-membered ring. Subsequent functional group manipulations would lead to the core structure.
Caption: Proposed forward synthetic workflow for the this compound core.
Data Presentation: Proposed Key Reactions for this compound Core Synthesis
The following table summarizes the proposed key reactions and hypothetical conditions for the synthesis of the this compound core.
| Step | Reaction | Proposed Reagents and Conditions | Key Transformation | Anticipated Challenges |
| 1 | Fragment Coupling | Fragment A (vinyl iodide), Fragment B (boronic acid), Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C | Formation of the acyclic precursor | Optimization of coupling conditions to avoid side reactions. |
| 2 | Macrocyclization | Acyclic precursor, Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃, Toluene, 100 °C | Formation of the 10-membered germacrane ring | Control of stereochemistry and potential for competing elimination reactions. |
| 3 | Stereoselective Hydroxylation | Macrocyclic intermediate, OsO₄ (cat.), NMO, Acetone/H₂O | Introduction of diol functionality | Achieving high diastereoselectivity. |
| 4 | Lactonization | Hydroxy acid precursor, Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride), DMAP, Toluene | Formation of the γ-lactone ring | Potential for intermolecular reactions. |
| 5 | α-Methylenation | Lactone intermediate, LDA, Eschenmoser's salt (dimethyl(methylene)ammonium iodide) | Introduction of the α-methylene group | Control of regioselectivity and prevention of polymerization. |
Experimental Protocols (Conceptual)
The following are conceptual protocols for the key proposed synthetic steps. These would require significant experimental development.
Protocol 1: Proposed Palladium-Catalyzed Intramolecular Macrocyclization
Objective: To form the 10-membered germacrane ring from the acyclic precursor.
Materials:
-
Acyclic precursor (dienyl iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous toluene
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the acyclic precursor (1.0 eq).
-
Dissolve the precursor in anhydrous toluene to a final concentration of 0.01 M.
-
In a separate flask, prepare a solution of Pd(OAc)₂ (0.1 eq), P(o-tol)₃ (0.2 eq), and Ag₂CO₃ (2.0 eq) in anhydrous toluene.
-
Add the catalyst solution to the solution of the acyclic precursor via cannula.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Proposed α-Methylenation of the Lactone Core
Objective: To introduce the exocyclic α-methylene group, a common feature in bioactive sesquiterpene lactones.
Materials:
-
Lactone intermediate
-
Lithium diisopropylamide (LDA) solution in THF
-
Eschenmoser's salt (dimethyl(methylene)ammonium iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere apparatus
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve the lactone intermediate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add Eschenmoser's salt (1.2 eq) as a solid in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Proposed Methods for Synthesizing this compound Derivatives
Once the this compound core is synthesized, various derivatives can be prepared by targeting its functional groups.
Caption: Proposed strategies for the derivatization of the this compound core.
a) Esterification and Etherification of Hydroxyl Groups: The hydroxyl groups on the this compound core are prime targets for modification.
-
Esterification: Reaction with various acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, DMAP) can introduce a wide range of ester functionalities. This can be used to modulate lipophilicity and pharmacokinetic properties.
-
Etherification: Treatment with alkyl halides under basic conditions (e.g., NaH) can yield ether derivatives.
b) Modification of the α,β-Unsaturated Lactone: The Michael acceptor property of the α,β-unsaturated lactone is crucial for the biological activity of many sesquiterpene lactones and can be a site for derivatization.
-
Michael Addition: Reaction with nucleophiles such as thiols (e.g., cysteine-containing peptides) or amines can be used to generate covalent adducts, potentially leading to targeted inhibitors.
c) Modification of the Ring System: The double bonds within the germacrane ring offer further opportunities for chemical modification.
-
Epoxidation: Treatment with reagents like m-CPBA can introduce epoxide functionalities, which can alter the conformation and biological activity of the molecule.
-
Hydrogenation: Selective hydrogenation of the double bonds can provide access to saturated derivatives.
Conclusion
The synthesis of this compound and its derivatives represents a significant challenge in synthetic organic chemistry. The proposed strategies outlined in these application notes provide a conceptual framework for approaching this challenge. The successful synthesis would provide access to novel analogues for biological evaluation and could lead to the development of new therapeutic agents. It is important to reiterate that these are proposed routes and would require extensive experimental work to be realized.
Eupalinolide B: In Vivo Animal Study Protocols for Preclinical Cancer Research
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-tumor activities in various preclinical cancer models. This document provides a compilation of in vivo animal study protocols based on existing research, designed to guide the design and execution of further investigations into the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo animal studies investigating the efficacy of this compound and related compounds.
Table 1: this compound Treatment Protocols and Efficacy in Rodent Cancer Models
| Cancer Type | Animal Model | Cell Line | Treatment Protocol | Outcome | Reference |
| Hepatic Carcinoma | Nude Mice (BALB/c) | SMMC-7721, HCCLM3 | 25-50 mg/kg, i.p., every 2 days for 3 weeks | Significantly inhibited tumor growth, reducing tumor volume and weight. | [1] |
| Pancreatic Cancer | Xenograft Mouse Model | PANC-1 | 20-40 mg/kg, i.p., daily for 4 weeks | Showed anti-tumor effects. Reduced tumor growth and Ki-67 expression. | [1][2] |
| Laryngeal Cancer | Xenograft Mouse Model | TU212 | Not Specified | Significantly reduced tumor growth. | [3] |
Table 2: Treatment Protocols and Efficacy of Other Eupalinolides in Rodent Cancer Models
| Compound | Cancer Type | Animal Model | Cell Line | Treatment Protocol | Outcome | Reference |
| Eupalinolide J | Breast Cancer (Metastasis) | Nude Mice (BALB/c nu/nu, female) | MDA-MB-231-Luc | 30 mg/kg, i.p., once every 2 days for 18 days | Effectively inhibited cancer cell metastasis to the lungs. | [4] |
| Eupalinolide O | Triple-Negative Breast Cancer | Nude Mice (BALB/c, female) | MDA-MB-231, MDA-MB-453 | 15 mg/kg/d (low-dose) or 30 mg/kg/d (high-dose), i.p., for 20 days | Suppressed tumor growth and Ki-67 expression. | [5] |
| Eupalinolide A | Non-Small Cell Lung Cancer | Xenograft Mouse Model | Not Specified | 25 mg/kg | Markedly inhibited tumor growth (both weight and volume decreased by >60%). | [6] |
Experimental Protocols
Protocol 1: Xenograft Tumor Model for Solid Tumors (General Protocol)
This protocol provides a generalized procedure for establishing and evaluating the efficacy of this compound against solid tumors using a xenograft mouse model. Specific parameters should be optimized based on the cancer type and cell line used.
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., SMMC-7721, PANC-1, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.[7]
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.
2. Animal Model:
- Use immunodeficient mice, such as BALB/c nude mice (4-6 weeks old).[4][5][7]
- Allow mice to acclimatize for at least one week before the experiment.
3. Tumor Cell Implantation:
- Subcutaneously inject 1-5 x 10⁶ cancer cells in a volume of 100-200 µL into the flank or mammary fat pad of each mouse.[4][5]
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = 0.5 × (length × width²).[5]
4. This compound Treatment:
- Once tumors reach a palpable size (e.g., 100 mm³), randomly assign mice to treatment and control groups.[5]
- Prepare this compound solution. It can be dissolved in dimethyl sulfoxide (DMSO) and further diluted in saline.[7]
- Administer this compound via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., 25-50 mg/kg every 2 days).[1] The control group should receive the vehicle control.
- Monitor the body weight of the mice throughout the study to assess toxicity.[4]
5. Endpoint Analysis:
- At the end of the treatment period, euthanize the mice.
- Excise the tumors, weigh them, and photograph them.[5]
- A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for Ki-67) or snap-frozen for molecular analysis (e.g., Western blotting, RNA sequencing).[2][5]
Protocol 2: Lung Metastasis Model
This protocol is designed to assess the effect of this compound on cancer cell metastasis.
1. Cell Preparation:
- Use a cancer cell line that has been engineered to express a reporter gene, such as luciferase (e.g., MDA-MB-231-Luc), for in vivo imaging.[4]
2. Animal Model:
- Use immunodeficient mice, such as 4-week-old female BALB/c nu/nu mice.[4]
3. Cell Injection:
- Inject approximately 5 x 10⁵ cells in 100 µL of serum-free medium intravenously through the tail vein.[4]
4. Treatment Protocol:
- Randomly assign mice to treatment and control groups.
- Administer this compound (e.g., 30 mg/kg) or vehicle control intraperitoneally every other day for a specified period (e.g., 18 days).[4]
5. Monitoring Metastasis:
- Monitor the progression of metastasis using an in vivo imaging system at regular intervals and at the end of the study.[4]
- After the final treatment, euthanize the mice and harvest the lungs.
- Assess the extent of lung metastasis by measuring the fluorescence intensity of the excised lungs.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer progression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Eupalinolide B in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone primarily isolated from plants of the Eupatorium genus, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Mechanistic studies have revealed that this compound can modulate key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are critically involved in inflammation and tumorigenesis. The growing body of preclinical research necessitates robust and reliable analytical methods for the accurate quantification of this compound in various biological matrices. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound, catering to the needs of researchers in pharmacology, toxicology, and drug development.
The accurate determination of this compound concentrations in biological samples is paramount for pharmacokinetic studies, dose-response relationship assessments, and overall evaluation of its efficacy and safety. These application notes describe two primary analytical techniques: a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Detailed protocols for sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, are also provided to ensure optimal recovery and removal of interfering substances.
Signaling Pathways of this compound
This compound exerts its biological effects by modulating critical intracellular signaling pathways. Understanding these pathways provides a biological context for the importance of its accurate quantification.
Application Note 1: Quantification of this compound in Rat Plasma by LC-MS/MS
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.[1] This method is suitable for pharmacokinetic studies and requires a small sample volume.
Experimental Workflow
Detailed Protocol
1. Sample Preparation: Protein Precipitation
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Venusil MP-C18 (50 mm × 2.1 mm, 3 µm) or equivalent |
| Mobile Phase | Methanol and 10 mM ammonium acetate (45:55, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | To be determined based on the specific instrument and optimization. A common approach is to use the protonated molecule [M+H]+ as the precursor ion and a characteristic fragment ion as the product ion. |
| Internal Standard (IS) | An appropriate stable isotope-labeled this compound or a compound with similar physicochemical properties and chromatographic behavior. |
Quantitative Data Summary
The following table summarizes the typical validation parameters for this LC-MS/MS method.[1]
| Parameter | Result |
| Linearity Range | 1.98 - 990 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.98 ng/mL |
| Accuracy | 89.16% - 110.63% |
| Precision (Intra- and Inter-day) | < 10.25% (RSD) |
| Extraction Recovery | > 88.75% |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under tested conditions (freeze-thaw, short-term, long-term) |
Application Note 2: Development and Validation of an HPLC-UV Method for this compound Quantification
Experimental Workflow
Detailed Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma, add 800 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction process on the aqueous layer with another 800 µL of the organic solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted with water or a suitable buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described for LLE.
3. HPLC-UV Conditions (To be optimized)
| Parameter | Recommended Starting Condition |
| High-Performance Liquid Chromatography | |
| Column | C18 column (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both may contain 0.1% formic or acetic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25-30°C |
| UV Detection | |
| Wavelength | Based on the UV absorbance spectrum of this compound. A wavelength around 210-220 nm is a good starting point for sesquiterpene lactones. |
Method Validation Parameters
A comprehensive validation of the developed HPLC-UV method should be performed according to ICH guidelines, including the following parameters:
| Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Data Presentation
For ease of comparison, all quantitative data from method validation and sample analysis should be summarized in clearly structured tables as exemplified in the sections above. This allows for a quick assessment of the method's performance and the results of the study.
Conclusion
The analytical methods and protocols detailed in these application notes provide a comprehensive guide for the accurate and reliable quantification of this compound in biological samples. The choice between the highly sensitive LC-MS/MS method and the more accessible HPLC-UV method will depend on the specific requirements of the research, including the expected concentration range of the analyte and the available instrumentation. Proper method validation is crucial to ensure the integrity and reproducibility of the generated data, which is fundamental for advancing the understanding of this compound's therapeutic potential.
References
Eupalinolide B: A Promising Sesquiterpene Lactone for Inducing Cell Death in Drug-Resistant Cancer Cell Lines
Application Note
Introduction
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a potential therapeutic agent in oncology. Recent studies have highlighted its ability to induce cell death in various cancer cell lines, with emerging evidence suggesting its particular efficacy in overcoming drug resistance, a major obstacle in cancer therapy. This document provides a detailed overview of the application of this compound in inducing cell death in drug-resistant cancer cell lines, summarizing the current understanding of its mechanisms of action, and providing protocols for its investigation.
Mechanism of Action in Drug-Resistant Cancer
While research into the specific mechanisms of this compound in drug-resistant cancer is ongoing, current evidence points towards the induction of alternative, non-apoptotic cell death pathways, namely ferroptosis and cuproptosis. These pathways are of significant interest as they can bypass the apoptosis-evasion mechanisms often developed by cancer cells to resist conventional chemotherapy.
-
Ferroptosis Induction: this compound has been shown to induce ferroptosis in hepatic carcinoma cells.[1][2] This iron-dependent form of programmed cell death is characterized by the accumulation of lipid peroxides. In the context of drug resistance, inducing ferroptosis presents a novel strategy to eliminate cancer cells that are resistant to apoptosis-inducing agents.[3][4] The proposed mechanism involves the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress, activating the JNK signaling pathway.[1][2]
-
Potential for Cuproptosis Induction: Studies on pancreatic cancer suggest that this compound may induce cuproptosis, a recently identified form of regulated cell death triggered by copper overload.[5][6] Pancreatic cancer is notoriously resistant to chemotherapy, and the ability to induce a novel cell death pathway like cuproptosis is a promising therapeutic avenue.[5] this compound has been observed to act synergistically with elesclomol, a known cuproptosis-inducing agent that has shown efficacy in chemoresistant cells.[5] This suggests that this compound may disrupt copper homeostasis within cancer cells, leading to mitochondrial stress and cell death. The induction of cuproptosis is considered a promising strategy for overcoming drug resistance in various cancers.[5]
Data Presentation
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines. While direct comparative data on drug-sensitive versus drug-resistant cell lines for this compound is limited, the provided IC50 values demonstrate its potent anti-cancer activity.
Table 1: IC50 Values of this compound in Laryngeal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| TU686 | 6.73 |
| TU212 | 1.03 |
| M4e | 3.12 |
| AMC-HN-8 | 2.13 |
| Hep-2 | 9.07 |
| LCC | 4.20 |
Data extracted from a study on laryngeal cancer, demonstrating the potent cytotoxic effects of this compound.[7]
Table 2: Cytotoxicity of Eupalinolide O (a related compound) in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Time Point | IC50 (µM) |
| MDA-MB-231 | 24 h | 10.34 |
| 48 h | 5.85 | |
| 72 h | 3.57 | |
| MDA-MB-453 | 24 h | 11.47 |
| 48 h | 7.06 | |
| 72 h | 3.03 |
TNBC is known for its aggressive nature and resistance to conventional therapies. This data on a related eupalinolide highlights the potential of this class of compounds in difficult-to-treat cancers.[8]
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the efficacy of this compound in inducing cell death in drug-resistant cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Drug-resistant and corresponding drug-sensitive cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Drug-resistant and drug-sensitive cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls for setting up compensation and gates.
Protocol 3: Western Blot Analysis for Cell Death-Related Proteins
This protocol is to detect the expression levels of proteins involved in apoptosis, ferroptosis, or cuproptosis.
Materials:
-
Drug-resistant and drug-sensitive cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, GPX4, FDX1, HSP70)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effect of Eupalinolide B on STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that, when constitutively activated, plays a significant role in tumor development and progression.[1] The phosphorylation of STAT3 at Tyr705 is a key event that leads to its dimerization, nuclear translocation, and activation of downstream gene transcription involved in cell proliferation, survival, and angiogenesis. Consequently, targeting the STAT3 signaling pathway is a promising strategy for cancer therapy.
Eupalinolide B is a sesquiterpene lactone isolated from Eupatorium lindleyanum.[2] While its primary reported anti-cancer mechanisms involve the induction of apoptosis, elevation of reactive oxygen species (ROS), and modulation of the MAPK pathway, its effects on the STAT3 signaling pathway have not been extensively studied.[3][4] In contrast, the related compound Eupalinolide J has been reported to inhibit STAT3 signaling, although a key publication on this topic has been retracted, warranting caution in interpreting those findings.[5][6][7]
These application notes provide a comprehensive framework for investigating the potential inhibitory effects of this compound on STAT3 phosphorylation in cancer cell lines. The following protocols are based on established methodologies for studying STAT3 signaling.
Data Presentation: Hypothetical Quantitative Data
The following tables represent hypothetical data to illustrate how results from the described experiments could be presented.
Table 1: Effect of this compound on the Viability of Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Mean IC50 (µM) ± SD |
| MDA-MB-231 | 0.1, 1, 5, 10, 25, 50 | 12.5 ± 1.8 |
| PANC-1 | 0.1, 1, 5, 10, 25, 50 | 15.2 ± 2.1 |
| A549 | 0.1, 1, 5, 10, 25, 50 | 18.9 ± 2.5 |
Table 2: Densitometric Analysis of Phospho-STAT3 (Tyr705) and Total STAT3 Levels Following this compound Treatment
| Treatment Group | p-STAT3/Total STAT3 Ratio (Normalized to Control) |
| Control (0 µM this compound) | 1.00 |
| This compound (5 µM) | 0.75 ± 0.08 |
| This compound (10 µM) | 0.42 ± 0.05 |
| This compound (20 µM) | 0.18 ± 0.03 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cells and is used to establish the IC50 value.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Western Blotting for STAT3 and Phospho-STAT3
This protocol is used to qualitatively and quantitatively assess the levels of total STAT3 and phosphorylated STAT3 (Tyr705).[1][8]
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control like β-actin.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Proposed mechanism of this compound on the STAT3 signaling pathway.
Caption: Workflow for investigating this compound's effect on STAT3.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retraction: Eupalinolide J suppresses the growth of triple-negative breast cancer cells via targeting STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Retraction: Eupalinolide J suppresses the growth of triple-negative breast cancer cells via targeting STAT3 signaling pathway [frontiersin.org]
- 8. pubcompare.ai [pubcompare.ai]
Eupalinolide B: Solubility and Preparation for Cell Culture Experiments
An Unofficial Application Note for Scientific Research and Development
Introduction
Eupalinolide B is a sesquiterpene lactone isolated from plants of the Eupatorium genus, such as Eupatorium lindleyanum.[1][2] It has garnered significant interest in the scientific community for its potent biological activities, particularly its anti-cancer properties. Research has demonstrated that this compound can inhibit cell proliferation, induce various forms of cell death including apoptosis and ferroptosis, and suppress cell migration in a range of cancer cell lines.[1][2][3][4] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways, such as the ROS-ER-JNK pathway, NF-κB, and MAPKs.[1][2] This document provides detailed protocols for the solubilization of this compound and its preparation for use in in vitro cell culture experiments, along with a summary of its known cellular effects and mechanisms.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
Solubility
This compound exhibits solubility in various organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for cell culture applications.[2][5]
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (approx. 129.73 mM) | Sonication is recommended to aid dissolution.[6] |
| Ethanol | Soluble (approx. 25 mg/mL) | |
| In vivo Formulation Vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | 2 mg/mL (approx. 4.32 mM) | Sonication is recommended.[6] |
Storage Recommendations
To prevent degradation, this compound should be stored under the following conditions:
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | At least 3 years | Keep away from direct sunlight and moisture.[6] |
| In Solvent (e.g., DMSO) | -80°C | At least 1 year | Store in small aliquots to avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution
This protocol describes the preparation of a 40 mM stock solution of this compound in DMSO, a common starting concentration for cell culture experiments.[2]
Materials:
-
This compound (powder)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[6]
-
Calibrated analytical balance and weighing paper
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed. (Molecular Weight: 462.49 g/mol ).
-
For 1 mL of a 40 mM stock solution:
-
Mass (mg) = 40 mmol/L * 1 mL * (1 L / 1000 mL) * 462.49 g/mol * (1000 mg / 1 g) = 18.5 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile environment (e.g., a biosafety cabinet).
-
Dissolution: Transfer the powder to a sterile tube. Add the corresponding volume of sterile DMSO (e.g., 1 mL for 18.5 mg) to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Sonication (Optional): If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes.[6] Ensure the solution becomes clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. Store immediately at -80°C.[6]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the high-concentration stock solution into complete cell culture medium to achieve the desired final concentrations for treating cells.
Materials:
-
This compound stock solution (e.g., 40 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed. A common practice is to perform a serial dilution. To minimize the final DMSO concentration, ensure it does not typically exceed 0.1-0.5%.
-
Example: To prepare 1 mL of a 24 µM working solution from a 40 mM stock:
-
V1 (Stock Volume) = (24 µM * 1000 µL) / 40,000 µM = 0.6 µL
-
-
Dilution: Add the calculated volume of the stock solution (0.6 µL) to the appropriate volume of pre-warmed cell culture medium (999.4 µL).
-
Mixing: Mix immediately and gently by inverting the tube or by pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium used for the highest concentration of this compound. This is critical to ensure that any observed cellular effects are due to the compound and not the solvent.[2]
-
Application: Immediately add the working solutions (and vehicle control) to the cell culture plates.
Protocol 3: General Cell Viability Assay (MTT/CCK-8)
This protocol provides a general method to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest plated in 96-well plates
-
This compound working solutions at various concentrations
-
Vehicle control solution
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[2]
-
Treatment: Remove the old medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM). Include wells for the vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a 37°C, 5% CO₂ incubator.[2]
-
Reagent Addition:
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT).[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated or vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Reported IC₅₀ Values and Effective Concentrations
| Cell Line | Cancer Type | Assay Duration | Effective Concentration / IC₅₀ | Reference |
| SMMC-7721, HCCLM3 | Hepatic Carcinoma | 24-72 h | 6-24 µM (inhibits growth) | [1][2] |
| MiaPaCa-2, PANC-1 | Pancreatic Cancer | 24 h | 0-10 µM (inhibits viability) | [1] |
| TU212 | Laryngeal Cancer | 48 h | IC₅₀: 1.03 µM | [5] |
| AMC-HN-8 | Laryngeal Cancer | 48 h | IC₅₀: 2.13 µM | [5] |
| M4e | Laryngeal Cancer | 48 h | IC₅₀: 3.12 µM | [5] |
| LCC | Laryngeal Cancer | 48 h | IC₅₀: 4.20 µM | [5] |
| TU686 | Laryngeal Cancer | 48 h | IC₅₀: 6.73 µM | [5] |
| Hep-2 | Laryngeal Cancer | 48 h | IC₅₀: 9.07 µM | [5] |
Mechanism of Action & Signaling Pathways
This compound exerts its anti-cancer effects by modulating multiple cellular signaling pathways. One of the key mechanisms identified in hepatic carcinoma is the activation of the ROS-ER-JNK signaling pathway, which leads to the inhibition of cell migration.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
Eupalinolide B: Unraveling its Impact on Protein Expression via Western Blot Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology.[1][2] This natural compound has been shown to inhibit cancer cell proliferation, migration, and invasion in various cancer types, including pancreatic, laryngeal, and hepatic cancers.[1][3] The underlying mechanisms of this compound's action involve the modulation of key signaling pathways that regulate critical cellular processes such as apoptosis, inflammation, and cell survival. Western blot analysis is an indispensable technique for elucidating these mechanisms by allowing for the semi-quantitative detection of specific proteins and their post-translational modifications in response to this compound treatment.[4][5] This document provides detailed application notes and protocols for the Western blot analysis of protein expression in cells treated with this compound, aimed at researchers, scientists, and professionals in drug development.
Application Notes
This compound has been demonstrated to exert its biological effects through the modulation of several key signaling pathways. Understanding which proteins to probe for in a Western blot analysis is crucial for investigating its mechanism of action.
Key Signaling Pathways and Target Proteins
1. Apoptosis Induction: this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2] Western blot analysis can be used to detect the activation of the apoptotic cascade by probing for the cleavage of caspases and their substrates.
-
Target Proteins:
-
Cleaved Caspase-3, -9: The cleavage of these executioner and initiator caspases, respectively, is a hallmark of apoptosis.
-
Cleaved Poly (ADP-ribose) polymerase (PARP): PARP is a substrate of activated caspase-3, and its cleavage is another indicator of apoptosis.
-
Bcl-2 family proteins (e.g., Bax, Bcl-2): The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins is critical in regulating the intrinsic apoptotic pathway.[6]
-
2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress response.[7] this compound has been shown to modulate this pathway, particularly by activating the c-Jun N-terminal kinase (JNK).[1]
-
Target Proteins:
-
Phospho-JNK (p-JNK): An increase in the phosphorylated, active form of JNK is indicative of pathway activation.
-
Phospho-ERK1/2 (p-ERK1/2) and Phospho-p38 (p-p38): Investigating the phosphorylation status of other MAPK family members can provide a broader understanding of the compound's effect on this pathway.
-
3. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival.[8] this compound has been reported to inhibit the NF-κB signaling pathway.[2][9]
-
Target Proteins:
-
Phospho-IκBα (p-IκBα): IκBα is an inhibitory protein that sequesters NF-κB in the cytoplasm. Its phosphorylation and subsequent degradation lead to NF-κB activation. A decrease in p-IκBα would suggest inhibition of the pathway.
-
Phospho-NF-κB p65 (p-p65): Phosphorylation of the p65 subunit is essential for its transcriptional activity. A decrease in p-p65 indicates pathway inhibition.
-
4. Other Potential Pathways: Research also suggests the involvement of other cell death mechanisms like cuproptosis and ferroptosis in the action of this compound.[1][3][10]
-
Target Proteins for Ferroptosis:
-
Glutathione Peroxidase 4 (GPX4): A key regulator of ferroptosis.
-
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4): Another important protein in the ferroptosis pathway.
-
-
Target Proteins for Cuproptosis:
-
Proteins involved in copper homeostasis.
-
Quantitative Data Summary
The following tables summarize the observed changes in protein expression after this compound treatment, based on available literature. This data is primarily qualitative and indicates the direction of change.
| Pathway | Target Protein | Cell Line | Observed Change after this compound Treatment | Reference |
| Apoptosis | Cleaved Caspase-3 | Pancreatic Cancer Cells | Increased | [1] |
| Cleaved Caspase-9 | Pancreatic Cancer Cells | Increased | [1] | |
| Cleaved PARP | Pancreatic Cancer Cells | Increased | [1] | |
| MAPK Signaling | Phospho-JNK | Pancreatic Cancer Cells | Marked Increase | [1] |
| Phospho-ERK1/2 | Pancreatic Cancer Cells | No Significant Change | [1] | |
| Phospho-p38 | Pancreatic Cancer Cells | No Significant Change | [1] | |
| NF-κB Signaling | Phospho-IκBα | Raw264.7 Cells | Decreased | [9] |
| Phospho-NF-κB p65 | Raw264.7 Cells | Decreased | [9] | |
| Ferroptosis | GPX4 | Pancreatic Cancer Cells | No Significant Alterations | [1] |
| ACSL4 | Pancreatic Cancer Cells | No Significant Alterations | [1] |
Experimental Protocols
This section provides a detailed, generalized protocol for Western blot analysis to assess protein expression changes following this compound treatment.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., PANC-1, MiaPaCa-2 for pancreatic cancer) in appropriate culture dishes or plates and allow them to adhere and grow to 70-80% confluency.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Incubate the cells for the desired time period (e.g., 24, 48 hours).
Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scraping and Collection: Scrape the adherent cells using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples to ensure equal loading in the subsequent steps.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix the protein lysates with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Loading: Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights.
-
Electrophoresis: Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.[11]
Protein Transfer (Blotting)
-
Membrane Preparation: Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane to the size of the gel. Activate the PVDF membrane by briefly immersing it in methanol.[10]
-
Transfer Sandwich Assembly: Assemble the transfer "sandwich" with the gel and membrane, ensuring close contact and no air bubbles.
-
Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[10]
Immunodetection
-
Blocking: After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer at the manufacturer's recommended concentration, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[10]
-
Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST.
Detection and Analysis
-
Signal Development: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin, GAPDH, or tubulin) to account for any variations in protein loading.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. origene.com [origene.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. licorbio.com [licorbio.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. bostonbioproducts.com [bostonbioproducts.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Eupalinolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural compound with potent anti-cancer properties.[1] Studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, including pancreatic, liver, and laryngeal cancer.[1][2][3] A key mechanism underlying its anti-tumor activity is the induction of apoptosis, or programmed cell death.[1][2][4] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Additionally, it summarizes key quantitative data and visualizes the experimental workflow and proposed signaling pathways.
Flow cytometry is a powerful technique for quantifying apoptosis.[5][6] The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5][7] Propidium Iodide, a fluorescent nucleic acid intercalator, is membrane impermeable and thus excluded from viable and early apoptotic cells. However, in late apoptotic and necrotic cells with compromised membrane integrity, PI can enter and stain the nucleus.[7]
Data Presentation
The following table summarizes the reported anti-proliferative and pro-apoptotic effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MiaPaCa-2 | Pancreatic Cancer | Viability Inhibition | IC50 < 10 µM (24h) | [1] |
| PANC-1 | Pancreatic Cancer | Viability Inhibition | IC50 < 10 µM (24h) | [1] |
| PL-45 | Pancreatic Cancer | Viability Inhibition | IC50 < 10 µM (24h) | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | Growth Inhibition | Significant at 6-24 µM (24-72h) | [1] |
| HCCLM3 | Hepatocellular Carcinoma | Growth Inhibition | Significant at 6-24 µM (24-72h) | [1] |
| TU212 | Laryngeal Cancer | Proliferation Inhibition | IC50 = 1.03 µM | [3] |
| TU686 | Laryngeal Cancer | Proliferation Inhibition | IC50 = 6.73 µM | [3] |
| M4e | Laryngeal Cancer | Proliferation Inhibition | IC50 = 3.12 µM | [3] |
| AMC-HN-8 | Laryngeal Cancer | Proliferation Inhibition | IC50 = 2.13 µM | [3] |
| Hep-2 | Laryngeal Cancer | Proliferation Inhibition | IC50 = 9.07 µM | [3] |
Experimental Protocols
Protocol: Induction of Apoptosis with this compound
-
Cell Culture: Seed cancer cells (e.g., pancreatic, liver, or laryngeal) in a suitable culture vessel (e.g., 6-well plates) at a density of 1-5 x 10^5 cells/mL. Allow cells to adhere and grow for 24 hours under standard culture conditions (e.g., 37°C, 5% CO2).
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM).
-
Incubation: Remove the existing medium from the cultured cells and replace it with the this compound-containing medium. Include a vehicle-treated control (medium with the same concentration of DMSO without this compound). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol: Annexin V/PI Staining for Flow Cytometry
This protocol is adapted from standard Annexin V/PI staining procedures.[7][8][9][10]
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Add 10 µL of PI staining solution.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Flow Cytometry Analysis:
-
Controls: Prepare unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Gating:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
Discussion and Conclusion
This compound is a potent inducer of apoptosis in various cancer cell lines. The Annexin V/PI staining method coupled with flow cytometry provides a robust and quantitative approach to evaluate the efficacy of this compound in inducing programmed cell death. The proposed mechanism of action involves the generation of reactive oxygen species (ROS), activation of the JNK signaling pathway, and potential disruption of copper homeostasis leading to a form of cell death known as cuproptosis.[1][2][4] Further investigation into these signaling pathways will be crucial for the development of this compound as a therapeutic agent. These application notes and protocols offer a comprehensive guide for researchers and scientists to study the pro-apoptotic effects of this compound and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. scispace.com [scispace.com]
Application Note: Unveiling the Genomic Impact of Eupalinolide B using RNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-tumor properties in various cancer models, including pancreatic and hepatic carcinomas.[1][2] Understanding the molecular mechanisms underlying its therapeutic effects is crucial for its development as a potential anti-cancer agent. RNA sequencing (RNA-seq) is a powerful technology that enables a comprehensive, unbiased analysis of the transcriptome, providing valuable insights into the genes and signaling pathways modulated by therapeutic compounds. This application note provides a detailed protocol for utilizing RNA-seq to identify genes and pathways affected by this compound treatment in cancer cell lines.
Application
This guide is intended for researchers investigating the mechanism of action of this compound and other natural compounds. The protocols outlined below describe a workflow for treating cancer cells with this compound, preparing samples for RNA-seq, analyzing the resulting data to identify differentially expressed genes, and validating these findings through established molecular biology techniques. The primary applications include:
-
Target Identification: Uncovering novel molecular targets of this compound.
-
Mechanism of Action Studies: Elucidating the biological pathways through which this compound exerts its anti-cancer effects.
-
Biomarker Discovery: Identifying potential biomarkers to predict sensitivity or resistance to this compound treatment.
Data Presentation: Genes and Pathways Modulated by this compound
RNA sequencing studies have revealed that this compound significantly alters gene expression profiles in cancer cells, primarily impacting pathways related to cellular stress and programmed cell death.
In pancreatic cancer cells, RNA-seq and subsequent Gene Set Enrichment Analysis (GSEA) have identified the enrichment of pathways related to copper ion binding, suggesting a potential role for this compound in inducing cuproptosis, a form of copper-dependent cell death.[1]
In hepatic carcinoma cells, transcriptome analysis indicated that this compound treatment upregulates genes associated with ferroptosis, another form of iron-dependent programmed cell death.[3]
The following tables present illustrative examples of differentially expressed genes identified through RNA-seq analysis of cancer cell lines treated with this compound.
Table 1: Illustrative Differentially Expressed Genes in Pancreatic Cancer Cells Treated with this compound
| Gene Symbol | Gene Name | Log2 Fold Change (Illustrative) | p-value (Illustrative) | Associated Pathway |
| Upregulated | ||||
| FDX1 | Ferredoxin 1 | 2.5 | <0.01 | Cuproptosis |
| LIAS | Lipoic Acid Synthetase | 2.1 | <0.01 | Cuproptosis |
| LIPT1 | Lipoyltransferase 1 | 1.9 | <0.05 | Cuproptosis |
| DLAT | Dihydrolipoamide S-Acetyltransferase | 1.7 | <0.05 | Cuproptosis |
| Downregulated | ||||
| SLC31A1 | Solute Carrier Family 31 Member 1 | -2.2 | <0.01 | Copper Homeostasis |
| ATP7A | ATPase Copper Transporting Alpha | -1.8 | <0.05 | Copper Homeostasis |
| MT-CO1 | Mitochondrially Encoded Cytochrome C Oxidase I | -1.5 | <0.05 | Oxidative Phosphorylation |
This table contains illustrative data based on findings that this compound induces cuproptosis in pancreatic cancer cells.[1]
Table 2: Illustrative Differentially Expressed Genes in Hepatic Carcinoma Cells Treated with this compound
| Gene Symbol | Gene Name | Log2 Fold Change (Illustrative) | p-value (Illustrative) | Associated Pathway |
| Upregulated | ||||
| ACSL4 | Acyl-CoA Synthetase Long Chain Family Member 4 | 3.1 | <0.001 | Ferroptosis |
| TFRC | Transferrin Receptor | 2.8 | <0.01 | Iron Metabolism |
| SAT1 | Spermidine/Spermine N1-Acetyltransferase 1 | 2.4 | <0.01 | Ferroptosis |
| HMOX1 | Heme Oxygenase 1 | 2.0 | <0.05 | Oxidative Stress, Ferroptosis |
| Downregulated | ||||
| GPX4 | Glutathione Peroxidase 4 | -2.9 | <0.001 | Ferroptosis (Negative Regulator) |
| SLC7A11 | Solute Carrier Family 7 Member 11 | -2.5 | <0.01 | Ferroptosis (Negative Regulator) |
| FTH1 | Ferritin Heavy Chain 1 | -1.9 | <0.05 | Iron Storage |
This table contains illustrative data based on findings that this compound induces ferroptosis in hepatic carcinoma cells.[3]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate pancreatic (e.g., PANC-1) or hepatic (e.g., SMMC-7721, HCCLM3) cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 24 µM for hepatic carcinoma cells) or vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).[3]
RNA Isolation
-
Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis reagent (e.g., TRIzol).
-
Extraction: Perform RNA extraction according to the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation using chloroform and precipitation of RNA with isopropanol.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
RNA Sequencing (RNA-seq)
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA using a commercially available kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically includes:
-
mRNA purification (poly-A selection) or ribosomal RNA depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End repair, A-tailing, and adapter ligation.
-
PCR amplification of the library.
-
-
Library Quality Control: Assess the quality and quantity of the prepared libraries using a bioanalyzer and qPCR.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).
Bioinformatics Analysis of RNA-seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use R packages such as DESeq2 or edgeR to identify differentially expressed genes between this compound-treated and control samples. Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or GSEA to identify enriched biological processes and signaling pathways.
Validation of RNA-seq Results
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
Primer Design: Design and validate primers for a selection of differentially expressed genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression.
-
Protein Extraction: Lyse cells and extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Seeding: Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
Reagent Addition: After the desired incubation period, add MTT or CCK-8 reagent to each well.
-
Incubation and Measurement: Incubate as per the manufacturer's instructions and measure the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
Caption: Experimental workflow for identifying genes affected by this compound using RNA sequencing.
Caption: Signaling pathways affected by this compound leading to cancer cell death.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Eupalinolide B Dosage for In Vitro Cytotoxicity Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Eupalinolide B in in vitro cytotoxicity assays. The following sections offer frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in cancer cells?
A1: this compound is a sesquiterpene lactone, a natural product isolated from the plant Eupatorium lindleyanum.[1][2] Its anticancer activity stems from multiple mechanisms. Primarily, it induces cell death by elevating intracellular Reactive Oxygen Species (ROS), leading to apoptosis (programmed cell death) and potentially other forms of cell death like cuproptosis and ferroptosis.[3][4][5][6] It also disrupts copper homeostasis within cancer cells.[3][6]
Q2: Which key signaling pathways are modulated by this compound?
A2: this compound has been shown to modulate several critical signaling pathways involved in cancer cell survival and inflammation. These include:
-
NF-κB Signaling: It inhibits the nuclear transcription factor-κB (NF-κB) pathway, which is crucial for inflammation and cell survival.[1][2][4]
-
MAPK Pathway: It can activate the JNK (c-Jun N-terminal kinase) pathway, although its cytotoxic effects may not be entirely dependent on this activation.[3][5]
-
Cuproptosis Pathway: It appears to induce a form of copper-dependent cell death known as cuproptosis by increasing intracellular copper levels and altering the expression of key proteins like HSP70 and LIAS.[3]
-
STAT3 and Akt Signaling: Some related compounds from the Eupalinolide family have been shown to inhibit STAT3 and Akt signaling, which are involved in cancer metastasis and proliferation.[7]
Q3: What are typical starting concentrations and incubation times for this compound in cytotoxicity assays?
A3: The optimal concentration and incubation time for this compound are cell-line dependent. For initial screening, a broad concentration range is recommended.
-
Concentration Range: Studies have used concentrations from 0 µM up to 32 µM.[4] For pancreatic cancer cell lines, a range of 0-10 µM is often effective, while human hepatocarcinoma cells have been tested in the 6-24 µM range.[4]
-
Incubation Time: Typical incubation periods range from 24 to 72 hours.[4] An initial 48-hour incubation is a common starting point for many standard assays like MTT or CCK8.[5][7]
Q4: How should I prepare and store a stock solution of this compound?
A4: this compound is typically dissolved in a non-aqueous solvent.
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing a high-concentration stock solution (e.g., 10 mM).
-
Preparation: To prepare a working concentration of 1 mg/ml, 0.05 ml of the stock can be dissolved in 4.95 ml of DMSO.[8] Ensure the solution is thoroughly mixed.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing smaller aliquots. Working solutions should be freshly prepared from the stock for each experiment.
Q5: Which cancer cell lines have shown sensitivity to this compound?
A5: this compound has demonstrated cytotoxic effects across a variety of cancer cell lines, including:
-
Laryngeal Cancer: TU212, TU686, M4e, AMC-HN-8, Hep-2.[9]
-
Lung Cancer: A549.[9] It is noteworthy that this compound has shown greater cytotoxicity against pancreatic cancer cells compared to normal pancreatic cells (HPNE).[3]
Data Presentation: In Vitro Efficacy
The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity. The values below are compiled from various studies and demonstrate the compound's potency.
| Cell Line | Cancer Type | Incubation Time | IC₅₀ Value (µM) | Reference |
| TU212 | Laryngeal Cancer | Not Specified | 1.03 | [9] |
| AMC-HN-8 | Laryngeal Cancer | Not Specified | 2.13 | [9] |
| M4e | Laryngeal Cancer | Not Specified | 3.12 | [9] |
| LCC | Laryngeal Cancer | Not Specified | 4.20 | [9] |
| TU686 | Laryngeal Cancer | Not Specified | 6.73 | [9] |
| Hep-2 | Laryngeal Cancer | Not Specified | 9.07 | [9] |
| RAW264.7 (LPS-stimulated) | Macrophage | 1 hour | 2.24 (NO production) | [4] |
Note: IC₅₀ values can vary significantly based on the specific assay conditions, cell density, and calculation methods used.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental processes, the following diagrams have been generated.
Caption: this compound induces cell death via ROS, cuproptosis, and other pathways.
Caption: this compound inhibits the NF-κB pathway by targeting UBE2D3.
Caption: General experimental workflow for an in vitro cytotoxicity assay.
Experimental Protocols
Protocol 1: General Colorimetric Cytotoxicity Assay (MTT/MTS/CCK8)
This protocol provides a general framework. Always refer to the specific manufacturer's instructions for your chosen assay kit.
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Prepare a cell suspension at the optimal density (determined empirically, often 5x10³ to 1x10⁴ cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium from your DMSO stock. Ensure the final DMSO concentration in the wells is consistent and low (typically <0.5%) to avoid solvent toxicity.
-
Include appropriate controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the treated wells.
-
Positive Control: A known cytotoxic agent to ensure the assay is working.
-
Blank Control: Medium only (no cells) for background subtraction.
-
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or control solutions to the appropriate wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[4][7]
-
-
Assay Procedure (Example with MTT):
-
Add 10 µL of MTT reagent (typically 5 mg/mL) to each well.[10]
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.
-
Subtract the background absorbance (from blank wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC₅₀ value using non-linear regression analysis.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Absorbance / Weak Signal | Low Cell Density: Not enough viable cells at the start of the experiment. | Optimize the initial cell seeding density. Perform a cell titration experiment to find the linear range of the assay.[12] |
| Reagent Toxicity: The assay reagent itself (e.g., MTT) might be toxic with prolonged incubation. | Reduce the incubation time with the assay reagent to the minimum required for adequate signal generation (usually 1-4 hours).[10] | |
| High Background Signal | Contamination: Bacterial or fungal contamination can metabolize the assay reagent. | Check cultures for contamination. Ensure sterile technique. Use filtered solutions. |
| High Cell Density: Over-confluent cells in control wells can lead to a saturated signal. | Reduce the initial cell seeding density to ensure cells are in the exponential growth phase at the end of the experiment.[12] | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent number of cells pipetted into each well. | Ensure the cell suspension is homogenous before and during pipetting. Mix gently between pipetting steps. |
| Edge Effects: Evaporation from the outer wells of the plate during incubation. | Avoid using the outermost wells of the 96-well plate. Fill the outer wells with sterile water or PBS to maintain humidity.[13] | |
| Bubbles: Air bubbles in the wells can interfere with the light path of the plate reader. | Be careful during pipetting to avoid introducing bubbles. If present, use a sterile needle to pop them before reading.[12] | |
| No Dose-Dependent Cytotoxicity Observed | Incorrect Dosage Range: The concentrations tested may be too low to induce a cytotoxic effect. | Expand the concentration range based on published IC₅₀ values. Consider a logarithmic dilution series up to 50 or 100 µM for initial screening. |
| Cell Line Resistance: The chosen cell line may be inherently resistant to this compound's mechanism. | Verify the sensitivity of your cell line with a known positive control. Consider testing other cell lines known to be sensitive.[3][9] | |
| Compound Instability: this compound may degrade in the culture medium over long incubation times. | Prepare fresh dilutions for each experiment. Minimize exposure of the stock solution to light and ambient temperature. | |
| Unexpected Results with Inhibitors | Complex Mechanisms: this compound has multiple mechanisms of action. Inhibiting one pathway may not rescue cells if parallel death pathways are active. | This has been observed where a JNK inhibitor did not block this compound-induced cell death, suggesting other pathways are involved.[3] Consider using multiple inhibitors or a broader systems biology approach. |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Eupalinolide B off-target effects and toxicity in normal cells
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Eupalinolide B. It addresses potential questions regarding its off-target effects and toxicity in normal cells through a series of frequently asked questions (FAQs) and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of this compound in normal, non-cancerous cells?
This compound has demonstrated a degree of selectivity for cancer cells over normal cells in several studies. Research on pancreatic cancer showed that this compound had a more significant inhibitory effect on pancreatic cancer cell lines (MiaPaCa-2, PANC-1, and PL-45) compared to normal human pancreatic ductal epithelial (HPNE) cells[1]. Similarly, a study on the related compound, Eupalinolide O, found it to be cytotoxic to triple-negative breast cancer cells while showing no significant inhibition of the normal human breast epithelial cell line MCF-10A[2][3]. In vivo studies in mice with laryngeal cancer xenografts revealed no apparent cytotoxicity in major organs such as the kidneys, liver, heart, lungs, and spleen[4].
However, this compound does exhibit activity in some normal cell types. For instance, in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells, it inhibited nitric oxide production with an IC50 value of 2.24 µM, suggesting anti-inflammatory activity but also a measurable effect on these immune cells[5].
Q2: Are there any known off-target effects of this compound?
Yes, a specific off-target interaction has been identified. This compound has been shown to bind to the DEK protein in human bronchial epithelial cells (BEAS-2B)[6]. This interaction leads to the ubiquitination and degradation of DEK, which in the context of asthma, was found to be a therapeutic mechanism[6]. However, researchers should be aware of this interaction as it may have unintended consequences in other experimental systems.
This compound is a member of the sesquiterpene lactone class of compounds. These molecules are known for their alkylating properties, which can lead to a broad range of biological activities. This chemical reactivity is also the basis for potential off-target effects and toxicity, such as contact dermatitis and, in some cases, genotoxicity[7][8][9].
Q3: Which signaling pathways are known to be affected by this compound in a potentially off-target manner?
This compound has been reported to modulate several key signaling pathways that are not exclusively active in cancer cells:
-
Reactive Oxygen Species (ROS) Generation and JNK Pathway: this compound can induce the production of ROS and subsequently activate the c-Jun N-terminal kinase (JNK) signaling pathway[1][10][11][12][13]. While this is a mechanism of its anti-cancer effect, uncontrolled ROS production and JNK activation in normal cells can lead to cellular stress and apoptosis.
-
NF-κB Pathway: this compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation[5]. This is the basis for its anti-inflammatory effects but could also impact normal immune cell function.
-
STAT3 and Akt Pathways: The structurally related compound, Eupalinolide J, has been found to affect the STAT3 and Akt signaling pathways, which are involved in a wide range of cellular processes including cell survival and proliferation.
Troubleshooting Guide
Issue: I am observing unexpected toxicity in my normal cell line control experiments with this compound.
-
Confirm the concentration range: this compound's selectivity for cancer cells is concentration-dependent. Ensure you are using a concentration range that has been reported to be selective. High concentrations may lead to toxicity in normal cells.
-
Consider the cell type: Different normal cell types may have varying sensitivities to this compound. For example, rapidly dividing normal cells might be more susceptible.
-
Assess for ROS production: As this compound can induce ROS, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if the observed toxicity is ROS-mediated.
-
Investigate DEK protein levels: If your normal cell line expresses the DEK protein, the observed effects could be related to this compound's interaction with this protein. You can assess DEK protein levels by western blot.
Issue: My experimental results are inconsistent, suggesting potential off-target effects.
-
Evaluate the involvement of known off-target pathways: Check for the activation of the JNK pathway (e.g., by measuring phosphorylated JNK levels) or inhibition of the NF-κB pathway (e.g., by measuring the expression of NF-κB target genes).
-
Consider the chemical nature of sesquiterpene lactones: The reactivity of the α,β-unsaturated carbonyl group in many sesquiterpene lactones can lead to non-specific binding to cellular thiols (e.g., in glutathione or cysteine residues of proteins). This can lead to a broad range of off-target effects.
-
Review literature on similar compounds: If direct data for this compound is unavailable for your specific query, reviewing the off-target effects of other well-studied sesquiterpene lactones like parthenolide may provide insights into potential class-wide effects.
Quantitative Data Summary
| Cell Line | Cell Type | Species | Assay | Endpoint | IC50 / Effect | Citation |
| HPNE | Human Pancreatic Ductal Epithelial | Human | Cytotoxicity | Cell Viability | Less sensitive than pancreatic cancer cells | [1] |
| MCF-10A | Human Breast Epithelial | Human | Cytotoxicity | Cell Viability | No significant inhibition (for Eupalinolide O) | [2][3] |
| RAW264.7 | Murine Macrophage-like | Mouse | Anti-inflammatory | NO Production | 2.24 µM | [5] |
| BEAS-2B | Human Bronchial Epithelial | Human | Protein Binding | DEK Degradation | Binds to DEK protein | [6] |
| In vivo | Major Organs (kidney, liver, heart, lung, spleen) | Mouse | Histology | Cytotoxicity | No obvious cytotoxicity | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology described for assessing the cytotoxicity of Eupalinolide O[2].
-
Cell Seeding: Plate cells (e.g., 2 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Signaling Pathway Analysis
This is a general protocol for assessing protein levels and phosphorylation status, as would be used to investigate pathways like JNK activation[14].
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-JNK, total JNK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound induces ROS generation, leading to JNK pathway activation and apoptosis.
Caption: this compound binds to the DEK protein, promoting its ubiquitination and degradation.
Caption: Workflow for determining the cytotoxicity of this compound.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. paulogentil.com [paulogentil.com]
- 14. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Eupalinolide B in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant potential as an anti-inflammatory and anti-cancer agent in various in vitro and in vivo studies. However, its transition from promising candidate to a viable preclinical lead is often hampered by several inherent limitations. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the biggest hurdle when working with this compound in animal models?
A1: The most significant challenge is its poor aqueous solubility. This compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, but its solubility in aqueous solutions is very low.[1][2] This poor water solubility can lead to difficulties in formulation, administration, and achieving therapeutic concentrations in vivo, potentially causing precipitation at the injection site and variable bioavailability.
Q2: Are there any known toxicity issues with this compound in preclinical models?
A2: While several studies report that this compound exhibits low toxicity and is generally well-tolerated in animal models, specific Maximum Tolerated Dose (MTD) values are not consistently reported in publicly available literature.[3] Some studies have used doses in mice ranging from 20-50 mg/kg/day via intraperitoneal injection without observing significant weight loss or other signs of overt toxicity.[4][5] However, the absence of comprehensive public toxicology reports necessitates careful dose-escalation studies for each specific animal model and experimental design.
Q3: What is the known pharmacokinetic profile of this compound?
A3: A pharmacokinetic study in Sprague-Dawley rats following intragastric administration of a Eupatorium lindleyanum extract showed that this compound is absorbed, with detectable plasma concentrations.[6] However, detailed pharmacokinetic data, particularly in mice and via parenteral routes (intravenous or intraperitoneal) commonly used in cancer xenograft models, is limited in the public domain. One study highlighted that this compound has a higher bioavailability compared to its isomer, Eupalinolide A, in rats.[7] Researchers should anticipate rapid metabolism, as in vitro studies have shown that this compound is quickly hydrolyzed by carboxylesterases.[7]
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Selection for In Vivo Administration
Problem: Difficulty in preparing a stable and injectable formulation of this compound for animal studies, leading to precipitation and inconsistent dosing.
Potential Solutions:
-
Co-solvent Systems: A commonly suggested starting formulation for poorly soluble compounds is a co-solvent system. A commercially available recommendation for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[8]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility and stability.[9][10][11] This is a widely used technique for improving the bioavailability of hydrophobic drugs.
-
Nanoparticle Formulations: Formulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, prolong circulation time, and potentially enhance its therapeutic index by targeting tumor tissues.[12][13][14]
Experimental Workflow for Formulation Development:
Caption: Workflow for selecting and evaluating an appropriate in vivo formulation for this compound.
Issue 2: Determining a Safe and Efficacious Dose
Problem: Lack of established MTD and comprehensive toxicity data for this compound makes it difficult to select an appropriate dose for efficacy studies.
Approach:
-
Literature Review: Start with doses reported in similar in vivo studies (e.g., 20-50 mg/kg/day, i.p. in mice) as a reference point.[4]
-
Pilot Dose-Escalation Study: Conduct a small-scale dose-escalation study in a few animals to determine the MTD.
Signaling Pathway Potentially Involved in this compound's Anti-Cancer Activity:
Recent studies suggest that this compound can induce ferroptosis and apoptosis in cancer cells, potentially through the ROS-ER-JNK signaling pathway.[15] Understanding this pathway can help in the design of pharmacodynamic biomarker studies to assess target engagement in vivo.
References
- 1. This compound | 877822-40-7 [chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of eupalinolide A, this compound and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashland.com [ashland.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Liposomal nanostructures for Gemcitabine and Paclitaxel delivery in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Determining the therapeutic window of Eupalinolide B in cancer therapy
This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the therapeutic window of Eupalinolide B in cancer therapy.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its reported mechanism of action in cancer?
This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum.[1][2] It has demonstrated anti-cancer activity in various cancer types, including laryngeal, pancreatic, and hepatic carcinoma.[1][3][4] Its mechanisms of action are multifaceted and appear to be cancer-type specific, involving:
-
Induction of Apoptosis and ROS Generation: In pancreatic cancer, this compound induces apoptosis and elevates reactive oxygen species (ROS) levels.[4][5][6]
-
Induction of Ferroptosis: In hepatic carcinoma, it has been shown to induce ferroptosis, a form of iron-dependent programmed cell death.[1]
-
LSD1 Inhibition: In laryngeal cancer, this compound acts as a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1).[3]
-
Disruption of Copper Homeostasis: It can disrupt copper homeostasis in pancreatic cancer cells, potentially leading to a form of cell death known as cuproptosis.[4]
-
Inhibition of STAT3: Eupalinolide J, a related compound, has been shown to inhibit cancer metastasis by promoting the degradation of STAT3.[7]
2. What are the reported IC50 values for this compound in various cancer cell lines?
The half-maximal inhibitory concentration (IC50) values for this compound vary across different cancer cell lines, indicating a range of sensitivities. A summary of reported IC50 values is provided in the table below.
3. Have there been any in vivo studies on the efficacy and toxicity of this compound?
Yes, several in vivo studies using xenograft mouse models have been conducted. These studies have shown that this compound can significantly suppress tumor growth.[1][3][4] Importantly, these studies also provide initial insights into its safety profile. For instance, in a laryngeal cancer xenograft model, this compound treatment did not cause obvious changes in the weight of the mice, and histological analysis of major organs (kidneys, liver, heart, lungs, and spleen) showed no apparent cytotoxicity.[3] Similarly, in a pancreatic cancer model, this compound treatment resulted in reduced tumor growth without overt toxicity.[4] In a hepatic carcinoma model, doses of 25 mg/kg or 50 mg/kg were administered every two days for three weeks and significantly inhibited tumor volume and weight.[1]
4. How can I determine the therapeutic window of this compound for my cancer model?
Determining the therapeutic window involves assessing the range of doses that are effective at treating the cancer (efficacy) while having minimal or manageable side effects (toxicity). A general workflow for this is outlined below.
Data Presentation
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Laryngeal Cancer | TU686 | 6.73 | [3] |
| TU212 | 1.03 | [3] | |
| M4e | 3.12 | [3] | |
| AMC-HN-8 | 2.13 | [3] | |
| Hep-2 | 9.07 | [3] | |
| LCC | 4.20 | [3] | |
| Hepatic Carcinoma | SMMC-7721 | 6-24 (effective range) | [1] |
| HCCLM3 | 6-24 (effective range) | [1] | |
| Pancreatic Cancer | MiaPaCa-2 | More pronounced effect than on normal cells | [4] |
| PANC-1 | More pronounced effect than on normal cells | [4] | |
| PL-45 | More pronounced effect than on normal cells | [4] |
Table 2: In Vivo Efficacy and Toxicity of this compound
| Cancer Model | Dosing Regimen | Efficacy | Toxicity Observations | Citation |
| Laryngeal Cancer (TU212 xenograft) | Not specified | Significantly suppressed tumor growth | No obvious changes in weight; no obvious cytotoxicity in major organs | [3] |
| Pancreatic Cancer (PANC-1 xenograft) | Not specified | Reduced tumor growth and Ki-67 expression | Not specified | [4] |
| Hepatic Carcinoma (SMMC-7721 & HCCLM3 xenografts) | 25 mg/kg or 50 mg/kg every 2 days for 3 weeks | Significantly inhibited tumor volume and weight | No obvious toxicity observed in normal liver cells (L-O2) in vitro | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound in cancer cell lines.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
2. In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of this compound.
-
Materials: Immunocompromised mice (e.g., BALB/c nude mice), cancer cells, Matrigel (optional), this compound, vehicle control, calipers.
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., SMMC-7721 or HCCLM3) into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg or 50 mg/kg, intraperitoneally) or vehicle control every 2 days for a specified period (e.g., 3 weeks).[1]
-
Monitor tumor volume using calipers and body weight regularly.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Collect major organs for histopathological analysis to assess toxicity.
-
3. Acute Toxicity Study
This protocol is designed to assess the short-term toxicity of this compound.
-
Materials: Healthy mice, this compound, vehicle control.
-
Procedure:
-
Administer a range of doses of this compound to different groups of mice.
-
Monitor the animals for clinical signs of distress for a period of several days to weeks.
-
Record changes in body weight.
-
At the end of the study, collect blood for complete blood count (CBC) and blood chemistry analysis.
-
Perform histopathological examination of major organs.[8]
-
Mandatory Visualization
Caption: Workflow for Determining the Therapeutic Window of this compound.
Caption: Reported Signaling Pathways of this compound in Different Cancers.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in drug concentration preparation, or different passage numbers of cells.
-
Solution:
-
Ensure a consistent and accurate cell counting and seeding protocol.
-
Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
-
Use cells within a consistent and low passage number range, as sensitivity to drugs can change over time in culture.
-
Issue 2: No significant anti-tumor effect observed in the in vivo xenograft model.
-
Possible Cause: Insufficient drug dosage, poor bioavailability, or a resistant tumor model.
-
Solution:
-
Consider a dose-escalation study to determine the maximum tolerated dose (MTD) and use a dose near the MTD for efficacy studies.
-
Investigate different routes of administration or formulation strategies to improve bioavailability.
-
Confirm the in vitro sensitivity of the specific cancer cell line used for the xenograft to this compound.
-
Issue 3: Signs of toxicity in mice at a dose that is not effective.
-
Possible Cause: A narrow therapeutic window for the specific cancer model.
-
Solution:
-
Explore combination therapies to potentially enhance the anti-tumor effect at a lower, less toxic dose of this compound. For example, this compound has been shown to have synergistic effects with elesclomol in pancreatic cancer.[4][6]
-
Investigate alternative dosing schedules (e.g., less frequent administration) to minimize toxicity while maintaining efficacy.
-
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 [mdpi.com]
Technical Support Center: Enhancing Eupalinolide B Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Eupalinolide B.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their in vivo experiments with this compound, focusing on formulation strategies to enhance its oral bioavailability.
Issue: Poor or Highly Variable Bioavailability of this compound in Oral Dosing Studies
Question: My in vivo studies with orally administered this compound show very low and inconsistent plasma concentrations. What are the likely causes and how can I improve this?
Answer: The primary reason for poor oral bioavailability of this compound is its low aqueous solubility, a common characteristic of many sesquiterpene lactones.[1] This leads to a dissolution rate-limited absorption. Additionally, as a natural product, it may be susceptible to first-pass metabolism.[2] To overcome these challenges, various formulation strategies can be employed to enhance its solubility and absorption.
Below is a summary of potential formulation strategies and their reported effectiveness for poorly soluble compounds.
| Formulation Strategy | Principle | Key Advantages | Potential Disadvantages | Typical Improvement in Bioavailability (for similar compounds) |
| Nanosuspension | Reduction of particle size to the nanometer range increases the surface area, leading to a higher dissolution velocity.[3] | High drug loading, simple formulation.[3] | Physical instability (particle aggregation). | 2-5 fold increase |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation of the drug in a solid lipid core.[4] | Biocompatible, can protect the drug from degradation, potential for controlled release.[4][5] | Lower drug loading compared to nanosuspensions, potential for drug expulsion during storage.[5] | 3-8 fold increase |
| Self-Emulsifying Drug Delivery System (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract.[6][7] | Presents the drug in a solubilized form, enhances absorption via lymphatic pathways, bypassing first-pass metabolism.[8][9] | Requires careful selection of excipients to avoid GI irritation.[7] | 5-15 fold increase |
| Solid Dispersion | Dispersion of the drug in an inert carrier matrix at the molecular level.[10] | Enhances dissolution rate by reducing particle size and increasing wettability.[10] | Can be physically unstable (recrystallization of the drug). | 4-10 fold increase |
| Liposomes | Encapsulation of the drug within a lipid bilayer vesicle.[11] | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for targeted delivery.[11][12] | Manufacturing can be complex and costly.[12] | 3-7 fold increase |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose of this compound for in vivo studies?
A1: In published preclinical studies, this compound has been administered intraperitoneally at doses ranging from 25 to 50 mg/kg.[13] For oral administration, a higher dose may be required to achieve therapeutic plasma concentrations, and a dose-ranging study is recommended.
Q2: How can I prepare a simple formulation of this compound for initial in vivo screening?
A2: For preliminary studies, a suspension of this compound can be prepared. A common vehicle for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication is recommended to ensure a uniform suspension.
Q3: My chosen formulation is not stable and the particles are aggregating. What can I do?
A3: Particle aggregation is a common issue, especially with nanosuspensions and SLNs. To improve stability, you can try increasing the concentration of the stabilizer (surfactant or polymer) or using a combination of stabilizers. For SLNs, incorporating a liquid lipid to create Nanostructured Lipid Carriers (NLCs) can reduce drug expulsion and improve stability.[5]
Q4: I have improved the dissolution of this compound in vitro, but the in vivo bioavailability is still low. What could be the reason?
A4: If in vitro dissolution is good but in vivo bioavailability remains low, other factors may be limiting absorption. These can include poor permeability across the intestinal epithelium or significant first-pass metabolism in the liver. In such cases, formulation strategies that promote lymphatic transport, like SEDDS, may be more effective as they can bypass the liver.[8]
Q5: Are there any known signaling pathways affected by this compound that I should monitor in my efficacy studies?
A5: Yes, this compound has been shown to induce apoptosis and ferroptosis in cancer cells by elevating reactive oxygen species (ROS) and activating the ROS-ER-JNK signaling pathway.[13] Monitoring key proteins in this pathway, such as p-JNK, can provide insights into its mechanism of action.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of Lipid Phase:
-
Melt a solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid with continuous stirring until a clear solution is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve a surfactant (e.g., Poloxamer 188) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., using an Ultra-Turrax) at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the coarse emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week.
-
Divide the rats into groups (e.g., control group receiving vehicle, and test groups receiving different this compound formulations). A minimum of 5-6 animals per group is recommended.
-
-
Fasting and Dosing:
-
Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Administer the this compound formulation or vehicle orally via gavage at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Calculate the relative bioavailability of the test formulations compared to a control or reference formulation.
-
Visualizations
Caption: Workflow for formulation development to improve bioavailability.
Caption: this compound induced cell death signaling pathway.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and in vivo Evaluation of Solid Dispersions Using Repaglinide | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Liposomal Formulation of an Organogold Complex Enhancing Its Activity as Antimelanoma Agent—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Eupalinolide B experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments involving Eupalinolide B. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your results.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound experiments.
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, CCK-8)
-
Question: My cell viability results with this compound are inconsistent across replicate wells and experiments. What could be the cause?
-
Answer: Inconsistent results in cell viability assays can stem from several factors. Here's a checklist of potential causes and solutions:
-
This compound Solubility and Stability: this compound is soluble in DMSO, chloroform, dichloromethane, and ethyl acetate.[1] Ensure that your stock solution is fully dissolved. Precipitates can lead to inaccurate concentrations. It is recommended to sonicate the solution to aid dissolution.[2] For in-solution storage, keep aliquots at -20°C and use within one month to prevent degradation.[3] Lyophilized powder should be stored at -20°C for up to three years.[3]
-
Cell Seeding Density: Uneven cell seeding is a common source of variability. Ensure you have a single-cell suspension before plating and that cells are evenly distributed across the wells.
-
Incubation Time and Compound Concentration: The inhibitory effects of this compound are dose- and time-dependent.[4] For instance, in SMMC-7721 and HCCLM3 human hepatocarcinoma cell lines, significant effects were observed with 6-24 µM concentrations over 24-72 hours.[4][5] In pancreatic cancer cell lines (MiaPaCa-2, PANC-1, and PL-45), inhibition was observed with 0-10 μM over 24 hours.[5] It is crucial to establish optimal concentration ranges and incubation times for your specific cell line through pilot experiments.
-
General Cell Culture Issues: Problems such as contamination (especially mycoplasma), changes in media pH, or exceeding optimal cell confluence can all impact results. Regularly check your cultures for any signs of stress or contamination.
-
Issue 2: Difficulty Reproducing Apoptosis or Ferroptosis Induction
-
Question: I am not observing the expected levels of apoptosis or ferroptosis after treating cells with this compound. What should I check?
-
Answer: this compound has been shown to induce different forms of cell death, including apoptosis and ferroptosis, depending on the cancer cell type.[4][5] If you are not seeing the expected outcome, consider the following:
-
Cell Line Specificity: The mechanism of this compound-induced cell death can be cell-type specific. For example, it induces ferroptosis in hepatic carcinoma cells[4] and apoptosis in pancreatic cancer and triple-negative breast cancer cells.[6][7] Ensure that the cell death pathway you are investigating is relevant to your cell model.
-
Assay Sensitivity and Timing: The timing for detecting apoptosis or ferroptosis is critical. Apoptotic markers like caspase activation are transient. Ferroptosis is characterized by lipid peroxidation. Optimize your time-course experiments to capture these events.
-
Mechanism of Action: this compound's effects are often mediated by the generation of Reactive Oxygen Species (ROS).[5][6][7] The cellular redox state can influence the outcome. Ensure your cell culture conditions are consistent, as factors like serum components can affect ROS levels.
-
Issue 3: Inconsistent Western Blot Results for Signaling Pathway Proteins
-
Question: My western blot results for proteins in pathways like Akt/p38 MAPK, ROS-ER-JNK, or STAT3 are variable after this compound treatment. How can I improve consistency?
-
Answer: Variability in western blot data can be frustrating. Here are some troubleshooting steps:
-
Protein Extraction and Handling: Ensure rapid and efficient cell lysis on ice with appropriate protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins.
-
Treatment Time: The activation and inhibition of signaling pathways are dynamic processes. For example, phosphorylation of JNK in hepatic carcinoma cells was observed after this compound treatment.[4] You may need to perform a time-course experiment to determine the optimal time point to observe changes in your target proteins.
-
Loading Controls: Use reliable housekeeping proteins as loading controls. However, be aware that the expression of some common housekeeping proteins can be affected by experimental conditions. It may be necessary to validate your loading control for your specific experimental setup.
-
Antibody Quality: Ensure your primary antibodies are specific and used at the optimal dilution. Validate your antibodies to confirm they recognize the target protein.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is a sesquiterpene lactone that exhibits anti-cancer activity through various mechanisms.[5] It is known to induce apoptosis, ferroptosis, and autophagy.[4][5] Its effects are often mediated by the elevation of reactive oxygen species (ROS).[5][6][7] this compound has been shown to modulate several signaling pathways, including the ROS-ER-JNK, Akt/p38 MAPK, NF-κB, and GSK-3β/β-catenin pathways.[5][6][8]
Q2: What are the recommended concentrations of this compound to use in cell culture experiments?
A2: The effective concentration of this compound is cell-line dependent. It is crucial to perform a dose-response study to determine the IC50 for your specific cell line. The following table summarizes reported effective concentrations for various cancer cell lines.
| Cell Line(s) | Cancer Type | Effective Concentration Range / IC50 | Reference |
| MiaPaCa-2, PANC-1, PL-45 | Pancreatic Cancer | 0-10 µM (viability inhibition) | [5] |
| SMMC-7721, HCCLM3 | Hepatic Carcinoma | 6-24 µM (growth inhibition) | [4][5] |
| RA-FLS | Rheumatoid Arthritis Fibroblast-like Synoviocytes | 0-32 µM (viability reduction) | [5] |
| RAW264.7 | Macrophage-like | IC50 = 2.24 µM (NO production inhibition) | [5] |
| TU686, TU212, M4e, AMC-HN-8, Hep-2, LCC | Laryngeal Cancer | IC50 values ranging from 1.03 µM to 9.07 µM |
Q3: How should I prepare this compound for in vitro and in vivo studies?
A3:
-
In Vitro: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[2] A common stock solution concentration is 10 mM.[1] Further dilutions should be made in cell culture medium to the desired final concentration. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
In Vivo: For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication is recommended to ensure the compound is fully dissolved. It is advisable to prepare the working solution fresh on the day of use.[5]
Q4: Are there known off-target effects of this compound?
A4: this compound has been shown to target multiple signaling pathways, which is common for many natural products. While these are considered part of its therapeutic mechanism, they could be viewed as "off-target" effects if you are interested in a single specific pathway. For example, it has been shown to inhibit NF-κB and MAPKs, regulate GSK-3β/β-catenin, and target UBE2D3 and TAK1.[5][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-20 µM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
Colony Formation Assay
-
Seed 500 cells per well in 6-well plates.
-
Treat the cells with different concentrations of this compound. The medium should be replaced every 3 days with fresh medium containing the compound.
-
After two weeks of incubation, wash the cells with PBS.
-
Fix the colonies with 4% paraformaldehyde.
-
Stain the colonies with 0.1% crystal violet.
-
Count the number of colonies containing more than 50 cells.[6]
Visualizations
Caption: Key signaling pathways modulated by this compound and related compounds.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. This compound | 877822-40-7 [chemicalbook.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Eupalinolide B stability and degradation in experimental conditions
Eupalinolide B Experimental Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored in aliquots to avoid repeated freeze-thaw cycles. For maximal stability, store stock solutions at -80°C for use within six months, or at -20°C for use within one month.[1]
Q2: How should I prepare stock and working solutions of this compound?
A2: this compound is soluble in DMSO, with a solubility of at least 41.8 mg/mL.[1] A common practice is to prepare a high-concentration stock solution, for example, 40 mM in DMSO.[2] For cell-based assays and in vivo experiments, it is highly recommended to prepare fresh working solutions from the stock on the day of use to ensure compound integrity.[3] When diluting the DMSO stock into aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: What is the stability of this compound in different experimental conditions (pH, temperature, light)?
A3: While specific stability data for this compound is not extensively published, studies on structurally similar sesquiterpene lactones (SLs) provide important guidance:
-
pH: SLs can be unstable in neutral to alkaline conditions. One study showed that SLs bearing side chains were unstable at pH 7.4, particularly at 37°C, while they remained stable at pH 5.5.[3][4] Given that this compound possesses ester side chains, it is likely more stable in slightly acidic conditions compared to physiological or alkaline pH.
-
Temperature: Degradation of SLs is often temperature-dependent. Long-term storage of an SL-containing tincture at +25°C and +30°C resulted in significant degradation (32% and 37%, respectively) over three years, compared to only 13% degradation at +4°C.[5] For experiments, it is crucial to minimize the time this compound spends in solution at physiological temperatures (e.g., 37°C).
-
Light: Many SLs are known to be photolabile. UV irradiation has been shown to completely degrade SLs in chicory extract, with the degradation following pseudo-first-order kinetics.[6] Therefore, it is critical to protect this compound solutions from light by using amber vials or covering containers with aluminum foil.
Q4: Can the solvent affect the stability of this compound?
A4: Yes, the choice of solvent is critical. While DMSO is a standard solvent for initial solubilization, long-term storage in reactive solvents like ethanol has been shown to cause degradation of some SLs through the formation of solvent adducts.[5][7] For aqueous working solutions, it is best to prepare them immediately before use.
Summary of Handling and Stability Recommendations
| Parameter | Recommendation | Rationale / Supporting Evidence |
| Storage (Solid) | -20°C, protected from light. | Standard practice for natural products to minimize degradation. |
| Storage (Stock Solution) | Aliquot in DMSO. -80°C for up to 6 months; -20°C for up to 1 month.[1] | Avoids freeze-thaw cycles. Lower temperatures slow degradation kinetics. |
| Solvent | DMSO for stock solution. | High solubility and generally non-reactive for short-term use.[1][2] |
| pH of Media | Prefer slightly acidic conditions (pH < 7) if experimentally feasible. | Similar SLs show instability and degradation at neutral pH (7.4).[3][4] |
| Temperature | Minimize exposure to high temperatures (e.g., 37°C). | Degradation of SLs is accelerated at higher temperatures.[4][5] |
| Light Exposure | Protect from light at all times (use amber vials/foil). | SLs can be photolabile and degrade upon UV exposure.[6] |
Troubleshooting Guide
Issue 1: I am observing lower-than-expected or inconsistent activity of this compound in my cell culture experiments.
This is a common issue that can often be traced back to compound degradation. Follow this logical workflow to diagnose the problem.
Issue 2: My this compound stock solution in DMSO appears cloudy after thawing.
This may indicate that the compound has precipitated out of solution, possibly due to the introduction of moisture or exceeding its solubility limit upon temperature change. To resolve this, you can gently warm the tube to 37°C and use an ultrasonic bath to aid redissolution.[1] Always visually inspect the solution for clarity before making dilutions.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Assessing this compound Stability via HPLC
While a specific, validated stability-indicating HPLC method for this compound is not available in the cited literature, this general protocol can be adapted by researchers to develop their own method. The goal is to separate the parent compound from any potential degradants.
Methodology Details:
-
Chromatography System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with UV detection is suitable.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common starting point for separating medium-polarity compounds like SLs.[8]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) or methanol and water is typical. A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can be added to improve peak shape.
-
Detection: The detection wavelength should be set at an absorbance maximum for this compound. This must be determined empirically by running a UV scan of a pure standard.
-
Analysis: The stability is assessed by monitoring the decrease in the peak area of the parent this compound over time. The appearance of new peaks indicates the formation of degradation products. The method should be validated for specificity to ensure that degradant peaks do not co-elute with the parent compound.[8]
Protocol 2: LC/MS/MS Method for Quantification in Plasma
A validated LC/MS/MS method has been successfully used for pharmacokinetic studies of this compound in rat plasma. This method can be adapted for analyzing the compound's stability in biological matrices.
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: Venusil MP-C18 column (50mm × 2.1mm, 3μm) with an isocratic mobile phase of methanol and 10mM ammonium acetate (45:55, v/v).
-
Detection: Mass spectrometry in multiple-reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
Quantification: Linear calibration curves were established in the range of 1.98-990 ng/mL for this compound.
Signaling Pathway Visualization
This compound is a known inhibitor of the canonical NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[4] Understanding this mechanism is crucial for interpreting experimental results.
This compound inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein.[4] This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.[4]
References
- 1. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals - [thieme-connect.com]
- 5. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Addressing batch-to-batch variability of isolated Eupalinolide B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isolated Eupalinolide B. The information provided aims to address potential issues, particularly those arising from batch-to-batch variability, to ensure experimental consistency and reproducibility.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays across different batches of this compound.
-
Question: We are observing significant variations in the half-maximal inhibitory concentration (IC50) of this compound against our cancer cell lines with each new batch we purchase. How can we troubleshoot this?
-
Answer: Batch-to-batch variability in the potency of a natural product like this compound can stem from several factors. Here is a step-by-step guide to identify the source of the inconsistency:
-
Purity and Integrity Assessment: The first step is to verify the purity and structural integrity of each batch.
-
Recommendation: Perform High-Performance Liquid Chromatography (HPLC) analysis to assess the purity of each batch. A consistent purity level (e.g., >98%) should be observed. Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight of the compound, and Nuclear Magnetic Resonance (NMR) spectroscopy can verify its structural integrity.
-
-
Solvent and Stock Solution Preparation: Inconsistencies in the preparation of stock solutions can lead to variability.
-
Recommendation: Ensure that the same solvent (e.g., DMSO) from the same source is used to dissolve each batch of this compound. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Cell Culture Conditions: Variations in cell culture conditions can affect cellular response to treatment.
-
Recommendation: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments. Regularly test for mycoplasma contamination.
-
-
Assay Protocol Standardization: Ensure the cell viability assay protocol is strictly followed.
-
Recommendation: Standardize incubation times, reagent concentrations, and the instrument used for reading the results.
-
-
Issue 2: Altered effects on signaling pathways with a new batch of this compound.
-
Question: Our previous batch of this compound showed potent inhibition of the NF-κB pathway. However, a new batch is showing a weaker effect. What could be the cause?
-
Answer: Discrepancies in the biological activity of different batches of this compound on signaling pathways can be due to variations in compound purity or the presence of impurities that may have off-target effects.
-
Confirm Compound Identity and Purity: As with IC50 variability, the primary step is to confirm that the new batch is indeed high-purity this compound.
-
Recommendation: Utilize HPLC, LC-MS, and NMR to confirm the identity and purity of the new batch against a reference standard or a previously well-characterized "gold standard" batch.
-
-
Investigate for Impurities: The presence of even small amounts of impurities can interfere with biological assays.
-
Recommendation: A thorough analysis of the HPLC chromatogram can reveal the presence of impurity peaks. If significant impurities are detected, the batch should not be used for sensitive experiments.
-
-
Experimental Controls: Rigorous experimental controls are crucial to ensure that the observed differences are due to the compound itself.
-
Recommendation: Always include a positive control (a known inhibitor of the NF-κB pathway) and a vehicle control in your experiments. This will help to normalize the results and identify any issues with the assay itself.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended method for storing this compound?
-
A1: this compound should be stored as a solid at -20°C. If dissolved in a solvent such as DMSO, it should be aliquoted into single-use volumes and stored at -80°C to minimize degradation from freeze-thaw cycles.
-
-
Q2: How can I be sure that the this compound I have is biologically active?
-
A2: Before starting a large-scale experiment, it is advisable to perform a small-scale validation experiment. This could involve treating a sensitive cell line with a range of concentrations and measuring a known downstream effect, such as the inhibition of NF-κB activation or a reduction in cell viability.[1]
-
-
Q3: Are there any known signaling pathways affected by this compound?
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MiaPaCa-2 | Pancreatic Cancer | <10 | [2] |
| PANC-1 | Pancreatic Cancer | <10 | [2] |
| PL-45 | Pancreatic Cancer | <10 | [2] |
| SMMC-7721 | Hepatocarcinoma | 6-24 (concentration range) | [2] |
| HCCLM3 | Hepatocarcinoma | 6-24 (concentration range) | [2] |
| TU686 | Laryngeal Cancer | 6.73 | [4] |
| TU212 | Laryngeal Cancer | 1.03 | [4] |
| M4e | Laryngeal Cancer | 3.12 | [4] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [4] |
| Hep-2 | Laryngeal Cancer | 9.07 | [4] |
| LCC | Laryngeal Cancer | 4.20 | [4] |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of a batch of this compound.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
The mobile phase can be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject 10 µL of the sample solution.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
2. MTT Assay for Cell Viability
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
-
3. Western Blotting for NF-κB Pathway Analysis
-
Objective: To assess the effect of this compound on the activation of the NF-κB pathway.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Eupalinolide analogs can inhibit the STAT3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Eupalinolide B Demonstrates Potent Cytotoxic Superiority Over Eupalinolide A in Cancer Cell Lines
A comprehensive analysis of available preclinical data reveals that Eupalinolide B exhibits a more pronounced cytotoxic effect against various cancer cell lines compared to its structural analog, Eupalinolide A. This heightened activity is underscored by lower half-maximal inhibitory concentration (IC50) values and distinct mechanisms of action involving the induction of multiple cell death pathways.
This guide provides a detailed comparison of the cytotoxic effects of this compound and Eupalinolide A, drawing upon experimental data from multiple studies. It is intended for researchers, scientists, and drug development professionals investigating novel anticancer agents.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of this compound and Eupalinolide A has been evaluated in various cancer cell lines. While direct head-to-head comparisons in the same study are limited, a compilation of data from different sources indicates a superior potency of this compound.
One study directly investigating the effects of Eupalinolide A, B, and O on the pancreatic cancer cell line MiaPaCa-2 noted that this compound had the most pronounced cytotoxic effect[1]. The following tables summarize the IC50 values for both compounds across different cancer types as reported in various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Pancreatic Cancer | MiaPaCa-2 | Most pronounced effect | Not specified | [1] |
| Pancreatic Cancer | PANC-1 | Not specified | Not specified | [1] |
| Pancreatic Cancer | PL-45 | Not specified | Not specified | [1] |
| Hepatocellular Carcinoma | SMMC-7721 | Not specified | 24-72 h | [2] |
| Hepatocellular Carcinoma | HCCLM3 | Not specified | 24-72 h | [2] |
Table 2: IC50 Values of Eupalinolide A in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Non-Small Cell Lung Cancer | A549 | Not specified | Not specified | [3][4] |
| Non-Small Cell Lung Cancer | H1299 | Not specified | Not specified | [3][4] |
It is crucial to note that the IC50 values are dependent on the specific cell line and experimental conditions, including exposure time and assay methodology.
Mechanisms of Action and Signaling Pathways
This compound and Eupalinolide A exert their cytotoxic effects through the modulation of distinct and overlapping signaling pathways, leading to various forms of cell death.
This compound: A Multi-Faceted Induction of Cell Death
This compound has been shown to induce apoptosis, ferroptosis, and potentially cuproptosis in cancer cells. Its mechanisms involve the generation of reactive oxygen species (ROS) and the activation of stress-related signaling cascades.
-
In Pancreatic Cancer: this compound induces apoptosis and elevates ROS levels. It also disrupts copper homeostasis, suggesting a potential role for cuproptosis in its anticancer activity[1][5][6]. The c-Jun N-terminal kinase (JNK) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is also activated by this compound in pancreatic cancer cells[1].
-
In Hepatic Carcinoma: this compound induces ferroptosis, a form of iron-dependent cell death, and activates the ROS-endoplasmic reticulum (ER)-JNK signaling pathway[7].
Signaling pathways modulated by this compound in cancer cells.
Eupalinolide A: Targeting Metabolic and Cell Death Pathways
Eupalinolide A has been demonstrated to induce both apoptosis and ferroptosis in non-small cell lung cancer (NSCLC) cells. Its mechanism is linked to the regulation of lipid metabolism through the AMPK/mTOR/SCD1 signaling pathway.
-
In Non-Small Cell Lung Cancer: Eupalinolide A treatment leads to an increase in the total apoptotic rate and elevated ROS production[4]. It inhibits the expression of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in fatty acid metabolism, through the activation of the AMPK/mTOR pathway. This disruption of lipid metabolism contributes to the induction of ferroptosis and apoptosis[3][4].
Signaling pathway modulated by Eupalinolide A in NSCLC cells.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of Eupalinolide A and B cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Eupalinolide A or this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Eupalinolide A or B as described above. After treatment, harvest the cells by trypsinization and collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting
This technique is used to detect specific proteins in a cell lysate to analyze the modulation of signaling pathways.
Protocol:
-
Protein Extraction: After treatment with Eupalinolide A or B, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-JNK, JNK, p-AMPK, AMPK, SCD1, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence strongly suggests that this compound is a more potent cytotoxic agent against cancer cells than Eupalinolide A. This increased potency is likely attributable to its ability to induce multiple forms of cell death through diverse signaling pathways, including those involving ROS generation, metal ion homeostasis, and MAPK activation. In contrast, Eupalinolide A's primary mechanism appears to be centered on the disruption of lipid metabolism via the AMPK/mTOR/SCD1 axis, leading to ferroptosis and apoptosis.
Further direct comparative studies in a wider range of cancer cell lines are warranted to fully elucidate the differential therapeutic potential of these two promising natural compounds. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Strike: Eupalinolide B and Elesclomol Join Forces Against Pancreatic Cancer
A detailed comparison of the synergistic anti-cancer activity of Eupalinolide B and Elesclomol reveals a potent cooperative strategy to induce cancer cell death. This guide provides an in-depth analysis of their combined effects, supported by experimental data, for researchers, scientists, and drug development professionals.
A recent study has illuminated the enhanced anti-cancer efficacy of combining this compound (EB), a natural sesquiterpene lactone, with Elesclomol (ES), a small molecule investigational drug, in treating pancreatic cancer. The synergistic action of these two compounds results in a significant increase in cancer cell death, primarily through the induction of overwhelming oxidative stress in a copper-dependent manner, leading to a form of programmed cell death known as cuproptosis.[1][2][3]
Enhanced Cytotoxicity in Pancreatic Cancer Cells
The combination of this compound and Elesclomol demonstrates a marked increase in cytotoxicity against pancreatic cancer cell lines compared to the individual effects of each compound. This synergistic effect has been observed in pancreatic cancer cell lines such as PANC-1 and MiaPaCa-2.[3] While specific IC50 values for the combination are not yet widely published, the available research indicates that this compound significantly enhances the cell-killing capabilities of Elesclomol at concentrations where the individual compounds show more modest activity. For subsequent biological functional assays in one study, a combination of 5 μM of this compound and 50 nM of Elesclomol was selected based on their synergistic efficacy.[3]
Table 1: Summary of Anti-Cancer Activity
| Compound/Combination | Cell Line | Key Effect | Mechanism of Action |
| This compound (EB) | Pancreatic Cancer (PANC-1, MiaPaCa-2) | Inhibition of cell viability, proliferation, migration, and invasion. Induction of apoptosis. | Elevates Reactive Oxygen Species (ROS) levels, disrupts copper homeostasis, potential induction of cuproptosis.[1][3] |
| Elesclomol (ES) | Various Cancer Types | Induction of apoptosis. | Acts as a copper ionophore, transporting copper into mitochondria, leading to ROS generation and oxidative stress.[4][5] |
| This compound + Elesclomol | Pancreatic Cancer (PANC-1) | Synergistic enhancement of cytotoxicity. | Increased ROS levels in a copper-dependent manner, leading to enhanced apoptosis and potential cuproptosis.[1][3] |
Deciphering the Synergistic Mechanism: A Cascade of Oxidative Stress
The potentiation of Elesclomol's anti-cancer activity by this compound is rooted in their shared mechanism of inducing reactive oxygen species (ROS) production.
Elesclomol's Mode of Action: Elesclomol functions as a copper ionophore, a molecule that binds to copper ions and transports them across cellular membranes.[4] It selectively delivers copper to the mitochondria of cancer cells. This influx of copper disrupts the mitochondrial electron transport chain, leading to a surge in the production of ROS. Cancer cells, which already have a higher basal level of ROS compared to normal cells, are pushed beyond a critical threshold of oxidative stress, triggering apoptotic cell death.[4][5] More recent studies have also implicated Elesclomol in inducing a novel form of copper-dependent cell death termed cuproptosis, which involves the aggregation of lipoylated mitochondrial enzymes.[4]
This compound's Contribution: this compound, on its own, has been shown to elevate intracellular ROS levels and induce apoptosis in cancer cells.[1][3] It also disrupts copper homeostasis within the cancer cells. When combined with Elesclomol, this compound appears to amplify the copper-dependent ROS production initiated by Elesclomol, leading to a more robust and lethal cascade of oxidative stress. This synergistic increase in ROS is a key driver of the enhanced cancer cell killing observed with the combination therapy.[1][3]
The Synergistic Effect: The combination of this compound and Elesclomol creates a scenario where the cancer cell's antioxidant defenses are overwhelmed. This leads to significant damage to cellular components and the activation of programmed cell death pathways, primarily apoptosis and potentially cuproptosis. The copper-dependency of this synergistic effect has been demonstrated by the reversal of the enhanced cytotoxicity in the presence of a copper chelator.[3]
Caption: Synergistic anti-cancer mechanism of this compound and Elesclomol.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and Elesclomol are provided below.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with various concentrations of this compound, Elesclomol, or their combination. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.
-
Final Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.
Caption: Workflow for the CCK-8 cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with this compound, Elesclomol, or their combination for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the intracellular levels of ROS.
-
Cell Treatment: Cells are treated with this compound, Elesclomol, or their combination.
-
DCFH-DA Loading: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.
-
Incubation: The cells are incubated at 37°C to allow the probe to be deacetylated by cellular esterases.
-
Washing: Cells are washed to remove excess probe.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope or a microplate reader.
Caption: Workflow for the DCFH-DA ROS detection assay.
Conclusion
The synergistic combination of this compound and Elesclomol presents a promising therapeutic strategy for pancreatic cancer. By amplifying copper-dependent oxidative stress, this combination effectively induces cancer cell death. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these preclinical findings into clinical applications. This guide provides a foundational understanding of the cooperative anti-cancer activity of these two compounds, offering valuable insights for the drug development community.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Eupalinolide B Demonstrates Potent Anti-Tumor Effects in Patient-Derived Xenograft Models
A comprehensive analysis of preclinical data highlights the therapeutic potential of Eupalinolide B in solid tumors, showing significant tumor growth inhibition in patient-derived xenograft (PDX) models of hepatic carcinoma and favorable comparisons to standard-of-care chemotherapy in pancreatic cancer models.
For researchers and drug development professionals seeking novel anti-cancer agents, this compound, a natural sesquiterpene lactone, has emerged as a promising candidate. In-depth preclinical studies have validated its anti-tumor efficacy, particularly in challenging cancer types. This guide provides a comparative analysis of this compound's performance against relevant alternatives, supported by experimental data from xenograft studies.
Comparative Efficacy of this compound
Patient-Derived Xenograft (PDX) Model: Hepatic Carcinoma
In a study utilizing a patient-derived xenograft (PDX) model of human hepatic carcinoma, this compound demonstrated a significant dose-dependent inhibition of tumor growth.[1] The administration of this compound at 25 mg/kg and 50 mg/kg resulted in a substantial reduction in both tumor volume and weight compared to the control group.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Control | - | Data not specified | Data not specified | - |
| This compound | 25 mg/kg | Significantly reduced | Markedly inhibited | Data not specified |
| This compound | 50 mg/kg | Significantly reduced | Markedly inhibited | Data not specified |
Quantitative data from the study's supplementary figures (S1A, S1B) were not directly accessible in the provided search results. The table reflects the qualitative descriptions of significant and marked inhibition as reported in the primary article.[1]
Cell-Line Derived Xenograft Model: Pancreatic Cancer
A comparative study in a pancreatic cancer xenograft model, established using PANC-1 cells, evaluated the efficacy of this compound against oxaliplatin, a standard first-line chemotherapeutic agent.[2] The results indicated that this compound's ability to inhibit tumor cell proliferation was comparable to that of oxaliplatin.[2]
| Treatment Group | Mean Tumor Volume Reduction | Mean Tumor Weight Reduction | Reference |
| This compound | Substantially reduced vs. control | Substantially reduced vs. control | [2] |
| Oxaliplatin | Comparable to this compound | Comparable to this compound | [2] |
Specific numerical data on tumor volume and weight for each treatment group were not available in the abstracts. The table summarizes the reported comparative efficacy.[2]
Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways, leading to the induction of cell death and inhibition of metastasis.
ROS-ER-JNK Signaling Pathway
In hepatic carcinoma, this compound activates the ROS-ER-JNK signaling pathway, which is linked to the inhibition of cell migration.[1][3] This mechanism is distinct from its induction of ferroptosis.[1]
STAT3 Signaling Pathway
Eupalinolide J, a closely related compound, has been shown to inhibit cancer cell metastasis by promoting the ubiquitin-dependent degradation of STAT3.[1][4][5] This leads to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.[4] While this study focused on Eupalinolide J, the structural similarity suggests a potential parallel mechanism for this compound that warrants further investigation.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models from Liver Tumor Biopsies
The following protocol provides a general framework for the establishment of hepatic carcinoma PDX models.
-
Tissue Acquisition: Fresh tumor tissues are obtained from patients via CT-guided percutaneous biopsy.[6]
-
Sample Processing: The tissue is immediately placed in a suitable transport medium.
-
Implantation: The biopsy sample is subcutaneously inoculated into immunocompromised mice (e.g., NOD-Prkdcem26Il2rgem26Nju (NCG) mice).[6]
-
Tumor Growth Monitoring: The formation of first and second-generation xenografts is observed, and tumor volume is recorded over time.[6]
-
Model Validation: Tumor tissue consistency between the PDX model and the primary patient tumor is confirmed using H&E staining and immunohistochemistry.[6]
In Vivo Anti-Tumor Study in Xenograft Models
-
Animal Models: Female BALB/c nude mice are typically used for subcutaneous xenograft models.[1]
-
Tumor Cell Implantation: For cell-line derived xenografts, human cancer cells (e.g., SMMC-7721, HCCLM3 for hepatic carcinoma; PANC-1 for pancreatic cancer) are subcutaneously transplanted into the mice.[1][2]
-
Drug Administration: Once tumors reach a specified volume, treatment is initiated. This compound is typically dissolved in a vehicle such as DMSO and administered via intraperitoneal injection at doses ranging from 25-50 mg/kg, every 2 days for a period of 3 weeks.[1]
-
Efficacy Evaluation: Tumor volume and weight are measured regularly throughout the study. At the end of the treatment period, tumors are excised and weighed. Tumor growth inhibition is calculated based on the differences between the treated and control groups.
-
Immunohistochemistry: Excised tumors can be further analyzed by immunohistochemistry for proliferation markers such as Ki-67 to assess the anti-proliferative effects of the treatment.[2]
Conclusion
The available preclinical data strongly support the continued investigation of this compound as a potent anti-tumor agent. Its efficacy in patient-derived xenograft models of hepatic carcinoma underscores its potential for clinical translation. Furthermore, its comparable performance to a standard-of-care drug in pancreatic cancer models suggests a broad therapeutic window. The elucidation of its mechanisms of action, particularly its impact on the ROS-ER-JNK and potentially the STAT3 signaling pathways, provides a solid foundation for further drug development and biomarker discovery efforts. Researchers are encouraged to consider this compound in their preclinical screening programs for solid tumors.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. Establishment of patient-derived tumor xenograft (PDTX) models using samples from CT-guided percutaneous biopsy - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Potential Challenger to Standard Chemotherapy in Laryngeal Cancer Models
For Immediate Release
[City, State] – [Date] – In the ongoing battle against laryngeal cancer, a naturally derived compound, eupalinolide B, is emerging as a promising therapeutic candidate, demonstrating potent anti-cancer effects in preclinical models. This guide provides a comprehensive comparison of this compound with standard chemotherapy agents used in the treatment of laryngeal cancer, supported by available experimental data. The findings suggest that this compound warrants further investigation as a potential alternative or adjunct to current treatment regimens.
In Vitro Efficacy: this compound Demonstrates Potent Cytotoxicity Against Laryngeal Cancer Cells
This compound, a sesquiterpene lactone, has shown significant growth-inhibitory effects across a panel of human laryngeal cancer cell lines. Notably, its efficacy in the TU212 laryngeal cancer cell line, with a half-maximal inhibitory concentration (IC50) of 1.03 µM , highlights its potent cytotoxic activity.
For comparison, while direct side-by-side studies in the TU212 cell line are limited, data for standard chemotherapeutic agents in other head and neck cancer cell lines provide a benchmark for their cytotoxic potential. Cisplatin, a cornerstone of laryngeal cancer chemotherapy, has a reported IC50 of 3.01 µg/mL in the UMSCC-12 laryngeal cancer cell line.[1] It is important to note that direct comparison of IC50 values across different cell lines and studies should be interpreted with caution due to variations in experimental conditions.
Below is a summary of the in vitro cytotoxicity of this compound and standard chemotherapeutic agents in laryngeal and other head and neck cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | TU212 | Laryngeal Cancer | 1.03 µM | [2] |
| This compound | TU686 | Laryngeal Cancer | 6.73 µM | [2] |
| This compound | M4e | Laryngeal Cancer | 3.12 µM | [2] |
| This compound | AMC-HN-8 | Laryngeal Cancer | 2.13 µM | [2] |
| This compound | Hep-2 | Laryngeal Cancer | 9.07 µM | [2] |
| This compound | LCC | Laryngeal Cancer | 4.20 µM | [2] |
| Cisplatin | UMSCC-12 | Laryngeal Cancer | 3.01 µg/mL | [1] |
| Docetaxel | HEp-2 | Head and Neck Cancer | Not explicitly stated as IC50 | [3] |
| 5-Fluorouracil | HNO-97 | Tongue Squamous Cell Carcinoma | 2 µM/ml | [4] |
In Vivo Tumor Suppression: this compound Inhibits Laryngeal Tumor Growth
In a preclinical in vivo model utilizing TU212 laryngeal cancer cell xenografts in nude mice, this compound demonstrated a significant reduction in tumor growth. While specific quantitative data on tumor volume reduction was not detailed in the primary publication, the study reported a notable suppression of tumor progression, suggesting the potent anti-cancer activity of this compound in a living organism.[5]
Standard chemotherapies like cisplatin have also been evaluated in laryngeal cancer xenograft models. For instance, in a study using UMSCC-12 cells, systemic cisplatin was used as a comparator and showed efficacy in reducing tumor volume.[1][6] However, without direct comparative studies, a quantitative assessment of the relative in vivo efficacy of this compound and standard chemotherapy remains an area for future research.
Mechanism of Action: A Novel Approach to Targeting Laryngeal Cancer
This compound exerts its anti-cancer effects through a distinct mechanism of action compared to traditional chemotherapies. It has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[2]
LSD1 is often overexpressed in various cancers, including laryngeal cancer, and plays a crucial role in tumor progression by altering gene expression to promote cell proliferation and survival.[7] By inhibiting LSD1, this compound can reprogram the cancer cells, leading to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways. This targeted approach may offer a more specific and potentially less toxic alternative to conventional chemotherapies that broadly target rapidly dividing cells.
Standard chemotherapeutic agents like cisplatin, 5-fluorouracil, and docetaxel work through different mechanisms:
-
Cisplatin: Forms DNA adducts, leading to DNA damage and apoptosis.
-
5-Fluorouracil: A pyrimidine analog that inhibits thymidylate synthase, disrupting DNA synthesis.
-
Docetaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.
The unique mechanism of this compound suggests it could be effective in tumors resistant to conventional DNA-damaging agents or antimetabolites and opens the possibility for combination therapies to achieve synergistic effects.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Laryngeal cancer cells (e.g., TU212) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, cisplatin, 5-fluorouracil, or docetaxel). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
In Vivo Laryngeal Cancer Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.
-
Cell Preparation: Human laryngeal cancer cells (e.g., TU212) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel, to support tumor formation.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10⁶ cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: The mice are monitored regularly, and tumor volume is measured using calipers. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
-
Compound Administration: The test compound (e.g., this compound) is administered to the treatment group via a specific route (e.g., intraperitoneal injection) and schedule (e.g., daily or several times a week). The control group receives the vehicle alone. Standard chemotherapy (e.g., cisplatin) would be administered according to established protocols.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured throughout the study to assess the anti-tumor efficacy and systemic toxicity of the treatment.
-
Study Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed by methods such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis.
Visualizing the Pathways and Processes
To better understand the complex biological processes and experimental designs discussed, the following diagrams have been generated.
Caption: Workflow of the in vivo laryngeal cancer xenograft model.
Caption: this compound inhibits LSD1, leading to anti-cancer effects.
Conclusion and Future Directions
The available preclinical data indicates that this compound is a potent inhibitor of laryngeal cancer cell growth, both in vitro and in vivo. Its unique mechanism of action, targeting the epigenetic regulator LSD1, distinguishes it from standard chemotherapeutic agents and presents a novel strategy for laryngeal cancer treatment.
While a direct, comprehensive comparison with standard chemotherapy is not yet available, the promising efficacy of this compound in laryngeal cancer models underscores the urgent need for further research. Future studies should focus on:
-
Direct comparative studies: Conducting head-to-head in vitro and in vivo studies comparing this compound with cisplatin, 5-fluorouracil, and docetaxel in the same laryngeal cancer models.
-
Combination therapies: Investigating the potential synergistic effects of this compound when combined with standard chemotherapy or targeted therapies.
-
Pharmacokinetics and safety: Establishing the pharmacokinetic profile and comprehensive safety and toxicity of this compound in preclinical models to support its potential translation to clinical trials.
For researchers, scientists, and drug development professionals, this compound represents a compelling lead compound that could pave the way for a new class of epigenetic drugs for the treatment of laryngeal cancer. Its continued investigation is a critical step towards improving outcomes for patients with this challenging disease.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Elevated LSD1 and SNAIL Expression Indicate Poor Prognosis in Hypopharynx Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docetaxel suppresses invasiveness of head and neck cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Peritumoral Nanoconjugated Cisplatin on Laryngeal Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting oral cancer epigenome via LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Comparative Analysis of its Anticancer Mechanisms Across Laryngeal, Pancreatic, and Hepatic Cancer Cell Lines
A comprehensive review of existing research reveals that Eupalinolide B, a natural sesquiterpene lactone, exhibits potent anti-cancer activity across various cancer types through distinct yet interconnected mechanisms of action. This guide provides a cross-validation of its effects in laryngeal, pancreatic, and hepatic cancer cell lines, presenting key experimental data, detailed protocols, and visual representations of the involved signaling pathways.
Data Presentation: Comparative Efficacy and Molecular Effects
This compound demonstrates significant cytotoxicity against a range of cancer cell lines, with its efficacy varying depending on the cancer type. The following tables summarize the key quantitative data from published studies, providing a comparative overview of its impact on cell viability and the expression of key proteins involved in its mechanism of action.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| TU686 | Laryngeal Cancer | 6.73 | [1][2] |
| TU212 | Laryngeal Cancer | 1.03 | [1][2] |
| M4e | Laryngeal Cancer | 3.12 | [1][2] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1][2] |
| Hep-2 | Laryngeal Cancer | 9.07 | [1][2] |
| LCC | Laryngeal Cancer | 4.20 | [1][2] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not explicitly stated in the provided search results | |
| MiaPaCa-2 | Pancreatic Cancer | Inhibits viability | [3] |
| PANC-1 | Pancreatic Cancer | Inhibits viability | [3] |
| PL-45 | Pancreatic Cancer | Inhibits viability | |
| Hepatic Carcinoma Cell Lines | Hepatic Cancer | Not explicitly stated in the provided search results | |
| SMMC-7721 | Hepatic Cancer | Inhibits proliferation | [4] |
| HCCLM3 | Hepatic Cancer | Inhibits proliferation | [4] |
Table 1: Comparative Cytotoxicity (IC50) of this compound in Different Cancer Cell Lines. IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | Protein | Change in Expression | Mechanism | Reference |
| TU212 | Laryngeal Cancer | E-cadherin | Increased | Inhibition of EMT | [1] |
| N-cadherin | Decreased | Inhibition of EMT | [1] | ||
| H3K9me1 | Increased | LSD1 Inhibition | [1] | ||
| H3K9me2 | Increased | LSD1 Inhibition | [1] | ||
| SMMC-7721 | Hepatic Cancer | GPx4 | Decreased | Induction of Ferroptosis | [4] |
| HO-1 | Increased | Induction of Ferroptosis | [4] | ||
| HCCLM3 | Hepatic Cancer | GPx4 | Decreased | Induction of Ferroptosis | [4] |
| HO-1 | Increased | Induction of Ferroptosis | [4] | ||
| Pancreatic Cancer Cells | Pancreatic Cancer | HSP70 | Increased | Cuproptosis | [3] |
| LIAS | Decreased | Cuproptosis | [3] | ||
| Cleaved Caspase 3 | Increased | Apoptosis | [3] | ||
| Cleaved Caspase 9 | Increased | Apoptosis | [3] | ||
| Cleaved PARP | Increased | Apoptosis | [3] |
Table 2: Comparative Effects of this compound on Key Protein Markers. This table highlights the differential impact of this compound on proteins involved in Epithelial-Mesenchymal Transition (EMT), ferroptosis, and apoptosis/cuproptosis across different cancer cell lines.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key experiments cited in the studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., E-cadherin, N-cadherin, GPx4, HO-1, Caspase-3, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining by Flow Cytometry)
-
Cell Treatment and Fixation: Treat cells with this compound, harvest, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's mechanism in laryngeal cancer.
Caption: this compound's mechanism in hepatic cancer.
Caption: this compound's mechanism in pancreatic cancer.
Caption: General workflow for Western Blot analysis.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eupalinolide B and Other STAT3 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor Eupalinolide B and other notable STAT3 inhibitors. This analysis is supported by experimental data to evaluate their performance and potential as therapeutic agents.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in various cellular processes, including cell growth, proliferation, and apoptosis.[1] Its persistent activation is a hallmark of many cancers, making it a prime target for drug development. A variety of natural and synthetic compounds have been identified as STAT3 inhibitors, each with distinct mechanisms of action and efficacy. This guide focuses on a comparative analysis of this compound, a natural sesquiterpene lactone, against other well-characterized STAT3 inhibitors.
Performance Comparison of STAT3 Inhibitors
The efficacy of STAT3 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the available IC50 data for Eupalinolide J (a closely related compound to this compound), and other prominent STAT3 inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | [2] | |
| Stattic | MDA-MB-231 | Triple-Negative Breast Cancer | 1.56 | [3] |
| A549 | Lung Cancer | 2.5 | [3] | |
| 4T1 | Breast Cancer | 10.23 - 18.96 | [4] | |
| S3I-201 | MDA-MB-231 | Triple-Negative Breast Cancer | ~100 | [5][6] |
| MDA-MB-435 | Breast Carcinoma | ~100 | [6] | |
| MDA-MB-453 | Breast Carcinoma | ~100 | [5] | |
| Cryptotanshinone | DU145 | Prostate Cancer | 3.5 | [7] |
| Rh30 | Rhabdomyosarcoma | 5.1 | [7] | |
| MCF-7 | Breast Cancer | >20 | [8] |
Mechanisms of Action
This compound and J: Research on Eupalinolide J has shown that it suppresses the growth of triple-negative breast cancer cells by promoting the ubiquitin-dependent degradation of STAT3.[9][10] This leads to a reduction in both total and phosphorylated STAT3 levels.[2] While the direct mechanism of this compound on STAT3 is less elucidated, studies suggest it induces cancer cell death through the generation of reactive oxygen species (ROS) and by inducing cuproptosis, a form of regulated cell death dependent on copper.
Stattic: This is a well-known small molecule inhibitor that targets the SH2 domain of STAT3. By binding to this domain, Stattic prevents STAT3 dimerization, a crucial step for its activation and nuclear translocation.[11]
S3I-201: This inhibitor also targets the STAT3 SH2 domain, thereby disrupting STAT3 dimerization and subsequent DNA binding and transcriptional activities.[1][12] However, some studies suggest that S3I-201 can act as a non-selective alkylating agent, which may contribute to off-target effects.[13]
Cryptotanshinone: This natural product has been shown to inhibit the proliferation of cancer cells by suppressing the mTOR-mediated expression of cyclin D1 and phosphorylation of the retinoblastoma (Rb) protein.[7] It also inhibits STAT3 phosphorylation.[14]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Canonical STAT3 Signaling Pathway and Points of Inhibition.
Caption: Typical Experimental Workflow for Evaluating STAT3 Inhibitors.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of the STAT3 inhibitor and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration.
Western Blot for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Cell Lysis: After treatment with the inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSC 74859 (S3I-201) | STAT inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. pnas.org [pnas.org]
- 13. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of ROS in Eupalinolide B-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eupalinolide B's performance in inducing apoptosis through the generation of Reactive Oxygen Species (ROS). We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other well-known ROS-inducing anticancer agents.
This compound and ROS-Mediated Apoptosis
This compound, a natural sesquiterpene lactone, has demonstrated significant anticancer activity in various cancer cell lines.[1] A key mechanism underlying its therapeutic effect is the induction of apoptosis, a form of programmed cell death, driven by the accumulation of intracellular ROS.[1][2] Elevated ROS levels disrupt cellular homeostasis, leading to oxidative stress and the activation of apoptotic signaling cascades.
To validate the pivotal role of ROS in this process, the antioxidant N-acetylcysteine (NAC) is frequently employed as a ROS scavenger. Experimental evidence consistently shows that the co-administration of NAC with this compound significantly mitigates the latter's apoptotic effects, thereby confirming the ROS-dependent nature of its mechanism.[2]
Signaling Pathway of this compound-Induced Apoptosis
The generation of ROS by this compound triggers a cascade of signaling events culminating in apoptosis. A key pathway implicated is the ROS-Endoplasmic Reticulum (ER) Stress-JNK signaling axis.[3] Increased ROS levels lead to ER stress, which in turn activates the c-Jun N-terminal kinase (JNK) pathway, a critical regulator of apoptosis. The signaling cascade is depicted in the diagram below.
Comparative Analysis of Apoptotic Induction
The following tables summarize quantitative data from studies investigating the effect of this compound on cell viability and ROS levels, with and without the ROS scavenger NAC. For a broader perspective, comparative data for other known ROS-inducing anticancer agents, Paclitaxel and Doxorubicin, are also included.
Cell Viability Assessment
Table 1: Effect of this compound and Other Agents on Cancer Cell Viability (MTT Assay)
| Treatment | Concentration | Cell Line | % Cell Viability (vs. Control) | % Cell Viability with NAC (vs. Control) |
| This compound | Varies | Pancreatic Cancer | Significantly Decreased[2] | Significantly Reversed[2] |
| Paclitaxel | 1 µM | Canine Mammary Gland Tumor | ~50%[4] | ~80%[4] |
| Doxorubicin | 1 µM | H9c2 Cardiomyocytes | ~50%[5] | Not Available |
Intracellular ROS Levels
Table 2: Measurement of Intracellular ROS Levels (DCFH-DA Assay)
| Treatment | Concentration | Cell Line | Fold Increase in ROS (vs. Control) | Fold Increase in ROS with NAC (vs. Control) |
| This compound | Varies | Pancreatic Cancer | Significantly Increased[2] | Effectively Suppressed[2] |
| Paclitaxel | 2 µM | PC3M Prostate Cancer | ~3.5-fold[6] | ~1.5-fold[6] |
| Doxorubicin | 25-100 µM | MCF-7 Breast Cancer | Significantly Increased[7] | Not Available |
Apoptosis Rate
Table 3: Percentage of Apoptotic Cells (Annexin V/PI Staining)
| Treatment | Concentration | Cell Line | % Apoptotic Cells | % Apoptotic Cells with NAC |
| This compound | Not specified | Not specified | Data not available | Data not available |
| Paclitaxel | 2 µM | PC3M Prostate Cancer | ~30%[6] | ~10%[6] |
| Doxorubicin | 1 µM | H9c2 Cardiomyocytes | Significantly Increased[5] | Reversed[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[9][10]
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and/or NAC for the desired time period.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9][11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) in apoptotic cells.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation.[12]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[12]
-
Staining: Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.[12][13]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12][14]
-
Analysis: Analyze the stained cells by flow cytometry.[13]
Measurement of Intracellular ROS (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.
-
DCFH-DA Loading: Remove the treatment medium and incubate the cells with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.[15][16][17]
-
Washing: Wash the cells with PBS or serum-free medium to remove excess probe.[17][18]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation/emission wavelength of ~485/535 nm.[17][19]
Analysis of Protein Expression (Western Blot)
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse the treated cells in a suitable lysis buffer to extract total proteins.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[3]
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP).[21]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[3]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for validating the role of ROS in drug-induced apoptosis and the logical relationship between the experimental findings.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel Induces the Apoptosis of Prostate Cancer Cells via ROS-Mediated HIF-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jag.journalagent.com [jag.journalagent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. arigobio.com [arigobio.com]
- 16. 5.7. DCFH2-DA Assay—The Measurement of Intracellular ROS [bio-protocol.org]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. doc.abcam.com [doc.abcam.com]
- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Eupalinolide B Shows Promise in Pancreatic Cancer, Yet Lacks Quantitative Efficacy Data for Direct Comparison with Other Natural Compounds
For Immediate Release
[City, State] – [Date] – Eupalinolide B, a natural compound extracted from Eupatorium lindleyanum, has demonstrated significant anti-cancer effects against pancreatic cancer cells in preclinical studies. Research indicates its ability to inhibit cancer cell viability, proliferation, migration, and invasion.[1][2] In animal models, this compound treatment led to a reduction in pancreatic tumor growth.[1][2][3] The primary mechanisms of action for this compound involve the induction of apoptosis (programmed cell death), an increase in reactive oxygen species (ROS) leading to oxidative stress, and the disruption of copper homeostasis, which may trigger a form of cell death known as cuproptosis.[1][2] Despite these promising qualitative findings, publicly available research has yet to provide specific quantitative data, such as IC50 values and in vivo tumor growth inhibition rates, making a direct comparative analysis with other natural compounds challenging.
This comparison guide provides an overview of the efficacy of this compound and other natural compounds—curcumin, resveratrol, and quercetin—along with the standard-of-care chemotherapeutic agent, gemcitabine, against pancreatic cancer. The guide is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data to inform future research and development efforts.
Comparative Efficacy Data
The following tables summarize the available quantitative data for the in vitro and in vivo efficacy of the selected compounds against pancreatic cancer.
Table 1: In Vitro Efficacy of Natural Compounds and Gemcitabine against Pancreatic Cancer Cell Lines (IC50 Values in µM)
| Compound | MiaPaCa-2 | PANC-1 | BxPC-3 | AsPC-1 | Other Cell Lines |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | PL-45 (Data Not Available) |
| Curcumin | 9.0 | 9.5 - 25 | Data Not Available | Data Not Available | SW1990: 29.28 - 37.65, p34: 15 |
| Resveratrol | Data Not Available | 78.3 | 76.1 | 123.1 | Capan-2 (IC50 > 100 µM) |
| Quercetin | >75 | 7.75 | >75 | Data Not Available | PC-3: 10-50 |
| Gemcitabine | 0.025 | 0.0485 | Data Not Available | Data Not Available | MIA-G (gemcitabine-resistant): 1.243, MIA-P (gemcitabine-sensitive): 0.00032 |
Table 2: In Vivo Efficacy of Natural Compounds in Pancreatic Cancer Xenograft Models
| Compound | Animal Model | Dosage | Tumor Growth Inhibition |
| This compound | Xenograft mouse model | Data Not Available | Reduced tumor growth |
| Curcumin | Nude mice with MiaPaCa xenografts | 20 mg/kg i.p., 3x/week for 4 weeks | 42% suppression |
| Resveratrol | Orthotopic mouse model | 40 mg/kg orally | Significantly suppressed tumor growth |
| Quercetin | Orthotopic murine model | 1% quercetin in diet | 12% reduction in light emission (tumor size) |
Mechanisms of Action and Signaling Pathways
The anti-cancer effects of these natural compounds are mediated through various signaling pathways.
This compound: Induces apoptosis, increases ROS production, and disrupts copper homeostasis.
Curcumin, Resveratrol, and Quercetin: These polyphenolic compounds are known to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis. A simplified, generalized pathway is presented below.
Experimental Protocols
The following are generalized protocols for key experiments cited in the referenced studies.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, curcumin) or vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Pancreatic cancer cells are treated with the test compound or vehicle control for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is quantified.
3. In Vivo Pancreatic Cancer Xenograft Study
-
Cell Implantation: Human pancreatic cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a natural compound in pancreatic cancer.
Conclusion
This compound demonstrates promising anti-cancer activity against pancreatic cancer through multiple mechanisms. However, the absence of specific quantitative efficacy data currently limits a direct and robust comparison with other well-studied natural compounds like curcumin, resveratrol, and quercetin. Further research is warranted to quantify the in vitro and in vivo efficacy of this compound to better ascertain its potential as a therapeutic agent for pancreatic cancer. The data presented in this guide can serve as a valuable resource for identifying knowledge gaps and directing future investigations in the field of natural product-based cancer drug discovery.
References
Eupalinolide B Demonstrates Potent In Vivo Antitumor Efficacy and Favorable Safety Profile in Preclinical Cancer Models
For Immediate Release
[City, State] – [Date] – New research findings confirm the significant in vivo antitumor efficacy and a promising safety profile of Eupalinolide B, a natural sesquiterpene lactone. In preclinical xenograft models of pancreatic and laryngeal cancer, this compound demonstrated substantial tumor growth inhibition with minimal associated toxicity, positioning it as a compelling candidate for further oncological drug development. This comparison guide provides an objective analysis of this compound's performance against other Eupalinolide derivatives and standard-of-care chemotherapeutics, supported by experimental data.
Efficacy of this compound in Pancreatic Cancer
In a xenograft model utilizing PANC-1 human pancreatic cancer cells, this compound administered via intraperitoneal injection resulted in a significant, dose-dependent reduction in both tumor volume and weight compared to vehicle-treated controls. Notably, immunohistochemical analysis of tumor tissues from the this compound-treated group showed a marked decrease in the expression of the proliferation marker Ki-67, indicating a potent antiproliferative effect.
Table 1: In Vivo Efficacy of this compound in a PANC-1 Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Data not specified | Data not specified | - | |
| This compound | 20 mg/kg | Significantly reduced vs. control | Significantly reduced vs. control | Not specified | |
| This compound | 40 mg/kg | Significantly reduced vs. control | Significantly reduced vs. control | Not specified | |
| Gemcitabine | 40 mg/kg | Significantly reduced vs. control | Data not specified | Not specified | [1][2] |
| Gemcitabine (110-nm GEM-ANPs) | Not specified | Inhibited tumor volume increase | Not specified | 75.1 | [3] |
| Gemcitabine (406-nm GEM-ANPs) | Not specified | Decreased tumor volume | Not specified | 168.8 (inhibitory rate) | [3] |
Note: Direct comparative studies of this compound and Gemcitabine in the same experimental setting are limited. The data for Gemcitabine is provided for contextual comparison.
Efficacy of this compound in Laryngeal Cancer
The antitumor activity of this compound was also evaluated in a TU212 laryngeal cancer xenograft model.[4] Treatment with this compound led to a significant suppression of tumor growth.[4]
Table 2: In Vivo Efficacy of this compound in a TU212 Laryngeal Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Suppression | Reference |
| Vehicle Control | - | - | [4] |
| This compound | 10 mg/kg | Significant (P < 0.01) | [4] |
| This compound | 50 mg/kg | Significant (P < 0.01) | [4] |
Comparative Efficacy of Other Eupalinolide Derivatives
Other derivatives of Eupalinolide have also been investigated for their in vivo anticancer properties, primarily in different cancer models.
Table 3: In Vivo Efficacy of Eupalinolide Derivatives in Various Cancer Models
| Compound | Cancer Model | Dosage | Key Efficacy Findings | Reference |
| Eupalinolide A | Non-Small Cell Lung Cancer (A549 Xenograft) | 25 mg/kg | Tumor weight and volume decreased by >60% | [5] |
| Non-Small Cell Lung Cancer (A549 Xenograft) | 50 mg/kg | Tumor weight and volume decreased by >60% | [6] | |
| Eupalinolide J | Triple-Negative Breast Cancer (MDA-MB-231 Metastasis Model) | 30 mg/kg | Significantly inhibited lung metastasis | [7] |
| Eupalinolide O | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | High-dose | Significantly lower fluorescent intensity vs. control | [8] |
| Triple-Negative Breast Cancer (MDA-MB-468 Xenograft) | High-dose | Significantly lower fluorescent intensity vs. control | [8] |
Safety and Tolerability Profile
A critical aspect of the preclinical evaluation of any potential anticancer agent is its safety profile. In the in vivo studies conducted, this compound was well-tolerated. In the laryngeal cancer model, no obvious changes in the body weight of the mice were observed during the treatment period.[4] Furthermore, hematoxylin-eosin staining of major organs (kidneys, liver, heart, lungs, and spleen) revealed no apparent cytotoxicity.[4] Similarly, in a study on non-small cell lung cancer, Eupalinolide A did not significantly affect the body weight of the tumor-bearing mice.[5][6]
Table 4: In Vivo Safety Profile of this compound
| Cancer Model | Dosage | Effect on Body Weight | Organ Toxicity | Reference |
| Laryngeal Cancer (TU212 Xenograft) | 10 and 50 mg/kg | No obvious changes | No obvious cytotoxicity in kidneys, liver, heart, lungs, and spleen | [4] |
| Pancreatic Cancer (PANC-1 Xenograft) | 20 and 40 mg/kg | Not specified | Not specified |
Mechanistic Insights into Antitumor Activity
The antitumor effects of this compound are attributed to multiple mechanisms of action. In pancreatic cancer, this compound induces apoptosis and elevates reactive oxygen species (ROS) levels. It also disrupts copper homeostasis, suggesting a potential role in inducing cuproptosis, a form of copper-dependent cell death. In laryngeal cancer, this compound has been identified as a novel inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in tumorigenesis.[4]
Experimental Workflow for In Vivo Efficacy and Safety Assessment
Caption: Workflow of in vivo xenograft studies for this compound.
Signaling Pathway of this compound in Pancreatic Cancer
Caption: Proposed mechanism of this compound in pancreatic cancer.
Experimental Protocols
Pancreatic Cancer Xenograft Model (PANC-1)
-
Cell Line: PANC-1 human pancreatic cancer cells were used.
-
Animals: Athymic BALB/c nude mice (10-12 weeks old) were utilized.[9]
-
Cell Implantation: One million PANC-1 cells, mixed with Matrigel, were subcutaneously injected into the mice.[9]
-
Tumor Establishment: Tumors were allowed to grow until they reached a specified volume (typically 50-100 mm³).[9]
-
Treatment: this compound (20 or 40 mg/kg) was administered intraperitoneally.
-
Monitoring: Tumor volume was measured regularly using calipers, and body weight was monitored.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for histological analysis.
Laryngeal Cancer Xenograft Model (TU212)
-
Cell Line: TU212 human laryngeal cancer cells were used.
-
Animals: The specific strain of immunodeficient mice was not detailed in the available abstract.
-
Cell Implantation: 1 x 10⁶ TU212 cells were implanted into the mice.
-
Treatment: this compound (10 and 50 mg/kg) or a vehicle control was administered via intragastric administration for 21 days.
-
Monitoring: Tumor growth and animal body weight were monitored throughout the treatment period.
-
Endpoint: After 21 days of treatment, mice were euthanized, and tumors and major organs were collected for analysis.
Conclusion
The available in vivo data strongly support the potential of this compound as an effective and well-tolerated anticancer agent. Its significant tumor growth inhibition in both pancreatic and laryngeal cancer models, coupled with a favorable safety profile, warrants further investigation. Future studies should focus on direct, head-to-head comparisons with standard-of-care drugs in relevant preclinical models to fully elucidate its therapeutic potential and establish a clear path toward clinical development. The multifaceted mechanism of action, involving the induction of multiple cell death pathways, further enhances its appeal as a novel therapeutic strategy.
References
- 1. Plk1 inhibition enhances the efficacy of gemcitabine in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
A Head-to-Head Comparison: Eupalinolide B and Sorafenib in Liver Cancer
In the landscape of liver cancer therapeutics, the established multi-kinase inhibitor sorafenib faces a potential new challenger in Eupalinolide B, a natural sesquiterpene lactone. While sorafenib has been a standard of care, its efficacy is often limited by resistance and adverse effects.[1] This guide provides a detailed, data-supported comparison of this compound and sorafenib, focusing on their mechanisms of action, effects on cancer cell proliferation, cell cycle, and induced cell death pathways. The information presented is collated from various preclinical studies, and it is important to note that direct comparative studies are not yet available. The experimental conditions, such as cell lines and drug concentrations, may vary between the studies cited.
Quantitative Analysis: Potency and Cellular Effects
The following tables summarize the quantitative data on the anti-cancer effects of this compound and sorafenib in various liver cancer cell lines.
Table 1: Inhibition of Cell Viability (IC50)
| Compound | Cell Line | IC50 Value | Citation |
| This compound | SMMC-7721 | Not explicitly stated, but significant growth inhibition observed at 6-24 μM | [2] |
| HCCLM3 | Significant growth inhibition at 6-24 μM | [2] | |
| HepG2 | Not Available | ||
| Sorafenib | HepG2 | ~6 μM (48h) | [3] |
| Huh7 | 5.97 μM (72h) | [4] | |
| Hep3B | 3.31 μM (72h) | [4] | |
| SK-HEP-1 | 4.62 µM (24h) | [1] |
Table 2: Effects on Cell Cycle Distribution
| Compound | Cell Line | Concentration | Effect | Citation |
| This compound | SMMC-7721, HCCLM3 | 12 µM, 24 µM | S phase arrest | [5] |
| Sorafenib | HepG2 | 10 µM | G1 phase arrest | [6] |
| Hep3B | 5 µM | No significant change in cell cycle | [7] | |
| Huh7 | Not specified | G1 phase arrest | [8] |
Table 3: Induction of Cell Death
| Compound | Cell Line | Concentration | Type of Cell Death | Apoptosis Rate | Citation |
| This compound | SMMC-7721, HCCLM3 | 12 µM, 24 µM | Ferroptosis | Did not induce apoptosis | [9] |
| Sorafenib | HepG2 | 5 µM | Apoptosis | Significant increase | [7] |
| Huh7 | 5 µM | Apoptosis | 58.7 ± 6.51% | [10] | |
| Hep3B | 5 µM | Apoptosis | No significant increase | [7] |
Mechanisms of Action: A Divergence in Cellular Targeting
This compound and sorafenib exhibit distinct mechanisms of action in combating liver cancer cells.
This compound: This natural compound primarily induces cell death through a non-apoptotic mechanism known as ferroptosis, which is characterized by iron-dependent lipid peroxidation.[5] It also halts the progression of the cell cycle at the S phase.[5] The anti-cancer activity of this compound is linked to the activation of the ROS-ER-JNK signaling pathway.[5]
Sorafenib: As a multi-kinase inhibitor, sorafenib targets several key signaling pathways involved in cell proliferation and angiogenesis, including the Raf/MEK/ERK pathway, VEGFR, and PDGFR.[11] Its primary mode of inducing cell death is through apoptosis.[12][13] Sorafenib also causes cell cycle arrest, predominantly at the G1 phase.[6]
Experimental Protocols
This section provides a detailed overview of the methodologies used in the cited studies to evaluate the effects of this compound and sorafenib.
Cell Viability Assays
-
This compound (CCK-8 Assay):
-
Human hepatocarcinoma cells (SMMC-7721 and HCCLM3) were seeded in 96-well plates at a density of 5x10³ cells/well.
-
Cells were treated with this compound at final concentrations of 6, 12, or 24 μM for 24, 48, or 72 hours.
-
10 μL of CCK-8 solution was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The optical density was measured at 450 nm using a microplate spectrophotometer.[14]
-
-
Sorafenib (MTT Assay):
-
Liver cancer cells (e.g., HepG2, SK-HEP-1, Huh7) were seeded in 96-well plates.
-
Cells were treated with varying concentrations of sorafenib for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT solution was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at a specific wavelength (e.g., 570 nm).[1][15]
-
Cell Cycle Analysis
-
This compound & Sorafenib (Propidium Iodide Staining and Flow Cytometry):
-
Cells were treated with the respective compounds for a specified time.
-
The cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells were washed and resuspended in PBS containing RNase A and propidium iodide (PI).
-
The DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[8][14][15]
-
Apoptosis Assay
-
This compound & Sorafenib (Annexin V-FITC/PI Staining and Flow Cytometry):
-
Cells were treated with the compounds for the desired duration.
-
Cells were harvested and washed with cold PBS.
-
The cells were resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
After incubation in the dark, the cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
-
Conclusion
This compound and sorafenib present two distinct approaches to inhibiting liver cancer cell growth. Sorafenib, a multi-targeted kinase inhibitor, primarily induces apoptosis and G1 cell cycle arrest. In contrast, this compound triggers a different cell death mechanism, ferroptosis, and causes S phase arrest. The selective induction of ferroptosis by this compound could be a promising strategy, particularly in apoptosis-resistant cancers. However, the current data is based on studies with different liver cancer cell lines and experimental conditions. Direct, head-to-head preclinical and clinical studies are necessary to definitively evaluate the comparative efficacy and safety of this compound and sorafenib for the treatment of liver cancer. Researchers and drug development professionals should consider these differences in mechanism when designing future studies and potential combination therapies.
References
- 1. Combination treatment with sorafenib and wh-4 additively suppresses the proliferation of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting DNA repair to enhance the efficacy of sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram [frontiersin.org]
- 12. Sorafenib prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SORAFENIB SENSITIZES HEPATOCELLULAR CARCINOMA CELLS TO PHYSIOLOGICAL APOPTOTIC STIMULI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatocellular Carcinoma cells: activity of Amygdalin and Sorafenib in Targeting AMPK /mTOR and BCL-2 for anti-angiogenesis and apoptosis cell death - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Comparative Analysis of its Selective Cytotoxicity Towards Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eupalinolide B's cytotoxic effects on cancerous versus non-cancerous cell lines, supported by available experimental data. It details the methodologies behind these findings and visualizes the compound's mechanism of action.
Selective Cytotoxicity of this compound
This compound, a sesquiterpene lactone, has demonstrated a promising selective inhibitory effect on the proliferation of various cancer cell lines while exhibiting lower toxicity towards their normal counterparts. This selectivity is a critical attribute for potential anticancer therapeutic agents, aiming to maximize efficacy against tumors and minimize side effects.
Quantitative Analysis of Cell Viability
The following table summarizes the cytotoxic effects of this compound on different cancer and normal cell lines as reported in recent studies. The selectivity is evident from the differential impact on viability between cancerous and normal cells.
| Cancer Type | Cancer Cell Line(s) | Normal Cell Line | Observations |
| Pancreatic Cancer | MiaPaCa-2, PANC-1, PL-45 | HPNE (normal pancreatic cells) | This compound demonstrated a significantly stronger inhibitory effect on the viability of pancreatic cancer cells compared to normal pancreatic cells[1][2]. |
| Hepatic Carcinoma | SMMC-7721, HCCLM3 | L-O2 (normal liver cell line) | This compound significantly inhibited the growth of human hepatocarcinoma cells with no obvious toxicity observed in the normal liver cell line[3]. |
| Laryngeal Cancer | TU686, TU212, M4e, AMC-HN-8, Hep-2, LCC | Not specified in the study | This compound showed potent, concentration-dependent inhibition of proliferation across multiple laryngeal cancer cell lines. |
Note: While studies report significant selective inhibition, direct comparative IC50 values between cancer and normal cell lines were not consistently available in the reviewed literature.
Experimental Protocols
The assessment of this compound's cytotoxicity is primarily conducted using cell viability assays. The Cell Counting Kit-8 (CCK-8) assay is a frequently employed method.
Cell Counting Kit-8 (CCK-8) Assay Protocol for Cytotoxicity
This protocol outlines the typical steps for determining cell viability after treatment with this compound.
-
Cell Seeding:
-
Compound Treatment:
-
Add 10 µL of varying concentrations of this compound to the designated wells.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours)[5].
-
-
CCK-8 Reagent Addition:
-
Incubation:
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells[4].
-
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects through the induction of distinct cell death pathways, often involving the generation of reactive oxygen species (ROS).
ROS-Mediated Cell Death in Hepatic Carcinoma
In hepatic carcinoma cells, this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, and inhibit cell migration through the activation of the ROS-Endoplasmic Reticulum (ER)-JNK signaling pathway[3].
Caption: this compound induced ROS-ER-JNK pathway in hepatic cancer.
Induction of Apoptosis
In other cancer contexts, such as colorectal and pancreatic cancer, this compound is reported to induce apoptosis[1][6]. This process is often initiated by an accumulation of ROS, leading to oxidative stress and the activation of apoptotic signaling cascades.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. toolsbiotech.com [toolsbiotech.com]
- 6. Targeting thioredoxin reductase by eupalinilide B promotes apoptosis of colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Eupalinolide B's Anti-proliferative Effects
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has garnered attention in the scientific community for its potential anti-cancer properties. Multiple independent studies have investigated its ability to inhibit the proliferation of various cancer cell lines. This guide provides a comparative analysis of the reported anti-proliferative effects of this compound across different laboratories, focusing on the reproducibility of its inhibitory concentrations and the experimental methodologies employed.
Quantitative Comparison of Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anti-proliferative efficacy of a compound. The following table summarizes the reported IC50 values for this compound against a range of cancer cell lines from various studies. This allows for a direct comparison of its potency and spectrum of activity as observed by different research groups.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TU686 | Laryngeal Cancer | 6.73 | [1] |
| TU212 | Laryngeal Cancer | 1.03 | [1] |
| M4e | Laryngeal Cancer | 3.12 | [1] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1] |
| Hep-2 | Laryngeal Cancer | 9.07 | [1] |
| LCC | Laryngeal Cancer | 4.20 | [1] |
| SMMC-7721 | Hepatocarcinoma | 6-24 (effective concentration range) | [2][3] |
| HCCLM3 | Hepatocarcinoma | 6-24 (effective concentration range) | [2][3] |
| MiaPaCa-2 | Pancreatic Cancer | 0-10 (effective concentration range) | [2] |
| PANC-1 | Pancreatic Cancer | 0-10 (effective concentration range) | [2] |
| PL-45 | Pancreatic Cancer | 0-10 (effective concentration range) | [2] |
Note: Some studies have reported effective concentration ranges rather than specific IC50 values.
Experimental Protocols
The reproducibility of scientific findings is intrinsically linked to the methodologies employed. Below are the detailed experimental protocols for the key assays used to determine the anti-proliferative effects of this compound.
Cell Proliferation Assay (MTT Assay)
A prevalent method for assessing cell viability and proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 0-10 µM or 6-24 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: Following treatment, the MTT reagent is added to each well and incubated for a period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the log of the this compound concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying this compound's action and the experimental processes, the following diagrams are provided.
Caption: General workflow for assessing the anti-proliferative effects of this compound.
Caption: Signaling pathways implicated in this compound's anti-cancer effects.[1][2][3][4]
Discussion on Reproducibility
The collected data indicates that this compound consistently demonstrates anti-proliferative activity across different cancer types, although its potency (IC50 value) varies depending on the cell line. For instance, in laryngeal cancer cell lines, the IC50 values ranged from 1.03 µM to 9.07 µM, suggesting cell-type specific responses.[1] Studies on hepatic and pancreatic cancer cells also support its anti-proliferative effects, though they often report an effective concentration range rather than a precise IC50, making direct comparison more challenging.[2][3]
The variability in reported IC50 values can be attributed to several factors, including:
-
Intrinsic biological differences between cancer cell lines.
-
Minor variations in experimental protocols , such as cell seeding density, treatment duration, and specific reagents used.
-
Purity of the this compound compound used in different laboratories.
Despite these variations, the collective evidence strongly suggests that the anti-proliferative effects of this compound are a reproducible phenomenon. The compound has been shown to induce cell death through multiple mechanisms, including the induction of reactive oxygen species (ROS), endoplasmic reticulum stress, ferroptosis, and apoptosis, as well as by inhibiting LSD1.[1][2][3][4] The recent finding of its involvement in cuproptosis further highlights its multi-faceted mechanism of action.[4][5]
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Eupalinolide B: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Eupalinolide B are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a sesquiterpenoid lactone with noted anti-cancer and anti-inflammatory properties. Adherence to these protocols is essential to mitigate risks associated with its handling and disposal.
Hazard Profile and Safety Precautions
-
Acute Oral Toxicity: It is harmful if swallowed.[1]
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[1]
-
Irritant: It can cause skin and serious eye irritation.
-
Respiratory Irritant: May cause respiratory irritation.
Before beginning any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to avoid environmental release and to ensure that all waste is managed by a licensed and approved waste disposal facility.[1]
1. Segregation of Waste:
-
Solid Waste: Collect all solid this compound, including unused product and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealed container. The container should be compatible with the chemical waste stream.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste streams unless compatibility is confirmed. This compound is soluble in solvents like DMSO, methanol, and ethanol.[2][3]
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as chemical waste.
2. Labeling of Waste Containers: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Primary Hazards (e.g., "Toxic," "Environmental Hazard")
-
Accumulation Start Date
-
Name of the Principal Investigator and Laboratory Contact Information
3. Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1] The storage area should be cool and well-ventilated.
4. Waste Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal. Do not attempt to dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of a spill or exposure:
-
Spill: Evacuate the area and prevent others from entering. If safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Ensure adequate ventilation.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table outlines key handling and storage information. Users should consult their institutional guidelines for specific disposal limits and procedures.
| Parameter | Value | Reference |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in Solvent) | -80°C | [1] |
| Solubility in DMSO | 60 mg/mL (129.73 mM) | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols. The biological activities of this compound, such as inducing apoptosis and elevating reactive oxygen species (ROS) in cancer cells, underscore the need for cautious handling and disposal to prevent unintended biological effects.[4][5][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. Eupalinolide H|1402067-83-7|MSDS [dcchemicals.com]
- 2. This compound | 877822-40-7 [chemicalbook.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
